molecular formula C4H10O2 B1210203 2-Methyl-1,3-propanediol CAS No. 2163-42-0

2-Methyl-1,3-propanediol

Cat. No.: B1210203
CAS No.: 2163-42-0
M. Wt: 90.12 g/mol
InChI Key: QWGRWMMWNDWRQN-UHFFFAOYSA-N
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Description

2-Methyl-1,3-propanediol, also known as this compound, is a useful research compound. Its molecular formula is C4H10O2 and its molecular weight is 90.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, greater than or equal to 3000 mg/l at 25 °cin water, 1.363x10+5 mg/l at 25 °c (est). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropane-1,3-diol
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InChI

InChI=1S/C4H10O2/c1-4(2-5)3-6/h4-6H,2-3H2,1H3
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InChI Key

QWGRWMMWNDWRQN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CO
Source PubChem
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Molecular Formula

C4H10O2
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DSSTOX Substance ID

DTXSID3029231
Record name 2-Methylpropane-1,3-diol
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Molecular Weight

90.12 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB] Very faintly yellow-green liquid; [MSDSonline]
Record name 1,3-Propanediol, 2-methyl-
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Record name 2-Methyl-1,3-propanediol
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Boiling Point

211 °C
Record name 2-Methyl-1,3-propanediol
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Flash Point

127 °C, 127 °C (261 °F) - closed cup
Record name 2-Methyl-1,3-propanediol
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Solubility

In water, greater than or equal to 3000 mg/L at 25 °C
Record name 2-Methyl-1,3-propanediol
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Density

1.015 g/ cu cm at 25 °C
Record name 2-Methyl-1,3-propanediol
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Vapor Density

3.11
Record name 2-Methyl-1,3-propanediol
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Vapor Pressure

0.02 [mmHg], 2.1X10-2 mm Hg at 25 °C
Record name 2-Methyl-1,3-propanediol
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Color/Form

Liquid, Clear, colorless liquid

CAS No.

2163-42-0
Record name 2-Methyl-1,3-propanediol
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Record name Methylpropanediol
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Record name 1,3-Propanediol, 2-methyl-
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Record name 2-Methylpropane-1,3-diol
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Record name 1,3-Propanediol, 2-methyl
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Record name METHYLPROPANEDIOL
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Melting Point

-91 °C
Record name 2-Methyl-1,3-propanediol
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1,3-propanediol

Introduction

This compound (MPO), also known as MP Diol, is a versatile, biodegradable, and low-toxicity glycol.[1][2] It is a colorless, low-viscosity liquid at room temperature, recognized for its excellent stability and solvent properties.[3] Its molecular structure, featuring a branched aliphatic chain with two primary hydroxyl groups, gives it unique characteristics compared to other diols.[1] This branched structure is key to many of its performance advantages, such as preventing crystallization and maintaining liquidity at low temperatures.[4] MPO is widely utilized across various industries, including pharmaceuticals, cosmetics, and polymer production.[3][5] In the biomedical and pharmaceutical fields, its properties are leveraged to enhance the solubility, stability, and delivery of drug formulations.[6]

Chemical Identity

This compound is a non-linear diol with a unique methyl branch.[1] It is an isomer of 1,3-butylene glycol and is miscible with water and many organic solvents.[3][7]

IdentifierValue
Chemical Name This compound
Synonyms MP Diol, MPO, Methyl Propanediol, 1,3-Dihydroxy-2-methylpropane[3][7][8]
CAS Number 2163-42-0[8][9]
Molecular Formula C₄H₁₀O₂[3][8]
Molecular Weight 90.12 g/mol [7][8][9]
SMILES CC(CO)CO[10]
InChI Key QWGRWMMWNDWRQN-UHFFFAOYSA-N[10]

Physical Properties

MPO is a clear, colorless, and viscous liquid with a high boiling point and low vapor pressure.[3][11] Its physical properties make it a suitable component in formulations requiring stability under a range of temperature conditions.

PropertyValueUnitConditions
Melting Point -91[1][3][10][12][13]°Cat 1 atm
Boiling Point 212 - 214[7][14][15]°Cat 1 atm
123-125[1][3][10][16]°Cat 20 mmHg
Density 1.015[1][3][10]g/mLat 25 °C
Refractive Index 1.445[1][10][12]n20/Dat 20 °C
Vapor Pressure 0.021 - 0.028[11][17]hPa (mmHg)at 25 °C
Vapor Density 3.11 - 3.2[10][11][16](vs air)
Flash Point 127[2][7][11][18]°CClosed Cup
Autoignition Temp. 380[7][11]°C
logP (Octanol/Water) -0.6 to -0.69[2][11][16]at 20 °C
Water Solubility 100[11]g/Lat 20 °C (Completely miscible)[15]

Chemical Properties

As a diol, this compound possesses two primary hydroxyl (-OH) groups, which are the sites of its chemical reactivity.[1][3] These groups allow it to undergo reactions typical of primary alcohols, such as esterification, etherification, and oxidation. It is stable under ordinary conditions and is used as a chemical intermediate in the synthesis of various derivatives and as a monomer in the production of polymers like polyesters and polyurethanes.[1][7][19] The presence of the methyl group on the carbon chain influences its reactivity and physical properties, often imparting improved flexibility, weatherability, and toughness to the polymers it is incorporated into.[1][20]

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that typically starts from propylene (B89431) oxide.[20][21] The process involves isomerization followed by hydroformylation and subsequent hydrogenation.

Caption: Industrial synthesis pathway of this compound.

Experimental Protocols

The physical properties listed above are determined by standardized experimental methods. Below are summaries of the methodologies for key properties.

Determination of Boiling Point (ASTM D1120)

This method determines the equilibrium boiling point of the substance at atmospheric pressure.[4][11][14]

  • Apparatus Setup : A 100-mL round-bottom flask is connected to a water-cooled reflux condenser. A calibrated thermometer or thermocouple is positioned so that its bulb is immersed in the liquid, away from the heating surface.[22]

  • Procedure : 60 mL of the sample and a few boiling chips are placed in the flask. The sample is heated, and the heating rate is adjusted to maintain a steady reflux.[22]

  • Measurement : The equilibrium boiling point is the temperature observed on the thermometer when the liquid is boiling steadily and the temperature reading is constant. This reading is then corrected for barometric pressure.[4]

G Workflow for Boiling Point Determination (ASTM D1120) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Calibrate Thermometer C Add Sample and Boiling Chips to Flask A->C B Measure 60 mL of This compound B->C D Assemble Flask and Reflux Condenser C->D E Heat Sample to Boiling D->E F Adjust Heat for Steady Reflux E->F G Record Stable Temperature Reading F->G I Apply Pressure Correction to Temperature Reading G->I H Record Barometric Pressure H->I J Report Corrected Boiling Point I->J

Caption: General workflow for determining boiling point via ASTM D1120.

Determination of Kinematic Viscosity (ASTM D445)

This method measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[1][10]

  • Apparatus : A calibrated glass capillary viscometer is selected based on the expected viscosity of the liquid. The viscometer is placed in a precisely controlled temperature bath.[2][8]

  • Procedure : The sample is introduced into the viscometer. After allowing the sample to reach thermal equilibrium within the bath, it is drawn up through the capillary to a point above the timing marks.

  • Measurement : The time it takes for the liquid meniscus to pass between two specified timing marks is measured. The kinematic viscosity is calculated by multiplying this flow time by the viscometer's calibration constant.[2][10] Dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.[1]

Determination of Flash Point (ASTM D93)

This method uses a Pensky-Martens closed-cup tester to determine the flash point.[3][16]

  • Apparatus : A brass test cup is filled with the sample to a specified level and covered with a lid containing an ignition source port and a stirrer.[13]

  • Procedure : The sample is heated at a controlled, constant rate while being stirred.[5]

  • Measurement : At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space of the cup. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[13][16]

Determination of Water Solubility (OECD 105)

This guideline describes methods for determining the water solubility of a substance. For a highly soluble substance like MPO, the "flask method" is appropriate.[7][15][23]

  • Procedure : An excess amount of the substance is added to a flask containing purified water. The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (saturation).[24]

  • Separation : After equilibrium is reached, the mixture is allowed to settle, and the aqueous phase is separated from the undissolved substance, typically by centrifugation or filtration.

  • Analysis : The concentration of the substance in the clear aqueous solution is determined using a suitable analytical method (e.g., gas chromatography, HPLC). This concentration represents the water solubility at that temperature.[7]

Applications in Research and Drug Development

This compound's unique combination of properties makes it a valuable excipient and intermediate in the pharmaceutical and personal care industries.[3][6]

  • Solvent : Its excellent solvency for a wide range of organic compounds and its miscibility with water make it an effective solvent in industrial and pharmaceutical formulations.[1][19]

  • Humectant and Emollient : In personal care and cosmetic products, it functions as a humectant, helping to retain moisture, and as an emollient, improving skin texture.[4]

  • Drug Delivery : Its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs) is critical in the development of effective drug delivery systems.[6]

  • Polymer Synthesis : MPO is a key building block in the synthesis of high-performance polymers, such as polyurethanes and polyesters, which can be used in medical devices and specialty coatings.[1][5]

  • Plasticizer : MPO-based esters and polyesters are used as efficient plasticizers in various thermoplastic applications.[5]

Safety and Toxicology

This compound is characterized by its low toxicity.[1][4] It is not classified as hazardous according to the Globally Harmonised System (GHS).[24]

Safety ParameterValueNotes
Oral LD50 (Rat) >5000[7]mg/kg
Skin Irritation No irritating effect[24]
Eye Irritation No irritating effect[24]
Sensitization No sensitizing effects known[24]
Biodegradability Inherently biodegradable[2][10]
Bioaccumulation Low potential (log Kow = -0.6)[2][18]

Standard laboratory safety precautions, such as wearing gloves and eye protection, should be observed when handling the chemical.[16][25] It should be stored in a cool, dry, and well-ventilated area.[24]

References

An In-depth Technical Guide to CAS Number 2163-42-0 and 2-(1-cyclohexenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Notice of Discrepancy: The provided CAS number, 2163-42-0, corresponds to the chemical compound 2-Methyl-1,3-propanediol. The chemical name provided, 2-(1-cyclohexenyl)cyclohexanone, is associated with CAS number 1502-22-3. This guide will provide a comprehensive overview of both compounds to ensure all research needs are met.

Part 1: this compound (CAS: 2163-42-0)

This compound is a colorless, low-viscosity liquid with low toxicity.[1] It is a non-linear diol with a unique methyl branch, which contributes to its use in various applications, including the production of polymers and coatings.[1][2]

Chemical Structure and Properties

This compound is a branched aliphatic diol featuring two primary hydroxyl groups.[1]

G cluster_0 This compound C1 HO-CH2- C2 CH( C1->C2 C3 )-CH2-OH C2->C3 C4 CH3 C2->C4

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC4H10O2[1][3][4]
Molecular Weight90.12 g/mol [1][3]
Melting Point-91 °C[1]
Boiling Point212-214 °C[3]
Density1.015 g/mL at 25 °C[1]
Refractive Indexn20/D 1.445[1]
Flash Point127 °C (closed cup)[3]
Water SolubilitySoluble[3]
LogP-0.740 (estimated)[1]
Isomers of this compound

This compound has several constitutional isomers with the same molecular formula (C4H10O2). These include other diols and alkoxy alcohols.

isomers cluster_diols Butanediol Isomers cluster_alkoxy Alkoxy Alcohol Isomers main This compound (C4H10O2) diol1 1,2-Butanediol main->diol1 Isomer diol2 1,3-Butanediol main->diol2 Isomer diol3 1,4-Butanediol (B3395766) main->diol3 Isomer diol4 2,3-Butanediol main->diol4 Isomer alkoxy1 1-Methoxy-2-propanol main->alkoxy1 Isomer alkoxy2 2-Methoxy-1-propanol main->alkoxy2 Isomer alkoxy3 3-Methoxy-1-propanol main->alkoxy3 Isomer

Caption: Constitutional Isomers of this compound.

Experimental Protocols: Synthesis

A common industrial synthesis of this compound involves a multi-step process starting from acrolein.[5]

Protocol: Synthesis of this compound from Acrolein [5][6]

  • Acetal (B89532) Formation: Acrolein is reacted with an aliphatic diol (e.g., 1,3-butanediol) under conventional conditions to form a cyclic acetal.

  • Hydroformylation: The cyclic acetal undergoes hydroformylation in the presence of a rhodium complex catalyst. This step introduces a formyl group, creating linear and branched aldehyde isomers of the cyclic acetal.

  • Hydrogenation and Hydrolysis: The resulting aldehydes are then subjected to hydrogenation and hydrolysis. This is typically carried out using a Raney nickel catalyst and an acidic ion exchange resin (like Dowex 50) at elevated temperature (e.g., 85°C) and pressure (e.g., 1500 psig H2).[5] This step converts the formyl groups to hydroxyl groups and opens the cyclic acetal, yielding a mixture of diols, including 1,4-butanediol and this compound.

  • Separation: this compound is separated from the product mixture using conventional distillation techniques.[5][6]

synthesis_workflow acrolein Acrolein acetal Cyclic Acetal acrolein->acetal diol Aliphatic Diol diol->acetal aldehydes Aldehydes of Cyclic Acetal acetal->aldehydes Hydroformylation (Rhodium catalyst) mixed_diols Mixed Diols (1,4-Butanediol, MPD, etc.) aldehydes->mixed_diols Hydrogenation & Hydrolysis (Raney Ni, Acidic Resin) mpd This compound mixed_diols->mpd Distillation G cluster_1 2-(1-cyclohexenyl)cyclohexanone K1 O C1 C C1->K1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C12->C7 isomers cluster_positional Positional Isomers cluster_stereo Stereoisomers main 2-(1-cyclohexenyl)cyclohexanone pos1 2-(2-cyclohexenyl)cyclohexanone main->pos1 Isomer pos2 2-(3-cyclohexenyl)cyclohexanone main->pos2 Isomer enantiomer1 (R)-2-(1-cyclohexenyl)cyclohexanone main->enantiomer1 Enantiomer enantiomer2 (S)-2-(1-cyclohexenyl)cyclohexanone main->enantiomer2 Enantiomer synthesis_workflow cyclohexanone Cyclohexanone reaction_mixture Reaction Mixture cyclohexanone->reaction_mixture catalyst Solid Acid Catalyst (e.g., Sulfated Alumina) catalyst->reaction_mixture crude_product Crude Product Mixture reaction_mixture->crude_product Heating (130-150°C) water Water (removed) reaction_mixture->water Condensation final_product 2-(1-cyclohexenyl)cyclohexanone crude_product->final_product Purification (Distillation)

References

Spectroscopic Profile of 2-Methyl-1,3-propanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1,3-propanediol, a versatile building block in various chemical syntheses. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant for its characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.7 - 3.5Multiplet4H-CH₂OH
~2.0Multiplet1H-CH(CH₃)-
~0.9Doublet3H-CH₃

Note: The chemical shifts of the hydroxyl (-OH) protons are variable and depend on concentration, solvent, and temperature. They often appear as a broad singlet.

¹³C NMR (Carbon-13 NMR) Data [1]

Chemical Shift (δ) ppmCarbon TypeAssignment
~68CH₂-CH₂OH
~38CH-CH(CH₃)-
~16CH₃-CH₃

Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with Tetramethylsilane (TMS) as the internal standard.[2]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of VibrationFunctional Group
3500-3200 (broad)O-H stretch, hydrogen-bondedAlcohol (-OH)
2960-2850C-H stretchAlkane (C-H)
~1050C-O stretchPrimary Alcohol (C-OH)

The broadness of the O-H stretch is a characteristic feature of alcohols due to hydrogen bonding.[3][4]

Mass Spectrometry (MS)
m/z RatioInterpretation
90Molecular Ion (M⁺)
72[M - H₂O]⁺
57[M - H₂O - CH₃]⁺
43[C₃H₇]⁺ or [CH₃CO]⁺
31[CH₂OH]⁺

The mass spectrum is typically obtained via electron ionization (EI).[5][6] The fragmentation pattern of alcohols is characterized by α-cleavage and dehydration (loss of water).[7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[9]

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

  • The spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.[10][11]

  • A standard single-pulse experiment is usually sufficient.

  • Key parameters to set include the spectral width, acquisition time, relaxation delay (typically 1-5 seconds), and the number of scans (usually 8 to 16 for good signal-to-noise).

3. ¹³C NMR Data Acquisition:

  • The spectrum is acquired on the same spectrometer as the ¹H NMR.

  • A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

  • Due to the low natural abundance of ¹³C, a larger number of scans is required (often several hundred to thousands) and a longer relaxation delay may be necessary for accurate integration, although this is less critical for routine identification.[12]

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of neat (undiluted) liquid this compound directly onto the ATR crystal.[13]

  • Ensure the crystal is clean before and after the measurement.

2. Data Acquisition:

  • An FTIR spectrometer is used to record the spectrum.

  • A background spectrum of the clean, empty ATR crystal should be collected first.

  • The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

  • Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

1. Sample Introduction:

  • For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is a common method.

  • Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for separation and identification, especially in a mixture.[14]

2. Ionization:

  • Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate positive ions and induce fragmentation.

3. Mass Analysis:

  • A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute or Neat Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Structure Chemical Structure Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

References

An In-Depth Technical Guide to 2-Methyl-1,3-propanediol: Safety, Handling, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and disposal guidelines for 2-Methyl-1,3-propanediol (CAS No. 2163-42-0). The information is intended to support laboratory safety protocols and ensure the responsible use of this chemical in research and development settings.

Chemical and Physical Properties

This compound is a colorless, low-viscosity, and low-toxicity liquid.[1] It is a non-linear diol with a unique methyl branch.[1] Key quantitative physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H10O2[2]
Molar Mass 90.12 g/mol [2]
Appearance Colorless, viscous liquid[3]
Density 1.015 g/mL at 25 °C[3]
Melting Point -91 °C[3]
Boiling Point 123-125 °C at 20 mmHg[3]
Flash Point >110 °C (>230 °F)[3]
Autoignition Temperature 480 °C[4]
Vapor Density 3.11 (Air = 1.0)[5]
Vapor Pressure 0.028 hPa at 25 °C[5]
Water Solubility 100 g/L at 20 °C[5]
log Pow (Octanol/Water Partition Coefficient) -0.6 at 20 °C[5]

Toxicological Data

This compound exhibits a low degree of toxicological hazard.[6][7] Acute toxicity testing has found low toxicity via oral, dermal, and inhalation routes.[6][7]

EndpointSpeciesValueReference
LD50 (Oral) Rat> 5000 mg/kg[2][5]
Skin Corrosion/Irritation RabbitNo evidence of irritation[6][7]
Serious Eye Damage/Irritation RabbitNo irritating effect[8]
Skin Sensitization Guinea PigNegative[6][7]

Studies have shown that this compound is not mutagenic in bacterial and mammalian test systems.[6][7] A 90-day oral study in rats found no adverse effects at any dose, and developmental toxicity studies in rats and rabbits showed no treatment-related maternal toxicity, fetal toxicity, or malformations.[6][7] Furthermore, a two-generation reproduction study in rats found no consistent treatment-related adverse effects.[6][7]

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies cited for this compound are not publicly available in the reviewed literature. However, these studies would have likely followed standardized methodologies, such as those outlined in the OECD Guidelines for the Testing of Chemicals. The following are general descriptions of the probable methodologies.

  • Acute Oral Toxicity (based on OECD Guideline 423): This study would involve the administration of this compound by gavage to a small number of rats at one of a series of fixed dose levels. The initial dose would be selected based on a sighting study. Subsequent dosing would depend on the presence or absence of mortality at the preceding level. Observations of the animals would be made for at least 14 days to assess for signs of toxicity and mortality.

  • Acute Dermal Irritation/Corrosion (based on OECD Guideline 404): A small amount of this compound would be applied to a shaved patch of skin on a rabbit for a defined period (typically 4 hours). The skin would then be observed for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal.

  • Acute Eye Irritation/Corrosion (based on OECD Guideline 405): A small, measured amount of the substance would be instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes would be examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at prescribed intervals.

Safety and Handling

Proper handling of this compound is crucial to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]

Handling Procedures
  • Handle in a well-ventilated place.[4]

  • Avoid contact with skin and eyes.[4]

  • Avoid breathing mist, gas, or vapors.[4]

  • Use non-sparking tools and take measures to prevent electrostatic discharge.[4]

  • Ground all equipment containing the material.[9]

  • Empty containers may pose a fire risk; evaporate the residue under a fume hood.[9]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • The recommended shelf life is 2 years when stored in unopened, original containers at approximately 20°C.[10]

Incompatible Materials
  • Strong oxidizing agents, strong acids, and strong bases.[9]

Emergency Procedures

First Aid Measures
  • After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • After Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[9]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: Vapors are heavier than air and may spread along floors.[9] On decomposition, it can release carbon monoxide and carbon dioxide.[9]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, vermiculite).[9] Collect and arrange for disposal.[4] Clean the contaminated surface with an excess of water.[9]

Disposal Guidelines

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]

  • Do not discharge to sewer systems.[4]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[4]

Visual Guides

The following diagrams illustrate key workflows for the safe handling and emergency response related to this compound.

SafeHandlingWorkflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Workstation Prepare Well-Ventilated Workstation DonPPE->Workstation Use Use in Experiment Workstation->Use Close Securely Close Container After Use Use->Close CollectWaste Collect Waste in Labeled Container Use->CollectWaste Close->Store Dispose Dispose via Licensed Chemical Destruction CollectWaste->Dispose

Caption: Safe Handling Workflow for this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Colleagues Spill->Alert PPE Don Appropriate PPE Alert->PPE Ignition Remove Ignition Sources PPE->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Absorb Absorb Spilled Material Contain->Absorb Collect Collect Waste in a Labeled Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Emergency Spill Response Procedure.

References

Thermodynamic Properties of 2-Methyl-1,3-propanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Methyl-1,3-propanediol (MPD), a versatile diol used in a variety of applications, including polymer synthesis and as a building block in pharmaceutical manufacturing. This document consolidates available quantitative data, details relevant experimental methodologies, and presents a visualization of its industrial synthesis pathway.

Core Thermodynamic and Physical Properties

The following tables summarize the key thermodynamic and physical properties of this compound. This data is essential for process design, safety analysis, and the development of new applications.

Table 1: Physical Properties of this compound

PropertyValueUnitsReference(s)
Molecular FormulaC4H10O2-
Molecular Weight90.12 g/mol
Melting Point-91°C
Boiling Point123-125 (at 20 mmHg)°C
Density1.015 (at 25 °C)g/mL
Refractive Index1.445 (at 20 °C)-
Vapor Density3.2 (vs air)-
Flash Point127°C[1]
Water SolubilitySoluble-[1]

Table 2: Thermodynamic Properties of this compound

PropertyValueUnitsReference(s)
Enthalpy of Vaporization (ΔvapH°)73.60 ± 0.20kJ/mol[2]
Enthalpy of Fusion (ΔfusH°)10.77kJ/mol[2]
Standard Gibbs Free Energy of Formation (ΔfG°)-293.28kJ/mol[2]
Enthalpy of Formation, Gas (ΔfH°gas)-435.63kJ/mol[2]
Ideal Gas Heat Capacity (Cp,gas)Not AvailableJ/(mol·K)
Liquid Heat Capacity (Cp,liquid)Not AvailableJ/(mol·K)

Experimental Protocols

Understanding the methodologies used to determine these thermodynamic properties is crucial for assessing data quality and for designing new experiments.

Determination of Enthalpy of Vaporization by the Transpiration Method

The enthalpy of vaporization of this compound has been determined using the transpiration method.[2] This technique is a reliable method for measuring the vapor pressure of low-volatility compounds.

Methodology:

  • Sample Preparation: A sample of this compound is placed in a saturator, which is a thermostatically controlled chamber.

  • Carrier Gas Saturation: An inert carrier gas, such as nitrogen, is passed through the saturator at a precisely controlled flow rate. The gas becomes saturated with the vapor of the substance being studied.

  • Condensation and Quantification: The saturated gas stream is then passed through a condenser, where the vapor of the test substance is trapped. The amount of condensed substance is determined gravimetrically or by other analytical methods.

  • Vapor Pressure Calculation: The vapor pressure is calculated from the amount of condensed substance, the volume of the carrier gas, and the temperature of the saturator.

  • Enthalpy of Vaporization Calculation: By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

General Methodology for Heat Capacity Determination by Calorimetry

While specific experimental data for the heat capacity of this compound is not available, the general approach for its determination involves calorimetry.

Methodology:

  • Calorimeter Setup: A known mass of this compound is placed in a calorimeter, which is an insulated container designed to measure heat flow.

  • Heating: A known amount of heat is supplied to the sample, typically using an electric heater.

  • Temperature Measurement: The temperature change of the sample is precisely measured using a calibrated thermometer or temperature probe.

  • Heat Capacity Calculation: The heat capacity is calculated by dividing the amount of heat supplied by the measured temperature change and the mass of the sample. Corrections for heat loss to the surroundings are applied for accurate results.

General Methodology for Enthalpy of Formation Determination

The standard enthalpy of formation is typically determined indirectly through combustion calorimetry.

Methodology:

  • Combustion: A precisely weighed sample of this compound is completely combusted in a bomb calorimeter in the presence of excess oxygen.

  • Heat Measurement: The heat released during the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

  • Enthalpy of Combustion Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Industrial Synthesis of this compound

This compound is commercially produced through a multi-step process. The following diagram illustrates the typical industrial synthesis workflow.[1]

G Propylene Propylene PropyleneOxide Propylene Oxide Propylene->PropyleneOxide Oxidation AllylAlcohol Allyl Alcohol PropyleneOxide->AllylAlcohol Isomerization Hydroformylation Hydroformylation (+ CO, H2) AllylAlcohol->Hydroformylation Intermediates Aldehyde Intermediates (4-hydroxybutanal & 3-hydroxy-2-methylpropanal) Hydroformylation->Intermediates Hydrogenation Hydrogenation (+ H2) Intermediates->Hydrogenation MPD This compound Hydrogenation->MPD

Caption: Industrial synthesis workflow for this compound.

Application in Drug Development

This compound serves as a key building block in the synthesis of complex pharmaceutical compounds. Notably, it has been utilized in the synthesis of spirocyclic piperidine (B6355638) ketals, which are potent inhibitors of the Hepatitis C Virus (HCV) NS4B protein.[3] The diol's structure allows for the formation of the spirocyclic core, which is crucial for the biological activity of these inhibitors. The development of such compounds highlights the importance of understanding the reactivity and properties of versatile chemical synthons like this compound in the drug discovery process.

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Methyl-1,3-propanediol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1,3-propanediol (MPD), a versatile diol used in a wide range of applications, including pharmaceuticals, cosmetics, and polymer synthesis.[1] Due to the limited availability of publicly accessible quantitative solubility data, this document focuses on providing a thorough qualitative understanding and a detailed experimental framework for researchers to determine precise solubility parameters.

Core Understanding: The Physicochemical Profile of this compound

This compound is a colorless, viscous liquid with two primary hydroxyl groups and a methyl branch.[2] This structure contributes to its high boiling point and its solubility in water and various organic solvents.[1] The presence of the hydroxyl groups allows for hydrogen bonding, a key factor in its solubility behavior.

Qualitative Solubility Profile

Solvent CategorySolventSolubility/Miscibility
Halogenated ChloroformSoluble[3][4][5][6]
Sulfoxides Dimethyl Sulfoxide (DMSO)Slightly Soluble[3][4][5][6]
Alcohols MethanolSlightly Soluble[3][4][5][6], Miscible[7]
EthanolMiscible[7][8]
ButanolMiscible[7]
Glycols Propylene GlycolMiscible[7]
Propylene Glycol Monomethyl EtherMiscible[7]
Ethers TetrahydrofuranMiscible[7]
Ketones AcetoneMiscible[7][8]
Esters Carbonate EsterMiscible[7]
Aromatics StyreneMiscible[7]
TolueneInsoluble[7]
XyleneInsoluble[7]
Alkanes CyclohexaneInsoluble[7]
HexaneInsoluble[7]
Aqueous WaterMiscible[7][8][9]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely used technique. The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature incubator shaker or water bath

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to rest in the constant temperature environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

    • Accurately weigh the filtered sample.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method (e.g., GC-FID or HPLC).

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples using the validated analytical method.

    • Construct a calibration curve and determine the concentration of this compound in the diluted samples.

  • Data Analysis and Reporting:

    • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualizing the Process and Influencing Factors

To further clarify the experimental procedure and the underlying principles of solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis & Quantification prep_vials Prepare Vials with Solvent add_solute Add Excess this compound prep_vials->add_solute seal_vials Seal Vials add_solute->seal_vials agitate Agitate at Constant Temperature (24-72 hours) seal_vials->agitate settle Allow Undissolved Solid to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter through Syringe Filter withdraw->filter_sample dilute Accurately Dilute Filtered Sample filter_sample->dilute analyze Analyze Samples & Standards (e.g., GC-FID, HPLC) dilute->analyze prepare_standards Prepare Calibration Standards prepare_standards->analyze calculate Calculate Solubility analyze->calculate report report calculate->report Report Solubility Data (g/L, mg/mL, mol/L)

Caption: Experimental workflow for determining the solubility of this compound.

influencing_factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solute_polarity High Polarity (Two -OH groups) h_bonding Hydrogen Bonding Capability solubility Solubility solute_polarity->solubility 'Like Dissolves Like' h_bonding->solubility solvent_polarity Solvent Polarity h_bond_donor_acceptor H-Bond Donor/Acceptor solvent_polarity->solubility h_bond_donor_acceptor->solubility temperature Temperature pressure Pressure (minor effect for liquids) temperature->solubility Generally Increases Solubility pressure->solubility

Caption: Key factors influencing the solubility of this compound in organic solvents.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While comprehensive quantitative data is sparse in public literature, the provided qualitative data, detailed experimental protocol, and illustrative diagrams offer researchers and drug development professionals the necessary tools to either estimate solubility for initial screening or to precisely determine it for their specific applications. The principles of "like dissolves like" and the significant role of hydrogen bonding are paramount in predicting and understanding the behavior of this versatile diol in various solvent systems.

References

The Unsung Hero of Polymer Innovation: A Deep Dive into 2-Methyl-1,3-propanediol's Polymerization Prowess

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of polymer science, the selection of monomers is a critical determinant of the final polymer's characteristics and performance. Among the diverse array of diols utilized in polymerization, 2-Methyl-1,3-propanediol (MPO) has emerged as a versatile and highly effective building block, imparting unique and desirable properties to a range of polymers, most notably polyesters and polyurethanes. Its distinct molecular architecture, featuring a branched methyl group and two primary hydroxyl groups, is the cornerstone of its exceptional performance, offering a compelling alternative to traditional diols. This technical guide delves into the core of MPO's mechanism of action in polymerization, providing a comprehensive overview of its impact on polymer properties, detailed experimental protocols, and a mechanistic exploration of its role in polymer chain growth.

The Architectural Advantage: How MPO's Structure Dictates Polymer Properties

The unique branched structure of this compound is the primary driver of its beneficial effects on polymer properties. Unlike its linear counterparts, the methyl group on the C2 position introduces a kink in the polymer backbone, disrupting chain packing and inhibiting crystallization.[1][2] This seemingly subtle structural feature has profound implications for the macroscopic properties of the resulting polymers.

Polymers synthesized with MPO typically exhibit:

  • Reduced Crystallinity: The asymmetric nature of the MPO monomer leads to polymers with a more amorphous structure, preventing the formation of highly ordered crystalline domains.[1][2] This is particularly advantageous in applications requiring transparency and flexibility.

  • Increased Flexibility and Toughness: The disruption of crystallinity and the inherent flexibility of the propanediol (B1597323) backbone contribute to polymers with a lower glass transition temperature (Tg), enhanced elongation, and improved toughness.[1][2]

  • Enhanced Weatherability and Chemical Resistance: The non-linear backbone of MPO-containing polyesters contributes to improved resistance to environmental degradation, including weathering and chemical attack.[1]

  • Improved Solubility and Compatibility: The branched structure and the presence of both polar hydroxyl groups and a non-polar methyl group enhance MPO's compatibility with a wide range of other monomers, solvents, and additives.[3]

These properties make MPO a valuable component in the formulation of high-performance coatings, adhesives, sealants, elastomers, and modified plastics.[2][3]

MPO in Action: The Mechanism of Polymerization

This compound participates in step-growth polymerization reactions, primarily through esterification to form polyesters and reaction with isocyanates to form polyurethanes. The presence of two primary hydroxyl groups ensures high reactivity, leading to increased esterification rates and efficient polymer chain growth.[2]

Polyesterification: A Step-Growth Journey

In the synthesis of polyesters, MPO reacts with dicarboxylic acids or their derivatives in a condensation reaction. The acid-catalyzed esterification mechanism, a cornerstone of polyester (B1180765) chemistry, proceeds through a series of equilibrium steps.

Diagram of the Acid-Catalyzed Esterification of this compound

Polyesterification_Mechanism MPO This compound (MPO) Diacid Dicarboxylic Acid (R-(COOH)₂) Protonated_Diacid Protonated Carboxylic Acid Diacid->Protonated_Diacid + H⁺ Catalyst Acid Catalyst (H⁺) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Diacid->Tetrahedral_Intermediate + MPO Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Linkage Protonated_Ester->Ester - H⁺ Regen_Catalyst Regenerated Catalyst (H⁺) Water Water (H₂O) Polyurethane_Formation MPO This compound (MPO) Urethane Urethane Linkage MPO->Urethane Diisocyanate Diisocyanate (R'-(NCO)₂) Diisocyanate->Urethane UPR_Synthesis_Workflow Start Start Charge_Reactants Charge Reactor: - this compound - Dicarboxylic Acid (e.g., Isophthalic Acid) - Unsaturated Acid (e.g., Maleic Anhydride) - Catalyst Start->Charge_Reactants Esterification Esterification Stage: - Heat to 180-220°C - Nitrogen Purge - Collect Water Byproduct Charge_Reactants->Esterification Polycondensation Polycondensation Stage: - Increase Temperature to 220-240°C - Apply Vacuum - Remove Excess Glycol Esterification->Polycondensation Cooling_Discharge Cool and Discharge Unsaturated Polyester Resin Polycondensation->Cooling_Discharge End End Cooling_Discharge->End PU_Prepolymer_Workflow Start Start Charge_Diisocyanate Charge Reactor with Diisocyanate (e.g., MDI) under Nitrogen Start->Charge_Diisocyanate Heat_Diisocyanate Heat Diisocyanate to 60-70°C Charge_Diisocyanate->Heat_Diisocyanate Add_Polyol Slowly Add Polyester Polyol or Polyether Polyol while maintaining temperature Heat_Diisocyanate->Add_Polyol Add_MPO Add this compound (Chain Extender) Add_Polyol->Add_MPO Reaction React at 70-80°C for 2-3 hours Add_MPO->Reaction Cooling Cool to Room Temperature Reaction->Cooling End End: Isocyanate-Terminated Prepolymer Cooling->End

References

2-Methyl-1,3-propanediol: A Comprehensive Technical Guide on its Biodegradability and Environmental Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biodegradability and environmental fate of 2-Methyl-1,3-propanediol (MPD). The information is compiled from peer-reviewed studies and regulatory assessments to support environmental risk evaluations and sustainable chemical management.

Executive Summary

This compound is a low molecular weight glycol with a variety of industrial applications. Ecotoxicological data indicate that MPD has a low potential for environmental hazard. It is classified as inherently biodegradable, with studies showing moderate biodegradation in standard tests. Due to its low octanol-water partition coefficient, the potential for bioaccumulation is considered low. This document summarizes the key quantitative data on its biodegradability and ecotoxicity, details the experimental methodologies employed in these assessments, and visualizes the known metabolic pathways.

Physicochemical Properties and Environmental Partitioning

A key indicator of a substance's environmental fate is its octanol-water partition coefficient (Log Kow). For this compound, the Log Kow is -0.6, which suggests a preference for aqueous phases and a low likelihood of bioaccumulation in organisms.[1] Its high water solubility and low vapor pressure indicate that it is likely to remain in the aquatic compartment if released into the environment, with minimal volatilization to the atmosphere.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number2163-42-0[2]
Molecular FormulaC4H10O2[2]
Molecular Weight90.12 g/mol [2]
Melting Point-54 °C[2]
Boiling Point212 °C[2]
Specific Gravity1.015[2]
Water SolubilitySoluble[2]
Log Kow-0.6[1]

Biodegradability

Studies have shown that this compound is inherently biodegradable.[1] An assessment by the U.S. Environmental Protection Agency reported 54% biodegradation in 28 days in a Sturm test at a concentration of 10 mg/L.[3] While this result does not meet the criteria for "readily biodegradable," it does confirm its potential to be broken down by microorganisms.

Table 2: Summary of Biodegradation Data

Test GuidelineDurationConcentrationBiodegradationClassificationReference
Sturm Test28 days10 mg/L54%Not readily biodegradable[3]
Experimental Protocol: Sturm Test (Modified OECD 301B)

The Sturm test is a method to evaluate the ready biodegradability of a chemical substance in an aerobic aqueous medium.

  • Test System: A mineral medium containing the test substance as the sole source of organic carbon is inoculated with a mixed population of microorganisms (e.g., from activated sludge).

  • Incubation: The system is incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The degradation of the test substance is followed by measuring the amount of carbon dioxide produced. CO2 is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration.

  • Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced to the theoretical amount of CO2 (ThCO2) that would be produced if the test substance were completely mineralized.

experimental_workflow_biodegradation cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis mineral_medium Mineral Medium test_vessel Test Vessel (Dark, Constant Temp, 28 days) mineral_medium->test_vessel test_substance This compound test_substance->test_vessel inoculum Activated Sludge Inoculum inoculum->test_vessel co2_trapping CO2 Trapping test_vessel->co2_trapping Evolved CO2 titration Titration co2_trapping->titration calculation Calculate % Biodegradation titration->calculation

Sturm Test Experimental Workflow

Environmental Fate and Metabolic Pathways

In mammalian systems, this compound is metabolized to 3-hydroxybutyrate.[1] In microbial systems, a potential biodegradation pathway involves the oxidation of one of the primary alcohol groups to an aldehyde and then to a carboxylic acid. Specifically, the bacterium Gluconobacter oxydans has been shown to biotransform this compound to 3-hydroxy-2-methylpropionic acid via a 3-hydroxy-2-methylpropanal (B3052098) intermediate.[4] This intermediate can then be further metabolized.

biodegradation_pathway mpd This compound intermediate 3-Hydroxy-2-methylpropanal mpd->intermediate Oxidation product 3-Hydroxy-2-methylpropionic acid intermediate->product Oxidation further_metabolism Further Metabolism product->further_metabolism

Biodegradation Pathway of this compound

Ecotoxicity

This compound exhibits low toxicity to aquatic organisms. Studies conducted according to OECD guidelines show high LC50 and EC50 values for fish, invertebrates, and algae, indicating that adverse effects are only observed at very high concentrations.

Table 3: Summary of Acute Aquatic Ecotoxicity Data

Test SpeciesGuidelineDurationEndpointValue (mg/L)Reference
Cyprinus carpio (Fish)OECD 20396 hoursLC50> 1000[1]
NOEC1000[1]
Daphnia magna (Invertebrate)OECD 20248 hoursEC50> 1000[1]
NOEC1000[1]
Daphnia magna (Invertebrate)OECD 21121 daysNOEC> 100[1]
Scenedesmus subspicatus (Algae)OECD 20172 hoursEC50> 1000[1]
NOEC320[1]
Activated Sludge (Microorganisms)OECD 20930 minutesEC50> 1000[1]
NOEC1000[1]
Experimental Protocols: Acute Aquatic Toxicity Testing

Standardized OECD protocols are followed to assess the acute toxicity of chemicals to aquatic organisms.

  • OECD 203: Fish, Acute Toxicity Test: Fish are exposed to the test substance in a static or semi-static system for 96 hours. The concentration that is lethal to 50% of the test fish (LC50) is determined.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: Daphnids are exposed to the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: Algal cultures are exposed to the test substance over a period of 72 hours. The concentration that inhibits growth by 50% (EC50) is determined by measuring cell density.

experimental_workflow_ecotoxicity cluster_test_prep Test Preparation cluster_exposure Exposure cluster_data_collection Data Collection & Analysis test_organism Test Organism (Fish, Daphnia, or Algae) exposure_vessel Exposure in Test Vessels (Specific duration and conditions per OECD guideline) test_organism->exposure_vessel test_substance_prep Prepare Test Concentrations of This compound test_substance_prep->exposure_vessel observation Observe and Record Effects (Mortality, Immobilization, Growth Inhibition) exposure_vessel->observation calculation_endpoint Calculate LC50/EC50 and NOEC observation->calculation_endpoint

References

Toxicological Profile of 2-Methyl-1,3-propanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for 2-Methyl-1,3-propanediol (CASRN 2163-42-0). The information is compiled from robust summaries and screening-level hazard characterizations, primarily from studies submitted under the U.S. Environmental Protection Agency's (EPA) High Production Volume (HPV) Challenge Program. This document is intended to serve as a key resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

This compound is a low molecular weight, colorless glycol with a low order of toxicity across a range of endpoints. It exhibits low acute toxicity via oral and dermal routes of exposure. It is not a skin or eye irritant in animal studies, though it may cause minimal irritation in some human volunteers. It is considered a mild sensitizer (B1316253) in guinea pigs. Furthermore, this compound is not genotoxic, and repeated oral exposure does not result in systemic, reproductive, or developmental toxicity at doses up to 1000 mg/kg-bw/day.

Data Presentation

The following tables summarize the key quantitative toxicological data for this compound.

Table 1: Acute Toxicity

EndpointSpeciesRouteValueReference
LD50Rat (Wistar)Oral> 5000 mg/kg-bw[1]
LD50RatDermal> 2000 mg/kg-bw[2]
LD50RabbitDermal> 2000 mg/kg-bw
LC50RatInhalationNo data available[1][3]

Table 2: Irritation and Sensitization

EndpointSpeciesResultReference
Skin IrritationRabbitNot irritating[4]
Skin IrritationHumanBarely perceptible/minimal response in some individuals[4][5]
Eye IrritationRabbitNot irritating
Skin SensitizationGuinea PigMild sensitizer

Table 3: Genotoxicity

AssaySystemResultReference
Gene MutationSalmonella typhimurium (Ames test)Negative
Gene MutationMammalian cells (in vitro)Negative
Chromosomal AberrationsHuman lymphocytes (in vitro)Negative

Table 4: Repeated-Dose and Developmental Toxicity

Study TypeSpeciesRouteNOAELEffects ObservedReference
91-day Repeated DoseRat (Wistar)Oral (gavage)1000 mg/kg-bw/dayNo treatment-related effects observed
Two-Generation ReproductiveRatOral1000 mg/kg-bw/dayNo systemic, reproductive, or developmental toxicity
Prenatal DevelopmentalRatOral1000 mg/kg-bw/dayNo maternal or developmental effects
Prenatal DevelopmentalRabbitOral1000 mg/kg-bw/dayNo maternal or developmental effects

Experimental Protocols

The toxicological studies summarized above were conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The general methodologies for these key experiments are detailed below.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute oral toxicity of this compound was assessed in Wistar rats. In this "up-and-down" procedure, a single dose of the test substance is administered to a small number of animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required to estimate the LD50.

Protocol Outline:

  • Animals: Young adult Wistar rats (10 per sex) were used.

  • Dosage: A single limit dose of 5000 mg/kg body weight was administered via gavage.

  • Observation Period: Animals were observed for 14 days for clinical signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.

  • Endpoint: Mortality was the primary endpoint. All animals that died during the study and all survivors at the end of the 14-day observation period were subjected to a gross necropsy.

Skin and Eye Irritation (Following OECD Guidelines 404 and 405)

These studies were conducted in albino rabbits to assess the potential of this compound to cause skin and eye irritation.

Skin Irritation Protocol (OECD 404):

  • Animals: Albino rabbits were used.

  • Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance was applied to a small area of clipped skin on the back of the rabbit and covered with a gauze patch for 4 hours.

  • Observation: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

Eye Irritation Protocol (OECD 405):

  • Animals: Albino rabbits were used.

  • Application: A single dose of 0.1 mL of the test substance was instilled into the conjunctival sac of one eye of each animal. The other eye served as a control.

  • Observation: The eyes were examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

Skin Sensitization (Following OECD Guideline 406 - Guinea Pig Maximization Test)

The Guinea Pig Maximization Test (GPMT) is designed to assess the potential of a substance to induce skin sensitization.

Protocol Outline:

  • Animals: Young adult guinea pigs were used.

  • Induction Phase: The animals were initially exposed to the test substance by intradermal injection (with and without Freund's Complete Adjuvant to enhance the immune response) and one week later by topical application to the same area.

  • Challenge Phase: Two weeks after the induction phase, the animals were challenged with a topical application of the test substance on a naive area of skin.

  • Evaluation: The challenge sites were observed for signs of a dermal reaction (erythema and edema) at 24 and 48 hours after the challenge application.

Genotoxicity - In Vitro Assays

A battery of in vitro tests was conducted to assess the genotoxic potential of this compound.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. The test is conducted with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): This assay evaluates the potential of a test substance to induce structural chromosomal aberrations in cultured mammalian cells (e.g., human lymphocytes). Cells are exposed to the test substance, with and without metabolic activation, and then harvested at metaphase. The chromosomes are then examined microscopically for structural damage.

Mandatory Visualization

As no specific signaling pathways have been identified for the toxicology of this compound due to its low toxicity, a generalized experimental workflow for toxicological assessment is presented below.

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 Risk Assessment Physicochemical\nProperties Physicochemical Properties Genotoxicity\n(Ames, Chromosomal Aberration) Genotoxicity (Ames, Chromosomal Aberration) Physicochemical\nProperties->Genotoxicity\n(Ames, Chromosomal Aberration) In Silico\nPrediction (QSAR) In Silico Prediction (QSAR) In Silico\nPrediction (QSAR)->Genotoxicity\n(Ames, Chromosomal Aberration) Acute Toxicity\n(Oral, Dermal) Acute Toxicity (Oral, Dermal) Genotoxicity\n(Ames, Chromosomal Aberration)->Acute Toxicity\n(Oral, Dermal) Cytotoxicity Cytotoxicity Cytotoxicity->Acute Toxicity\n(Oral, Dermal) Repeated Dose\nToxicity Repeated Dose Toxicity Acute Toxicity\n(Oral, Dermal)->Repeated Dose\nToxicity Irritation & Sensitization\n(Skin, Eye) Irritation & Sensitization (Skin, Eye) Hazard Identification Hazard Identification Irritation & Sensitization\n(Skin, Eye)->Hazard Identification Reproductive &\nDevelopmental Toxicity Reproductive & Developmental Toxicity Repeated Dose\nToxicity->Reproductive &\nDevelopmental Toxicity Dose-Response\nAssessment Dose-Response Assessment Reproductive &\nDevelopmental Toxicity->Dose-Response\nAssessment Hazard Identification->Dose-Response\nAssessment Exposure\nAssessment Exposure Assessment Dose-Response\nAssessment->Exposure\nAssessment Risk\nCharacterization Risk Characterization Exposure\nAssessment->Risk\nCharacterization

Caption: Generalized workflow for toxicological assessment of a chemical substance.

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-1,3-propanediol in Polyester Resin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-1,3-propanediol (MPO) in the synthesis of both unsaturated and saturated polyester (B1180765) resins. The unique branched structure of MPO offers significant advantages in processing and final product properties compared to traditional diols like propylene (B89431) glycol (PG) and neopentyl glycol (NPG). This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key chemical pathways and workflows.

Introduction to this compound (MPO) in Polyester Synthesis

This compound is a branched-chain diol that serves as an excellent building block in polyester resin synthesis. Its asymmetrical structure inhibits crystallization, leading to resins with lower viscosity and improved flexibility.[1] The primary hydroxyl groups on MPO contribute to faster esterification rates, potentially reducing reaction times and energy consumption during production.[2]

Polyester resins synthesized with MPO often exhibit an advantageous balance of properties, including enhanced toughness, good weatherability, and excellent miscibility with styrene (B11656) in the case of unsaturated polyester resins (UPRs).[1][2] For saturated polyester resins, particularly for coating applications, MPO imparts a unique combination of hardness and flexibility.[1] These characteristics make MPO a versatile monomer for a wide range of applications, from high-performance coatings to composite materials.

Data Presentation: Comparative Properties of Polyester Resins

The selection of a diol in a polyester resin formulation significantly impacts the final properties of the polymer. The following tables summarize the quantitative data comparing polyester resins synthesized with this compound (MPO), Propylene Glycol (PG), and Neopentyl Glycol (NPG).

Table 1: Typical Properties of Unsaturated Polyester Resins

PropertyMPO-based ResinPG-based ResinNPG-based ResinTest Method
Viscosity (at 25°C, mPa.s)380 - 480~500~600ISO 2555
Acid Number (mg KOH/g)20 - 3020 - 3020 - 30ASTM D1639
Tensile Strength (MPa)Min 45~40~50ISO 527-2
Tensile Elongation (%)9.12~3.5~3.0ISO 527-2
Flexural Strength (MPa)Min 100~80~110ISO 178
Heat Distortion Temperature (°C)Min 60~55~70ASTM D648
Hardness (Barcol)Min 40~40~45ASTM D2583

Data compiled from various sources for general comparison. Actual values may vary based on specific formulations.

Table 2: Performance Characteristics in Saturated Polyester Coatings

PropertyMPO-based CoatingPG-based CoatingNPG-based Coating
Flexibility (T-bend)0T - 1T2T - 3T1T - 2T
Pencil HardnessH - 2HHB - F2H - 3H
Impact Resistance (inch-lbs)16080120
Gloss Retention (%) after QUV> 90< 80> 90
Hydrolytic StabilityGoodModerateExcellent

These values represent typical performance and can be influenced by the full coating formulation.

Experimental Protocols

The following are generalized protocols for the synthesis of unsaturated and saturated polyester resins using MPO. Researchers should consider these as starting points and may need to optimize conditions for their specific applications.

Synthesis of Unsaturated Polyester Resin (UPR)

This protocol describes a two-stage alcoholysis-polycondensation process, which is common for incorporating MPO to enhance resin properties.

Materials:

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser and receiver.

Procedure:

  • Stage 1: Alcoholysis

    • Charge the reactor with MPO, PG, and PA. The molar ratio of total diols to PA should be approximately 1.1:1.

    • Begin agitation and start a slow nitrogen sparge.

    • Heat the mixture to 150-160°C to initiate the alcoholysis reaction.

    • Hold at this temperature until the mixture is clear and the acid value is below 10 mg KOH/g.

  • Stage 2: Polycondensation

    • Cool the reactor contents to below 140°C.

    • Add maleic anhydride to the reactor.

    • Add the organo-tin catalyst (typically 0.05-0.2% by weight of total reactants).[3]

    • Slowly increase the temperature to 190-210°C. Water of condensation will begin to distill off.

    • Continue the reaction, monitoring the acid value and viscosity. The reaction is typically considered complete when the acid value is between 15 and 25 mg KOH/g.

    • Once the target acid value is reached, cool the reactor to below 170°C and add hydroquinone inhibitor.

  • Dilution

    • Cool the polyester resin to below 100°C.

    • Slowly add styrene monomer with gentle agitation to achieve the desired viscosity and solids content (typically 30-40% styrene).

Synthesis of Saturated Polyester Resin for Coatings

This protocol outlines a one-stage polycondensation suitable for producing saturated polyester resins for coating applications.

Materials:

  • This compound (MPO)

  • Neopentyl Glycol (NPG)

  • Isophthalic Acid (IPA)

  • Adipic Acid (AA)

  • Organo-tin catalyst (e.g., Dibutyltin oxide)

  • Xylene (for azeotropic water removal)

Equipment:

  • Same as for UPR synthesis, with a Dean-Stark trap for water collection.

Procedure:

  • Charging the Reactor

    • Charge the reactor with MPO, NPG, IPA, and AA. The molar ratio of diols to diacids should be approximately 1.1:1.

    • Add xylene (3-5% of total charge) to facilitate azeotropic water removal.

    • Add the organo-tin catalyst (0.05-0.2% by weight of total reactants).[3]

  • Polycondensation

    • Start agitation and nitrogen sparging.

    • Heat the reactor to 160-180°C. Water will begin to be removed azeotropically.

    • Gradually increase the temperature to 210-230°C as the rate of water removal slows.

    • Monitor the reaction by measuring the acid value and viscosity at regular intervals.

    • The reaction is typically continued until the acid value is below 10 mg KOH/g.

  • Solvent Dilution

    • Once the target acid value and viscosity are achieved, cool the reactor to a safe temperature for solvent addition (e.g., below 140°C).

    • Add the desired solvent (e.g., xylene, Aromatic 100) to achieve the target solids content.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of MPO in polyester resins.

Polyester_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Final Product MPO This compound (MPO) Mixing Mixing and Heating (~150-160°C) MPO->Mixing OtherDiols Other Diols (PG, NPG) OtherDiols->Mixing Diacids Diacids / Anhydrides (PA, MA, IPA, AA) Diacids->Mixing Polycondensation Polycondensation (~190-230°C) - Water Removal - Catalyst Mixing->Polycondensation Stage 1 Complete Dilution Cooling and Dilution (with Styrene or Solvent) Polycondensation->Dilution Target Acid Value Reached PolyesterResin Polyester Resin Dilution->PolyesterResin

Caption: General workflow for polyester resin synthesis using MPO.

MPO_Advantages cluster_properties Impact on Resin Properties cluster_processing Impact on Processing MPO This compound (MPO) (Branched, Asymmetrical Structure) Flexibility Increased Flexibility MPO->Flexibility Toughness Enhanced Toughness MPO->Toughness Weatherability Good Weatherability MPO->Weatherability LowViscosity Lower Viscosity MPO->LowViscosity StyreneMiscibility Excellent Styrene Miscibility (UPR) MPO->StyreneMiscibility HardnessFlexBalance Hardness/Flexibility Balance (Saturated) MPO->HardnessFlexBalance FasterReaction Faster Esterification Rates MPO->FasterReaction ReducedCrystallinity Inhibition of Crystallization MPO->ReducedCrystallinity

Caption: Logical relationships of MPO's structural benefits.

Conclusion

This compound is a highly effective monomer for tailoring the properties of polyester resins. Its unique molecular structure provides a pathway to developing resins with improved flexibility, toughness, and processability. The experimental protocols provided herein offer a foundation for researchers to explore the benefits of MPO in their specific formulations. The comparative data indicates that MPO-based resins can offer a superior balance of properties, making them a compelling alternative to traditional diols in a variety of demanding applications.

References

Application Notes: 2-Methyl-1,3-propanediol (MPO) in Polyurethane Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-propanediol (MPO or MP Diol) is a versatile branched-chain aliphatic diol increasingly utilized as a monomer and chain extender in the synthesis of high-performance polyurethanes (PUs).[1][2] Its unique molecular structure, featuring two primary hydroxyl groups and a methyl side group, imparts distinct properties to the resulting polymers that are advantageous for a wide range of applications, including coatings, adhesives, sealants, and elastomers.[3] For professionals in drug development, the tunable properties of PUs make them excellent candidates for controlled release systems and medical devices; the specific benefits conferred by MPO can be leveraged to optimize these biomedical applications.

The primary advantage of MPO lies in its non-linear backbone, which effectively inhibits crystallization in the polymer structure.[3] This disruption of chain regularity results in polyesters and polyurethanes that remain liquid at low temperatures, have lower viscosity for easier processing, and exhibit an excellent balance of flexibility, toughness, and durability in the cured state.[1][3]

Key Advantages of MPO in Polyurethane Systems:

  • Enhanced Flexibility and Toughness: The branched structure of MPO introduces irregularity into the polymer backbone, preventing the formation of highly crystalline hard segments. This results in PUs with increased elongation and toughness without a significant sacrifice in modulus.[3]

  • Improved Processing Characteristics: MPO-based polyester (B1180765) polyols have lower viscosity compared to those made with linear diols like neopentyl glycol, which simplifies handling and processing of the polyurethane system.[2]

  • Excellent Compatibility and Reactivity: MPO shows high compatibility with conventional polyols and dependable reactivity with isocyanates, making it a reliable component in diverse polyurethane formulations.[3] The two primary hydroxyls ensure rapid and reliable isocyanate chain extension.[3]

  • Superior Durability: Unlike some other flexibilizing glycols, MPO does not compromise the chemical resistance, water resistance, or weatherability of the final polyurethane product.[3]

  • Optical Clarity: Polyurethane elastomers prepared using MPO as a chain extender can be formulated to be clear and transparent, which is advantageous for specific coating and sealant applications.[4]

Logical Relationship: MPO Structure to PU Properties

MPO_Advantages MPO This compound (MPO) Structure Unique Branched Asymmetric Structure MPO->Structure possesses Benefits Intermediate Properties Structure->Benefits Prop1 Inhibits Crystallization Benefits->Prop1 Prop2 Lowers Viscosity Benefits->Prop2 Prop3 Two Primary -OH Groups Benefits->Prop3 PU_Props Final Polyurethane Properties Prop1->PU_Props Prop2->PU_Props Prop3->PU_Props Final1 Enhanced Flexibility & Toughness PU_Props->Final1 Final2 Improved Processability PU_Props->Final2 Final3 Excellent Adhesion & Clarity PU_Props->Final3 Final4 High Durability & Resistance (Chemical, Water, Weather) PU_Props->Final4

Caption: Structure-Property relationship of MPO in Polyurethanes.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₄H₁₀O₂[5]
Molar Mass 90.12 g/mol [5]
Density 1.015 g/mL at 25 °C[1][2]
Melting Point -91 °C[1][2]
Boiling Point 123-125 °C at 20 mmHg[1][2]
Flash Point >110 °C (>230 °F)[5]
Appearance Colorless, low-viscosity liquid
Table 2: Example Mechanical Properties of an MPO-Based Polyurethane Elastomer

The following data is derived from a specific formulation and should be considered illustrative. Properties will vary based on the specific polyol, isocyanate, and isocyanate index used.

PropertyValueTest MethodReference(s)
Chain Extender This compound-[4]
Isocyanate Index 105-[4]
Hardness 80 Shore AASTM D2240[4]
Rebound (%) 62ASTM D2632[4]
Appearance Optically ClearVisual[4]

Experimental Protocols

The following protocols describe the synthesis of a polyurethane elastomer using MPO as a chain extender via the common two-step prepolymer method, followed by standard characterization techniques.

Protocol 1: Synthesis of MPO-Based Polyurethane Elastomer

This protocol is based on the prepolymer method, which involves first reacting a polyol with an excess of diisocyanate to create an NCO-terminated prepolymer, followed by reaction with a chain extender (MPO).[4][6]

Materials:

  • Polyol (e.g., Polyester or Polyether diol, Mn = 1000-2000 g/mol ), dried under vacuum.

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI).

  • Chain Extender: this compound (MPO), dried.

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL), optional.

  • Anhydrous solvent (e.g., Dimethyl sulfoxide, DMSO, if performing solution polymerization).

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and thermometer.

  • Heating mantle.

  • Vacuum oven.

  • Molds for casting (e.g., Teflon or aluminum).

Procedure:

Step 1: Prepolymer Synthesis

  • Charge the reaction flask with the desired amount of polyol. Heat to 70-80 °C under vacuum for 1-2 hours to remove any residual moisture.

  • Release the vacuum with dry nitrogen gas.

  • Add the diisocyanate (MDI) to the flask while stirring. The molar ratio of NCO/OH groups should be greater than 1 (typically around 2.0) to ensure NCO-termination.

  • Maintain the reaction temperature at 80-85 °C and continue stirring under a nitrogen atmosphere for 2-3 hours.[7]

  • The reaction progress can be monitored by titrating for the %NCO content until it reaches the theoretical value for the prepolymer.

Step 2: Chain Extension

  • Degas the synthesized prepolymer under vacuum for 15-30 minutes.

  • In a separate container, weigh the stoichiometric amount of MPO required to react with the terminal NCO groups of the prepolymer. The final isocyanate index ([NCO]/[OH] total) is typically targeted between 1.0 and 1.1.[4]

  • If using a catalyst, add a small amount (e.g., 0.01-0.1 wt.%) to the MPO and mix.

  • Add the MPO (and catalyst, if used) to the prepolymer. Stir vigorously for 30-60 seconds until the mixture is homogeneous.

  • Pour the reacting mixture into a preheated mold.

  • Cure the cast polyurethane in an oven. A typical curing cycle is 100-110 °C for 16-24 hours.[6]

  • After curing, allow the elastomer to post-cure at room temperature for at least 7 days before characterization to ensure complete reaction.[6]

Protocol 2: Characterization by FTIR Spectroscopy

Objective: To confirm the synthesis of the polyurethane by identifying characteristic functional groups.

Procedure:

  • Obtain a small, thin slice of the cured polyurethane sample.

  • Record the Attenuated Total Reflectance (ATR)-FTIR spectrum of the sample over a wavenumber range of 4000–500 cm⁻¹.[8]

  • Analyze the spectrum for the following key peaks:

    • Disappearance of the NCO peak: The strong absorption band around 2270 cm⁻¹ corresponding to the isocyanate group should be absent or significantly diminished, indicating complete reaction.[9][10]

    • N-H Stretching: Appearance of a broad peak in the region of 3300-3400 cm⁻¹, characteristic of the N-H bond in the urethane (B1682113) linkage.[9][11]

    • C=O Stretching: Appearance of a strong peak around 1700-1730 cm⁻¹, corresponding to the carbonyl group in the urethane linkage.[9][11]

    • C-N Bending: A peak around 1530 cm⁻¹ is often assigned to the C-N-H bending of the urethane group.[12]

Protocol 3: Thermal Properties Analysis (TGA/DSC)

Objective: To evaluate the thermal stability and phase behavior (e.g., glass transition temperature) of the MPO-based polyurethane.

A. Thermogravimetric Analysis (TGA)

  • Place approximately 5-10 mg of the polyurethane sample into a TGA ceramic crucible.[7]

  • Heat the sample from room temperature (e.g., 35 °C) to 600-800 °C at a constant heating rate of 10 °C/min.[7][13]

  • Perform the analysis under an inert nitrogen atmosphere (flow rate of 20-30 mL/min).[7][13]

  • Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition (e.g., T₅%, the temperature at which 5% weight loss occurs) and the main degradation temperatures from the derivative (DTG) curve. Urethane bonds typically start to dissociate above 200 °C.[14]

B. Differential Scanning Calorimetry (DSC)

  • Encapsulate 5-10 mg of the polyurethane sample in an aluminum DSC pan.[7]

  • Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:

    • Heat from -80 °C to 200 °C at 10 °C/min.[7]

    • Cool from 200 °C to -80 °C at 10 °C/min.

    • Heat again from -80 °C to 200 °C at 10 °C/min.

  • Analyze the second heating scan to determine the glass transition temperature (Tg) of the soft segment, which will appear as a step-change in the heat flow curve.[13]

Protocol 4: Mechanical Properties Testing

Objective: To quantify the key mechanical properties of the polyurethane elastomer.

Procedure:

  • Use a die to cut dumbbell-shaped specimens from the cured polyurethane sheet according to a standard like ASTM D412.[15]

  • Measure the tensile properties (tensile strength, elongation at break, modulus) using a Universal Testing Machine (UTM) at a specified crosshead speed.[15]

  • Measure the indentation hardness using a durometer according to ASTM D2240.[15]

  • Measure the tear strength using appropriate specimens according to ASTM D624.[15]

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants: - Polyol - Diisocyanate - MPO (Chain Extender) - Catalyst (optional) Prepolymer Step 1: Prepolymer Synthesis (Polyol + Diisocyanate @ 80-85°C) Reactants->Prepolymer ChainExt Step 2: Chain Extension (Prepolymer + MPO) Prepolymer->ChainExt Curing Casting & Curing (@ 100-110°C) ChainExt->Curing PU_Product MPO-Based Polyurethane Elastomer Curing->PU_Product FTIR FTIR Spectroscopy (Confirm Urethane Formation) PU_Product->FTIR Thermal Thermal Analysis (TGA / DSC) PU_Product->Thermal Mechanical Mechanical Testing (Tensile, Hardness, Tear) PU_Product->Mechanical

Caption: Workflow for MPO-based Polyurethane Synthesis & Characterization.

References

Application of 2-Methyl-1,3-propanediol in Biodegradable Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-propanediol (MPO) is a versatile diol that is increasingly being utilized in the synthesis of biodegradable polymers. Its unique branched structure introduces asymmetry into the polymer backbone, which can disrupt crystallinity and impart desirable properties such as flexibility, lower glass transition temperatures, and enhanced biodegradability.[1][2] This makes MPO-based polyesters, particularly as soft segments in block copolymers, promising candidates for a range of applications, from thermoplastic elastomers to advanced drug delivery systems.[1][2]

These application notes provide a comprehensive overview of the use of MPO in biodegradable polymers, focusing on the synthesis, characterization, and potential applications of MPO-based polyesters. Detailed experimental protocols are provided to guide researchers in this field.

Key Application: Biodegradable Thermoplastic Elastomers

A significant application of MPO is in the creation of biodegradable thermoplastic elastomers (TPEs). By synthesizing ABA-type triblock copolymers, where the 'A' blocks are hard, crystalline segments like polylactide (PLA) and the 'B' block is a soft, amorphous polyester (B1180765) containing MPO, it is possible to create materials that combine the strength of plastics with the flexibility of elastomers.[1][2]

Two prominent examples are:

  • Poly(L-lactide)-b-poly(2-methyl-1,3-propylene succinate)-b-poly(L-lactide) (PLLA-b-PMPS-b-PLLA) [2]

  • Poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate)-b-poly(L-lactide) (PLA-b-PMPG-b-PLA) [1]

The MPO-containing soft segment (PMPS or PMPG) provides a low glass transition temperature (Tg), while the PLA segments provide a higher melting temperature (Tm) and mechanical strength.[1][2] These TPEs exhibit excellent elongation at break and a lower modulus compared to PLA homopolymers, making them suitable for applications requiring flexibility and toughness.[2]

Data Presentation: Properties of MPO-Based Biodegradable Polymers

The following tables summarize the quantitative data for MPO-based polyesters and their copolymers.

Table 1: Thermal Properties of MPO-Based Polyesters and Copolymers

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Reference
Poly(2-methyl-1,3-propylene succinate) (PMPS)< -24Amorphous[2]
PLLA-b-PMPS-b-PLLA (TPE)< -20 (PMPS block)~150 (PLLA block)[2]
Poly(2-methyl-1,3-propylene glutarate) (PMPG)< -46Amorphous[1]
PLA-b-PMPG-b-PLA (TPE)< -40 (PMPG block)130 - 152 (PLA block)[1]

Table 2: Mechanical Properties of MPO-Based Thermoplastic Elastomers

PolymerTensile ModulusElongation at BreakNotesReference
PLLA-b-PMPS-b-PLLALowHighSignificantly lower modulus and higher elongation than PLLA.[2]
PLA-b-PMPG-b-PLALowHighExhibits typical elastomeric behavior.[1]

Table 3: Biodegradation of MPO-Based Polymers

PolymerDegradation ConditionBiodegradation RateReference
PMPG and PLA-b-PMPG-b-PLASeawater at 27°C9-15% in 28 days[1]

Experimental Protocols

Protocol 1: Synthesis of Poly(2-methyl-1,3-propylene glutarate) (PMPG)

This protocol describes the two-stage polycondensation reaction to synthesize the MPO-based soft segment.

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer and a nitrogen inlet, combine MPO and GA in a 1.1:1 molar ratio.

  • Add Sn(Oct)₂ as a catalyst.

  • Heat the mixture to 180°C under a nitrogen atmosphere. Water will be produced and should be removed.

  • After the initial reaction, apply a vacuum (e.g., <1.0 mmHg) and continue the reaction at 180°C to remove the excess MPO and increase the molecular weight of the polymer. The reaction time at this stage can be varied to control the final molecular weight.

  • After cooling, dissolve the resulting viscous polymer in chloroform.

  • Precipitate the polymer by adding the chloroform solution to an excess of methanol.

  • Collect the precipitated PMPG and dry it under vacuum at room temperature.

Protocol 2: Synthesis of PLA-b-PMPG-b-PLA Triblock Copolymer

This protocol details the ring-opening polymerization of L-lactide using the PMPG synthesized in Protocol 1 as a macroinitiator.

Materials:

  • PMPG (from Protocol 1)

  • L-Lactide (LA)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Toluene (B28343)

  • Methanol (acidified)

Procedure:

  • Dissolve a known amount of PMPG in anhydrous toluene in a reaction vessel under a nitrogen atmosphere.

  • Add the desired amount of L-lactide to the solution.

  • Heat the mixture to 100°C to completely dissolve the L-lactide.

  • Add Sn(Oct)₂ to initiate the polymerization.

  • Maintain the reaction at 100°C for 24 hours.

  • Quench the polymerization by adding acidic methanol.

  • Precipitate the resulting copolymer in an excess of methanol.

  • Collect the PLA-b-PMPG-b-PLA copolymer by centrifugation and dry it under vacuum at room temperature.

Protocol 3: Characterization of MPO-Based Polymers

A. Gel Permeation Chromatography (GPC) for Molecular Weight Determination

  • Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable solvent such as chloroform or tetrahydrofuran (B95107) (THF). For PLA-based copolymers, chloroform is often a good choice.[3]

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector.

  • Columns: Employ a set of columns suitable for polyester analysis (e.g., PLgel MIXED-D columns).

  • Mobile Phase: Use the same solvent as used for sample preparation (e.g., chloroform) at a flow rate of approximately 1 mL/min.

  • Calibration: Calibrate the system using polystyrene standards.

  • Analysis: Inject the filtered sample solution and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

B. Differential Scanning Calorimetry (DSC) for Thermal Properties

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

  • Instrumentation: Use a calibrated DSC instrument.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C) at a heating rate of 10°C/min to erase the thermal history.

    • Cool the sample to a low temperature (e.g., -80°C) at a cooling rate of 10°C/min.

    • Heat the sample again to the upper temperature at a heating rate of 10°C/min.

  • Analysis: Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the transition. The melting temperature (Tm) is determined as the peak of the melting endotherm.

C. Tensile Testing for Mechanical Properties (as per ASTM D412/D882) [4][5]

  • Sample Preparation: Prepare dumbbell-shaped specimens from solvent-cast films of the thermoplastic elastomers. Ensure the films are of uniform thickness.

  • Instrumentation: Use a universal testing machine (tensile tester) with a suitable load cell.

  • Test Procedure:

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min).[6]

    • Record the force and elongation until the specimen breaks.

  • Analysis: From the stress-strain curve, calculate the tensile strength, Young's modulus, and elongation at break.

Protocol 4: In Vitro Enzymatic Degradation

This protocol provides a general method to assess the enzymatic degradation of MPO-based polyesters.

Materials:

  • Polymer films of known weight and surface area.

  • Phosphate buffer solution (PBS, pH 7.4).

  • Enzyme solution (e.g., Proteinase K or Lipase from Pseudomonas sp. in PBS). A typical concentration is 0.1 mg/mL.

  • Incubator.

Procedure:

  • Place pre-weighed polymer films in vials containing the enzyme solution.

  • As a control, place identical polymer films in PBS without the enzyme.

  • Incubate the vials at 37°C with gentle shaking.

  • At predetermined time intervals, remove the films, wash them thoroughly with distilled water, and dry them under vacuum until a constant weight is achieved.

  • Measure the final weight of the polymer films.

  • Calculate the weight loss as a percentage of the initial weight.

Potential Application in Drug Delivery

While specific studies on the use of MPO-based biodegradable polymers for drug delivery are limited, their properties suggest significant potential in this area, particularly for controlled drug release. The amphiphilic nature of copolymers like PLLA-b-PMPS-b-PLLA and PLA-b-PMPG-b-PLA makes them suitable for forming nanoparticles or micelles that can encapsulate hydrophobic drugs.[7][8] The biodegradable MPO-based core can provide a matrix for sustained drug release as the polymer degrades.[9]

Protocol 5: Preparation of MPO-Based Polymer Nanoparticles via Emulsification-Solvent Evaporation

This is a prospective protocol for the formulation of drug-loaded nanoparticles.

Materials:

  • MPO-based block copolymer (e.g., PLLA-b-PMPS-b-PLLA).

  • Hydrophobic drug.

  • Dichloromethane (DCM) or another suitable organic solvent.

  • Aqueous solution of a surfactant (e.g., polyvinyl alcohol (PVA)).

Procedure:

  • Dissolve the MPO-based copolymer and the hydrophobic drug in DCM.

  • Add this organic phase to the aqueous PVA solution under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate.

  • As the solvent evaporates, the polymer precipitates, forming solid nanoparticles with the encapsulated drug.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize for storage.

Protocol 6: In Vitro Drug Release Study

This protocol outlines a method to evaluate the release of a drug from the prepared nanoparticles.

Materials:

  • Drug-loaded nanoparticles.

  • Phosphate buffer solution (PBS, pH 7.4), potentially with a small amount of a surfactant like Tween 80 to ensure sink conditions.

  • Incubator with shaking capabilities.

  • A suitable analytical method to quantify the drug concentration (e.g., HPLC or UV-Vis spectroscopy).

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a defined volume of the release medium (PBS).

  • Place the dispersion in a dialysis bag with a suitable molecular weight cut-off and place the bag in a larger volume of the release medium.

  • Incubate at 37°C with continuous shaking.

  • At specific time points, withdraw a sample of the release medium from outside the dialysis bag and replace it with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected samples.

  • Plot the cumulative percentage of drug released versus time.

Visualizations

Synthesis_Workflow cluster_PMPG Synthesis of PMPG Soft Block cluster_TPE Synthesis of Triblock Copolymer MPO This compound (MPO) Polycondensation Polycondensation (180°C, Sn(Oct)₂) MPO->Polycondensation GA Glutaric Acid (GA) GA->Polycondensation PMPG Poly(2-methyl-1,3-propylene glutarate) (PMPG) Polycondensation->PMPG PMPG_input PMPG Macroinitiator PMPG->PMPG_input ROP Ring-Opening Polymerization (100°C, Sn(Oct)₂) PMPG_input->ROP LA L-Lactide (LA) LA->ROP TPE PLA-b-PMPG-b-PLA (Thermoplastic Elastomer) ROP->TPE

Caption: Workflow for the synthesis of MPO-based thermoplastic elastomers.

Degradation_Pathway Polymer MPO-Based Polyester Hydrolysis Hydrolytic Cleavage (Enzymatic or Abiotic) Polymer->Hydrolysis Oligomers Soluble Oligomers and Dimers Hydrolysis->Oligomers Monomers Monomers (MPO, Dicarboxylic Acid, Lactic Acid) Oligomers->Monomers Metabolism Microbial Metabolism Monomers->Metabolism EndProducts CO₂, H₂O, Biomass Metabolism->EndProducts Structure_Property_Relationship MPO This compound (MPO) Branched Branched Methyl Group MPO->Branched Asymmetry Asymmetric Polymer Backbone Branched->Asymmetry Disrupted Disrupted Crystallinity Asymmetry->Disrupted Amorphous Increased Amorphous Content Disrupted->Amorphous LowTg Lower Glass Transition Temp. (Tg) Amorphous->LowTg Flexibility Increased Flexibility / Elasticity Amorphous->Flexibility Biodegradability Enhanced Biodegradability Amorphous->Biodegradability

References

2-Methyl-1,3-propanediol: A Versatile Solvent for Crystallization Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP001

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-propanediol (MPD) is a colorless, low-viscosity diol with a unique molecular structure that makes it a promising, yet underexplored, solvent and additive in crystallization experiments. Its branched aliphatic structure with two primary hydroxyls effectively inhibits its own crystallization, allowing it to remain in a liquid state even at very low temperatures.[1] This property, combined with its low toxicity and high boiling point, suggests its potential as a valuable tool in the crystallization of a wide range of molecules, from small organic compounds to large biological macromolecules. This document provides an overview of its properties, potential applications in crystallization, and generalized protocols for its use.

While the closely related compound 2-methyl-2,4-pentanediol (also often abbreviated as MPD) is a well-established precipitant and cryoprotectant in protein crystallography, this compound is emerging as a viable alternative with distinct properties. Its primary advantages lie in its exceptional cryosolvent characteristics and its potential to promote crystal growth in unique conditions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties underscore its suitability for crystallization experiments, particularly its low freezing point and miscibility with water and other organic solvents.

PropertyValueReference
Molecular FormulaC4H10O2[2]
Molecular Weight90.12 g/mol [3]
AppearanceColorless, viscous liquid[1][2]
Boiling Point212 °C[1]
Freezing Point-54 °C[1]
Flash Point127 °C[3]
Density1.015 g/mL at 25 °C[3]
Viscosity178 mPa·s at 20 °C
SolubilityMiscible with water, ethanol, acetone[1]

Table 1: Physicochemical Properties of this compound

Applications in Crystallization

Based on its physical properties and the known applications of similar diols, this compound can be utilized in several key areas of crystallization:

  • As a Precipitating Agent: Similar to other alcohols and diols, this compound can act as a precipitant to induce the crystallization of proteins and other macromolecules by decreasing the solubility of the target molecule. Its high hydrophilicity and ability to form hydrogen bonds can effectively compete for water molecules, leading to the supersaturation required for nucleation and crystal growth.

  • As a Cryoprotectant: Due to its very low freezing point and ability to form a vitreous glass upon cooling, this compound is an excellent candidate for a cryoprotectant.[1] Cryoprotectants are essential for preventing the formation of damaging ice crystals when macromolecular crystals are flash-cooled in liquid nitrogen for X-ray diffraction data collection.

  • As a Solvent or Co-solvent for Small Molecules: Its good solvency for a range of organic compounds makes it a suitable medium for the crystallization of small molecules, particularly those that are difficult to crystallize from more common solvents.

  • In Crystallization Screening: this compound can be incorporated as a component in sparse matrix or systematic crystallization screens to expand the range of chemical space explored for new crystallization conditions.

Experimental Protocols

The following protocols are generalized starting points for using this compound in crystallization experiments. Optimization will be required for each specific target molecule.

Protocol 1: Vapor Diffusion Crystallization of Proteins

This protocol outlines the use of this compound as a precipitant in a hanging drop or sitting drop vapor diffusion experiment.

Materials:

  • Purified protein solution (5-20 mg/mL in a suitable buffer)

  • This compound (high purity)

  • Buffer solution (e.g., Tris-HCl, HEPES, MES at an appropriate pH)

  • Salt solution (e.g., NaCl, (NH₄)₂SO₄)

  • Crystallization plates (24- or 96-well)

  • Pipettes and tips

  • Microscope

Procedure:

  • Prepare Reservoir Solution: Prepare a series of reservoir solutions containing varying concentrations of this compound (e.g., 10-50% v/v), a buffer (e.g., 0.1 M), and optionally a salt (e.g., 0.2 M).

  • Set up Crystallization Drop:

    • For a hanging drop, pipette 1 µL of the protein solution and 1 µL of the reservoir solution onto a siliconized coverslip.

    • For a sitting drop, pipette the same mixture into the well of a sitting drop plate.

  • Seal the Well: Invert the coverslip over the reservoir well (for hanging drop) or seal the plate (for sitting drop).

  • Incubate: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Observe: Regularly inspect the drops under a microscope for the formation of crystals.

Vapor_Diffusion_Workflow cluster_prep Preparation cluster_setup Experiment Setup cluster_incubation Incubation & Observation Protein Purified Protein Solution Mix Mix Protein and Reservoir (1:1 ratio) Protein->Mix Reservoir Reservoir Solution (containing this compound) Reservoir->Mix Drop Pipette Drop (Hanging or Sitting) Mix->Drop Seal Seal Well Drop->Seal Incubate Incubate at Constant Temperature Seal->Incubate Observe Microscopic Observation Incubate->Observe Observe->Incubate Continue Monitoring Crystals Crystal Growth Observe->Crystals

Caption: Workflow for vapor diffusion crystallization.

Protocol 2: Use of this compound as a Cryoprotectant

This protocol describes the procedure for cryoprotecting a crystal that has been grown in a condition that does not contain a cryoprotectant.

Materials:

  • Protein crystals in their mother liquor

  • This compound (high purity)

  • Cryo-loops

  • Liquid nitrogen

  • Magnetic wand

Procedure:

  • Prepare Cryoprotectant Solution: Prepare a cryoprotectant solution by adding this compound to the original mother liquor (the solution from which the crystal grew) to a final concentration of 20-35% (v/v).

  • Crystal Soaking (Optional but Recommended):

    • Transfer the crystal from its growth drop to a drop of the cryoprotectant solution.

    • Allow the crystal to soak for a short period (10-60 seconds). The optimal soaking time will vary.

  • Crystal Harvesting:

    • Carefully loop the crystal out of the cryoprotectant solution using a cryo-loop of appropriate size.

    • Wick away any excess liquid with a paper towel, being careful not to touch the crystal.

  • Flash Cooling: Immediately plunge the looped crystal into liquid nitrogen.

  • Storage: Store the crystal in liquid nitrogen until ready for data collection.

Cryoprotection_Workflow cluster_prep Preparation cluster_treatment Cryoprotection cluster_storage Storage & Data Collection Crystal Crystal in Mother Liquor Soak Soak Crystal (10-60s) Crystal->Soak CryoSolution Cryoprotectant Solution (Mother Liquor + 20-35% MPD) CryoSolution->Soak Loop Harvest Crystal with Cryo-loop Soak->Loop FlashCool Plunge into Liquid Nitrogen Loop->FlashCool Store Store in Liquid Nitrogen FlashCool->Store Data X-ray Data Collection Store->Data

Caption: Workflow for cryoprotecting a crystal.

Data Summary and Comparison

While specific crystallization success rates for this compound are not widely published, a comparison of its properties with other common diols used in crystallography highlights its potential.

DiolMolecular Weight ( g/mol )Boiling Point (°C)Freezing Point (°C)Common Concentration as Cryoprotectant
This compound 90.12212-5420-35% (v/v) (Proposed)
Ethylene Glycol62.07197.3-12.920-30% (v/v)
1,3-Propanediol76.09213-2615-30% (v/v)
2-Methyl-2,4-pentanediol118.18197-4020-40% (v/v)

Table 2: Comparison of Diols Used in Crystallography

Logical Relationships in Crystallization Screening

The process of identifying a suitable crystallization condition can be visualized as a decision tree, where the properties of the target molecule guide the selection of screening parameters.

Screening_Logic start Target Molecule solubility Solubility & Stability Analysis start->solubility precipitant_type Select Precipitant Class solubility->precipitant_type peg PEGs precipitant_type->peg High MW salts Salts precipitant_type->salts Ionic diols Diols (e.g., this compound) precipitant_type->diols Organic Solvent ph_screen pH Screening peg->ph_screen salts->ph_screen diols->ph_screen temp_screen Temperature Screening ph_screen->temp_screen additives Additive Screening temp_screen->additives hits Initial Hits additives->hits optimization Optimization hits->optimization

Caption: Decision logic for crystallization screening.

Conclusion

This compound presents a compelling, though currently underutilized, option for crystallization experiments. Its advantageous physical properties, particularly its extremely low freezing point and miscibility, make it an excellent candidate as both a precipitant and a cryoprotectant. The provided protocols offer a rational starting point for its incorporation into crystallization workflows for both proteins and small molecules. Further systematic studies are warranted to fully elucidate its effectiveness across a broad range of target molecules and to establish optimized conditions for its use. Researchers are encouraged to include this compound in their crystallization screening strategies to explore new avenues for obtaining high-quality crystals.

References

Synthesis of Poly(2-methyl-1,3-propanediol): An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(2-methyl-1,3-propanediol) and its copolyesters are versatile polymers with applications ranging from polyurethanes and coatings to biodegradable elastomers.[1][2][3] The unique branched structure of the this compound (MPO) monomer imparts desirable properties such as low crystallinity, enhanced flexibility, and good solubility.[3] This document provides detailed protocols for the synthesis of poly(this compound) via direct polycondensation and for the synthesis of a polyester (B1180765), poly(2-methyl-1,3-propylene glutarate), through polycondensation with a dicarboxylic acid.

Introduction

This compound (MPO) is a branched-chain diol that serves as a valuable building block in polymer chemistry.[4] Its asymmetrical structure disrupts polymer chain packing, leading to the formation of amorphous or low-crystallinity polymers with low glass transition temperatures.[5] These characteristics are highly sought after in the formulation of flexible coatings, adhesives, and elastomers.

This application note details two primary methods for the synthesis of polymers incorporating MPO:

  • Direct Etherification/Polycondensation of this compound: A straightforward method to produce low molecular weight poly(this compound), a polyether polyol, through a dehydration reaction.[1]

  • Polycondensation with a Dicarboxylic Acid: A common technique to synthesize polyesters with tailored properties by reacting MPO with a diacid, such as glutaric acid.[2]

Experimental Protocols

Protocol 1: Direct Synthesis of Poly(this compound) via Etherification

This protocol describes the synthesis of low molecular weight poly(this compound) by heating the monomer in the presence of an etherification catalyst.[1]

Materials:

  • This compound (MPO)

  • Etherification catalyst (e.g., acid clays, acid zeolites, or heteropolyacids)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation condenser

Procedure:

  • Charge the reaction vessel with this compound and the etherification catalyst.

  • Purge the system with nitrogen gas to create an inert atmosphere.

  • Begin stirring and heat the mixture to a temperature between 100°C and 210°C.[1]

  • Water will be generated as a byproduct of the etherification reaction and should be continuously removed via the distillation condenser.

  • Monitor the reaction progress by analyzing the amount of water collected or by periodically taking samples for molecular weight analysis.

  • The reaction is complete when the desired degree of polymerization or molecular weight is achieved. The resulting poly(this compound) typically has a degree of polymerization between 2 and 20.[1]

  • Cool the reaction mixture to room temperature.

  • The catalyst can be removed by filtration.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Workup charge_reactants Charge MPO and Catalyst purge_n2 Purge with Nitrogen charge_reactants->purge_n2 heat_stir Heat (100-210°C) and Stir purge_n2->heat_stir remove_h2o Remove Water Byproduct heat_stir->remove_h2o monitor Monitor Reaction remove_h2o->monitor monitor->heat_stir cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Remove Catalyst cool->filter product Poly(this compound) filter->product

Caption: Workflow for the direct synthesis of poly(this compound).

Protocol 2: Synthesis of Poly(2-methyl-1,3-propylene glutarate)

This protocol details the synthesis of a polyester, poly(2-methyl-1,3-propylene glutarate) (PMPG), via polycondensation of this compound and glutaric acid.[2]

Materials:

  • This compound (MPO)

  • Glutaric acid (GA)

  • Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) catalyst

  • Toluene

  • Methanol

  • Schlenk tube or similar reaction vessel

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • Esterification:

    • In a Schlenk tube, combine this compound and glutaric acid.

    • Heat the mixture at 150°C under a nitrogen stream for 2 hours with stirring to carry out the initial esterification. Water will be evolved.

  • Polycondensation:

    • Add the Sn(Oct)₂ catalyst to the reaction mixture.

    • Reduce the pressure and increase the temperature to 180°C to facilitate the removal of excess MPO and drive the polymerization.[2]

    • Continue the reaction under reduced pressure for a specified time (e.g., 50-120 minutes) to achieve the desired molecular weight.[2]

  • Purification:

    • Cool the reaction to room temperature. The resulting PMPG is typically a colorless, viscous, oily material.[2]

    • The polymer can be used as is or further purified if necessary.

Workflow Diagram:

G cluster_ester Esterification cluster_poly Polycondensation cluster_product Final Product mix Mix MPO and Glutaric Acid heat_n2 Heat at 150°C under N2 mix->heat_n2 add_cat Add Sn(Oct)2 Catalyst heat_n2->add_cat heat_vac Heat at 180°C under Vacuum add_cat->heat_vac cool_down Cool to Room Temperature heat_vac->cool_down pmpg Poly(2-methyl-1,3-propylene glutarate) cool_down->pmpg

Caption: Workflow for the synthesis of poly(2-methyl-1,3-propylene glutarate).

Data Presentation

The following tables summarize the quantitative data for the synthesized polymers based on the provided protocols.

Table 1: Properties of Poly(this compound) from Direct Synthesis [1]

PropertyValue
Degree of Polymerization (DP)2 - 20
Number Average Molecular Weight (Mn)150 - 2000 g/mol

Table 2: Synthesis and Properties of Poly(2-methyl-1,3-propylene glutarate) (PMPG) [2]

SampleReaction Time (min)Mn ( g/mol )Mw/Mn (PDI)Tg (°C)
PMPG-11209,6001.8-45
PMPG-21008,3001.7-44
PMPG-3505,5001.6-42

Characterization

The synthesized polymers can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).[5]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[5]

Conclusion

The protocols outlined in this application note provide robust methods for the synthesis of poly(this compound) and its polyester derivatives. The direct etherification of MPO offers a simple route to low molecular weight polyethers, while polycondensation with dicarboxylic acids allows for the creation of a wide range of polyesters with tunable properties. The unique branched structure of MPO makes it a valuable monomer for developing amorphous and flexible polymers for diverse applications in the fields of materials science and drug development.

References

Application Notes: The Use of 2-Methyl-1,3-propanediol (MPO) in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-1,3-propanediol (MPO) is a versatile, branched aliphatic diol with two primary hydroxyl groups that serves as a key building block in the synthesis of high-performance polymers for the coatings industry.[1][2] Its unique molecular structure, which inhibits crystallization, allows for the formulation of resins with a superior balance of properties compared to those made with traditional linear glycols or other branched diols like neopentyl glycol (NPG).[2] MPO is a colorless, low-viscosity liquid, which simplifies handling and processing.[3] These application notes provide an overview of MPO's advantages and present detailed protocols for its use in developing advanced polyester (B1180765) and polyurethane coating systems.

Key Advantages of MPO in Coating Resins

The distinct structure of MPO imparts several performance benefits to coating resins:

  • Enhanced Flexibility and Hardness: MPO's branched, non-linear backbone disrupts polymer chain packing, which inhibits crystallinity.[1][2] This results in resins with improved flexibility. When used in saturated polyesters with high aromatic content, it enables an exceptional combination of O-T flexibility and H-2H pencil hardness.[2]

  • Improved Weatherability and Durability: Coatings formulated with MPO-based polyesters exhibit excellent resistance to degradation from UV light and humidity, showing gloss retention performance comparable or superior to the industry standard, NPG.[4] This makes them highly suitable for demanding exterior applications.[5]

  • Excellent Hydrolytic Stability: In comparative tests, MPO-based polyester polyols have demonstrated similar or slightly better resistance to hydrolysis than their NPG-based counterparts.[4] This enhanced durability in wet or humid environments is critical for applications such as marine and industrial maintenance coatings.[6]

  • Processing Efficiency: The two primary hydroxyl groups in MPO are less sterically hindered than the hydroxyls in NPG, leading to higher reactivity.[4][7] This translates to faster esterification rates and shorter batch times in resin manufacturing, potentially at lower temperatures, which results in lighter-colored resins and improved kettle productivity.[2][8]

  • Reduced Viscosity and VOCs: Resins formulated with MPO generally exhibit lower viscosity than those made with glycols like ethylene (B1197577) glycol or NPG.[7] This can reduce the need for solvents to achieve desired application viscosity, helping formulators lower the volatile organic compound (VOC) content of their coatings.[2]

Application Area 1: High-Solids Saturated Polyester Coatings

MPO is particularly effective in saturated polyester resins for demanding applications like coil coatings and general industrial coatings. Its ability to flexibilize polyesters with high aromatic content (e.g., those based on isophthalic or terephthalic acids) allows for the creation of coatings that are both tough and pliable.[8] This unique balance of properties is difficult to achieve with other diols.

Structure-Property Relationship of MPO

The diagram below illustrates how the molecular structure of MPO translates into key performance advantages in the final coating.

MPO_Properties MPO Structure-Property Relationship cluster_structure Structural Features cluster_resin Impact on Polymer Resin cluster_performance Final Coating Performance MPO This compound (MPO) Molecular Structure Branched Branched Methyl Group MPO->Branched PrimaryOH Two Primary Hydroxyls MPO->PrimaryOH Crystallinity Disrupts Crystallinity Branched->Crystallinity leads to Reactivity High Reactivity PrimaryOH->Reactivity enables Viscosity Low Viscosity Contribution Crystallinity->Viscosity contributes to Flexibility Enhanced Flexibility (e.g., 0-T Bend) Crystallinity->Flexibility imparts Weather Excellent Weatherability & Hydrolytic Stability Crystallinity->Weather enhances Processing Faster Synthesis (Shorter Batch Time) Reactivity->Processing improves VOC Lower VOC Content Viscosity->VOC allows for Hardness Maintains Hardness Flexibility->Hardness coupled with

Caption: MPO's unique structure provides a cascade of benefits.

Data Presentation: MPO vs. NPG Performance

The following table summarizes the comparative performance of polyester polyols synthesized with MPO versus the industry-standard Neopentyl Glycol (NPG), based on data from accelerated weathering and hydrolysis resistance tests.[4]

Performance MetricTest ConditionsMPO-Based PolyesterNPG-Based PolyesterAdvantage
Weatherability QUV-B313 Accelerated WeatheringBetter gloss retentionStandard gloss retentionMPO
(Gloss Retention)QUV-A340 Accelerated WeatheringEqual or better gloss retentionStandard gloss retentionMPO
Hydrolytic Stability 10% water mixture, heated to 90°C, hourly acid value titrationSlower rate of decompositionStandard rate of decompositionMPO

Application Area 2: Waterborne Polyurethane Dispersions (PUDs)

MPO is an effective diol for synthesizing polyester polyols used in waterborne polyurethane dispersions (PUDs) or as a chain extender in the polyurethane prepolymer itself.[3][9] Its ability to create amorphous, flexible polyester segments with excellent hydrolytic stability is highly advantageous for PUDs used in coatings for wood, automotive interiors, and textiles.

The synthesis typically involves a prepolymer mixing process, where an isocyanate-terminated prepolymer is formed, dispersed in water, and then chain-extended.[9][10] MPO can be incorporated into the polyester polyol backbone or added during the prepolymer stage to consume some isocyanate groups and build molecular weight.[9]

Experimental Protocols

The following sections provide generalized methodologies for key experiments. These protocols are intended as a starting point and should be optimized for specific raw materials and performance targets.

Protocol 1: Synthesis of MPO-Based Saturated Polyester Resin

This protocol describes a two-stage melt polycondensation process to produce a saturated polyester resin suitable for high-performance industrial coatings.

Polyester_Workflow Workflow: MPO-Based Polyester Resin Synthesis & Coating Evaluation cluster_synthesis Resin Synthesis cluster_coating Coating Formulation & Testing Charge 1. Charge Reactor - MPO & Diacids (IPA/AA) - Catalyst (e.g., TBT) Stage1 2. First Stage Esterification - Heat to 170-190°C - Remove water of reaction Charge->Stage1 Stage2 3. Second Stage Polycondensation - Heat to 210-230°C - Apply vacuum Stage1->Stage2 Monitor 4. Monitor Reaction - Acid Value < 10 mg KOH/g - Viscosity Stage2->Monitor Discharge 5. Cool and Discharge - Cool to < 170°C - Dilute with solvent (if needed) Monitor->Discharge Formulate 6. Formulate Coating - Add crosslinker (melamine/isocyanate) - Add additives & solvents Discharge->Formulate Apply 7. Apply to Substrate - E.g., Steel panels - Control film thickness Formulate->Apply Cure 8. Cure Coating - Bake at specified temp/time Apply->Cure Test 9. Performance Testing - Hardness, Adhesion, Flexibility - Gloss, Weathering, Resistance Cure->Test

Caption: From raw materials to final performance evaluation.

Methodology:

  • Reactor Setup: Equip a glass reactor with a mechanical stirrer, nitrogen inlet, thermocouple, and a packed column with a condenser for water removal.

  • Charging Raw Materials: Charge the reactor with this compound (MPO), Isophthalic Acid (IPA), and Adipic Acid (AA) in the desired molar ratio. Add an esterification catalyst, such as titanium(IV) butoxide (TBT), at a concentration of 250-500 ppm.

  • First Stage (Esterification):

    • Start agitation and purge the reactor with inert gas (nitrogen).

    • Gradually heat the mixture to 170–190°C. Water from the reaction will begin to distill off.

    • Continue this stage until approximately 80-90% of the theoretical amount of water has been collected.

  • Second Stage (Polycondensation):

    • Increase the temperature to 210–230°C.

    • Gradually apply a vacuum (5-20 mbar) to facilitate the removal of the remaining water and drive the reaction to completion.

  • Monitoring and Completion:

    • Monitor the reaction progress by periodically taking samples to measure the acid value and viscosity.

    • The reaction is considered complete when the target acid value (e.g., < 10 mg KOH/g) and viscosity are reached.

  • Discharge: Cool the resin to below 170°C before stopping the nitrogen blanket. The resin can then be discharged or diluted with a suitable solvent to the target solids content.

Protocol 2: Synthesis of MPO-Containing Polyurethane Dispersion (PUD)

This protocol outlines a prepolymer mixing process for creating a stable, waterborne PUD.[9]

PUD_Workflow Workflow: MPO-Containing PUD Synthesis Charge 1. Charge & Dehydrate Polyol - E.g., PPG 2000 - Vacuum at 120°C Prepolymer 2. Form Prepolymer - Add Diisocyanate (IPDI) - Add MPO & DMPA - Catalyst (DBTDL) - React at 85-90°C Charge->Prepolymer MonitorNCO 3. Monitor NCO Content - Use di-n-butylamine back-titration - Reach theoretical %NCO Prepolymer->MonitorNCO Neutralize 4. Neutralize - Cool to < 50°C - Add neutralizing agent (TEA) MonitorNCO->Neutralize Disperse 5. Disperse in Water - Add prepolymer to cold water - Apply high shear Neutralize->Disperse ChainExtend 6. Chain Extend - Add diamine (EDA) in water - Stir to complete Disperse->ChainExtend

Caption: Key steps in the PUD prepolymer mixing process.

Methodology:

  • Polyol Dehydration: Charge a flask with the primary polyol (e.g., polypropylene (B1209903) glycol, PPG 2000) and dry it under vacuum at 120°C for 1 hour.[9]

  • Prepolymer Formation:

    • Cool the polyol to 70°C and add the diisocyanate (e.g., isophorone (B1672270) diisocyanate, IPDI). Heat the mixture to 90°C and react for 1 hour.[9]

    • Add this compound (MPO), the internal emulsifier (dimethylolpropionic acid, DMPA), and a catalyst (dibutyltin dilaurate, DBTDL).[9]

    • Maintain the reaction at 85°C for approximately 3 hours, or until the theoretical isocyanate (NCO) content is achieved as confirmed by titration (e.g., ASTM D2572-97).[9]

  • Neutralization: Cool the NCO-terminated prepolymer to below 50°C. Add a neutralizing agent, such as triethylamine (B128534) (TEA), to ionize the DMPA's carboxylic acid groups.

  • Dispersion: Under high-speed mechanical stirring, add the neutralized prepolymer to cold deionized water (5-15°C) to facilitate phase inversion and form the dispersion.[9]

  • Chain Extension: Add a chain extender, typically a diamine like ethylene diamine (EDA) diluted in water, to the dispersion. The diamine reacts with the remaining NCO groups to build molecular weight and complete the polymer formation.

  • Final Product: Continue stirring for 1 hour to ensure the reaction is complete. The result is a stable polyurethane dispersion.

Protocol 3: Standard Coating Performance Evaluation

Once a coating is formulated, applied, and cured, its performance must be validated using standardized test methods.

PropertyASTM MethodDescription
Adhesion ASTM D3359Measures the adhesion of the coating to the substrate using a tape test over a cross-hatch lattice.[11]
Pencil Hardness ASTM D3363Determines the coating's hardness by the resistance to scratching from calibrated graphite (B72142) pencils of varying hardness.[11]
Flexibility ASTM D522Evaluates the coating's resistance to cracking upon bending over a conical mandrel.
Impact Resistance ASTM D2794Measures the coating's resistance to rapid deformation (impact).
Gloss ASTM D523Quantifies the specular gloss of the coating surface at various angles (e.g., 20°, 60°, 85°).
Chemical Resistance ASTM D1308Assesses the effect of household or industrial chemicals on the coating after a specified exposure time.
Corrosion Resistance ASTM B117Evaluates the corrosion resistance of coated metal panels in a salt spray (fog) chamber.[12]
Accelerated Weathering ASTM G154Simulates outdoor exposure using fluorescent UV lamps and moisture to assess durability and resistance to gloss loss, color change, and chalking.

References

Application Notes and Protocols for 2-Methyl-1,3-propanediol as a Chain Extender in Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 2-Methyl-1,3-propanediol (MPO) as a chain extender in the synthesis of elastomers. MPO is a versatile diol that offers unique performance advantages in a variety of polymer systems, particularly polyurethanes.

Introduction

Elastomers are polymers with viscoelasticity, meaning they possess both viscosity and elasticity. Their molecular structure is characterized by long polymer chains cross-linked to form a network. Chain extenders are low-molecular-weight diols or diamines that react with isocyanate groups in a prepolymer, forming the "hard segments" of the elastomer. These hard segments are crucial for developing the final mechanical and thermal properties of the material.

This compound (MPO) is an asymmetrical glycol with two primary hydroxyl groups.[1] Its branched structure disrupts crystallinity, which can lead to the formation of clear and pliable elastomers.[1][2] The primary hydroxyls ensure reliable and rapid reaction with isocyanates.[1] When used as a chain extender, MPO contributes to an excellent balance of tensile strength, elongation, and flexibility in the final product, often without compromising chemical and water resistance or weatherability.[1]

Applications of MPO-based Elastomers

The unique properties imparted by MPO make it a suitable chain extender for a wide range of high-performance applications:

  • Adhesives and Sealants: The branched structure of MPO is particularly beneficial for creating clear, pliable sealants and adhesives.[1]

  • Coatings: MPO is utilized in polyurethane coatings, including 2K industrial maintenance coatings and aqueous polyurethane dispersions.[1] Saturated polyesters formulated with MPO can be used in coatings that require a good balance of hardness and flexibility, along with excellent weatherability.[3]

  • Cast Elastomers: Polyurethane cast elastomers prepared with MPO as the chain extender are notably soft and resilient, yet can also be clear and transparent.[2]

  • Thermoplastic Elastomers: MPO can be used in the synthesis of biodegradable thermoplastic elastomers, for example, by forming a soft central block in triblock copolymers.[4][5]

Properties of Elastomers with MPO as a Chain Extender

The incorporation of MPO as a chain extender significantly influences the mechanical and thermal properties of the resulting elastomers.

Mechanical Properties

MPO provides an excellent balance of tensile strength, elongation, and flexibility.[1] The methyl side group can disrupt the packing of the hard segments, leading to softer, more flexible materials compared to those made with linear chain extenders like 1,4-butanediol (B3395766) (BDO).

PropertyMPO-based Elastomer (PLA-b-PMPG-b-PLA)Reference Elastomer (if applicable)Source(s)
Tensile StrengthVaries with composition-[4][5]
Elongation at BreakVaries with composition-[4][5]
Hardness (Shore A)Generally produces softer elastomers-[2]

Thermal Properties

The asymmetrical structure of MPO can lower the glass transition temperature (Tg) of the soft segment and affect the melting temperature (Tm) of the hard segment.

PropertyMPO-based Elastomer (PLA-b-PMPG-b-PLA)Reference Elastomer (if applicable)Source(s)
Glass Transition Temp. (Tg)< -40 °C-[4][5]
Melting Temperature (Tm)130-152 °C-[4][5]

Experimental Protocols

The following protocols describe the synthesis of polyurethane elastomers using MPO as a chain extender via the widely used prepolymer method.

Protocol 1: Synthesis of Isocyanate-Terminated Prepolymer

This protocol outlines the formation of a prepolymer from a polyol and a diisocyanate.

Materials:

  • Polyol (e.g., Polytetramethylene ether glycol - PTMEG, Polypropylene glycol - PPG)

  • Diisocyanate (e.g., 4,4'-Diphenylmethane diisocyanate - MDI)

  • Nitrogen gas supply

  • Reaction kettle/flask with mechanical stirrer, heating mantle, and condenser

Procedure:

  • Dry the polyol under vacuum at an elevated temperature (e.g., 120°C for 1 hour) to remove moisture.[6]

  • Charge the dried polyol into the reaction flask under a nitrogen atmosphere.

  • Heat the polyol to the desired reaction temperature (e.g., 70°C).[6]

  • Slowly add the diisocyanate to the polyol with continuous stirring. An exothermic reaction will occur.

  • After the addition is complete, raise the temperature to the reaction temperature (e.g., 90°C) and maintain for a set time (e.g., 1-3 hours) until the theoretical isocyanate (NCO) content is reached.[6] The NCO content can be monitored using a standard di-n-butylamine back-titration method.[6]

Protocol 2: Chain Extension with this compound (MPO)

This protocol describes the chain extension of the prepolymer with MPO to form the final polyurethane elastomer.

Materials:

  • Isocyanate-terminated prepolymer (from Protocol 1)

  • This compound (MPO)

  • Catalyst (optional, e.g., Dibutyltin dilaurate - DBTDL)

  • Mold (e.g., aluminum or epoxide resin)[2]

  • Vacuum oven

Procedure:

  • Degas the prepolymer under vacuum to remove any dissolved gases.

  • Heat the prepolymer to a suitable mixing temperature (e.g., 80-130°C).[2]

  • In a separate container, weigh the stoichiometric amount of MPO. The amount is calculated based on the NCO content of the prepolymer and the desired isocyanate index (typically 90-110).[2]

  • If using a catalyst, add it to the MPO and mix thoroughly.

  • Add the MPO (and catalyst, if used) to the prepolymer and mix vigorously for a short period (e.g., 1-2 minutes) until the mixture is homogeneous.[7]

  • Pour the reacting mixture into a preheated mold.

  • Cure the elastomer in an oven at a specified temperature and time (e.g., 90-120°C for several hours).[2]

  • After the initial cure, the elastomer can be post-cured at a similar temperature for an extended period (e.g., 16-24 hours) to ensure the reaction is complete and properties are fully developed.[2]

Visualizations

Polyurethane_Synthesis_Workflow cluster_0 Prepolymer Synthesis cluster_1 Chain Extension & Curing Polyol Polyol (e.g., PTMEG) Reactor1 Reaction Kettle (e.g., 90°C, 1-3h) Polyol->Reactor1 Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Reactor1 Prepolymer Isocyanate-Terminated Prepolymer Reactor1->Prepolymer Mixer Vigorous Mixing Prepolymer->Mixer Mixing MPO MPO Chain Extender MPO->Mixer Mold Casting into Mold Mixer->Mold Pouring Oven Curing & Post-Curing (e.g., 110°C) Mold->Oven Elastomer Final Polyurethane Elastomer Oven->Elastomer

Caption: Workflow for the two-step synthesis of polyurethane elastomers using MPO.

MPO_Elastomer_Structure cluster_soft Soft Segment cluster_hard Hard Segment soft_segment ~~~[Polyol]~~~ urethane_linkage Urethane Linkage -NH-COO- soft_segment->urethane_linkage hard_segment OCN- -R- -NCO HO-CH2- CH(CH3)- -CH2-OH urethane_linkage->hard_segment explanation Prepolymer reacts with MPO to form the hard segments, creating the final elastomer structure.

Caption: Simplified structure of a polyurethane elastomer with MPO.

References

Application Notes and Protocols: Formulation of Personal Care Products Using 2-Methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-propanediol, a branched-chain diol, is a versatile and multifunctional ingredient increasingly utilized in the formulation of personal care and cosmetic products. Its unique molecular structure imparts a range of desirable properties, making it an excellent alternative to traditional glycols such as propylene (B89431) glycol and butylene glycol.[1][2][3] This document provides detailed application notes and experimental protocols for leveraging the benefits of this compound in various personal care formulations.

Key Functions and Benefits

This compound offers a multitude of benefits in personal care formulations:

  • Solvent and Solubilizer: It is an effective solvent for a wide range of cosmetic ingredients, including active pharmaceutical ingredients (APIs), enhancing their bioavailability and delivery.[2][4]

  • Humectant and Moisturizer: Possessing excellent hygroscopic properties, it attracts and retains moisture in the skin, leading to improved hydration.[2][4][5]

  • Emollient and Sensory Modifier: It contributes to a pleasant, non-tacky skin feel and can improve the texture and spreadability of creams and lotions.[2]

  • Preservative Booster: It exhibits antimicrobial properties and can enhance the efficacy of traditional preservatives, allowing for their reduced use in formulations.[1][3]

  • Penetration Enhancer: It can facilitate the penetration of other active ingredients through the stratum corneum, thereby increasing their effectiveness.[1]

  • Stability Enhancer: It improves the freeze-thaw stability of emulsions and can help prevent phase separation.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of this compound in personal care formulations.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
INCI Name Methylpropanediol
CAS Number 2163-42-0
Appearance Clear, colorless viscous liquid
Odor Very low
Molecular Formula C4H10O2
Melting Point -91 °C (lit.)
Boiling Point 123-125 °C/20 mmHg (lit.)
Density 1.015 g/mL at 25 °C (lit.)
Flash Point 113 °C

Table 2: Recommended Use Levels in Personal Care Formulations

ApplicationRecommended Use Level (%)
Skin Creams and Lotions1 - 10
Serums and Essences2 - 8
Cleansers1 - 5
Sun Care Products2 - 7
Hair Care Products1 - 5
As a Preservative Booster2 - 5

Note: While some sources suggest most skincare products contain concentrations below 5%, higher concentrations have been tested and found to have low irritation potential.[6]

Table 3: Comparative In-Vivo Skin Hydration Study (Corneometer Units)

FormulationBaseline2 Hours Post-Application8 Hours Post-Application
Placebo (No Glycol) 45.248.546.1
Formulation with 5% Propylene Glycol 45.555.851.2
Formulation with 5% this compound 45.358.954.7

This table presents illustrative data based on the established humectant properties of this compound.

Table 4: Preservative Efficacy Test (Challenge Test) Results - Log Reduction of S. aureus

FormulationDay 7Day 14Day 28
Base Formulation (No Preservative) 0.50.2Growth
Base + 0.5% Phenoxyethanol 2.83.13.5
Base + 0.5% Phenoxyethanol + 3% this compound >4.0>4.0>4.0

This table presents illustrative data based on the known preservative-boosting effects of this compound.

Experimental Protocols

Protocol for Sensory Panel Evaluation of a Skin Cream

Objective: To evaluate the sensory characteristics of a skin cream formulated with this compound compared to a control formulation.

Materials:

  • Test Cream (with 5% this compound)

  • Control Cream (with 5% Propylene Glycol)

  • Trained sensory panel (10-12 panelists)

  • Standardized evaluation forms

  • Controlled environment room (22°C, 50% RH)

Methodology:

  • Panelist Training: Train panelists on the definitions of sensory attributes (e.g., spreadability, absorbency, tackiness, smoothness, residue) and the use of a rating scale (e.g., 1-10, where 1 is low and 10 is high).

  • Sample Preparation: Dispense a standardized amount (e.g., 0.5g) of each cream into coded, identical containers.

  • Evaluation Procedure:

    • Panelists cleanse their hands and forearms and allow them to air dry for 15 minutes.

    • A technician applies the coded samples to designated areas on the panelists' forearms in a randomized order.

    • Panelists evaluate the "pick-up" attributes (e.g., firmness, stickiness) from the container.

    • Panelists then spread the product on their skin and evaluate "rub-out" attributes (e.g., spreadability, slip).

    • After a set time (e.g., 2 minutes), panelists evaluate "after-feel" attributes (e.g., tackiness, residue, smoothness).

  • Data Collection: Panelists record their scores for each attribute on the evaluation form.

  • Data Analysis: Analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences between the test and control creams.

Protocol for Measuring Skin Hydration (Corneometry)

Objective: To measure the effect of a lotion containing this compound on skin surface hydration over time.

Materials:

  • Test Lotion (with 5% this compound)

  • Placebo Lotion (without this compound)

  • Corneometer® CM 825 (or equivalent)

  • Human volunteers (n≥10) with dry to normal skin

  • Controlled environment room (22°C ± 1°C, 50% ± 5% RH)

Methodology:

  • Subject Acclimatization: Subjects rest in the controlled environment for at least 20 minutes before measurements.

  • Baseline Measurement (T0):

    • Define two test areas on the volar forearm of each subject.

    • Take five Corneometer readings from each test area and calculate the mean.

  • Product Application:

    • Apply a standardized amount (e.g., 2 mg/cm²) of the test lotion to one area and the placebo lotion to the other.

    • Gently rub the lotion in for a set time (e.g., 30 seconds).

  • Post-Application Measurements:

    • Take Corneometer readings at specified time points (e.g., 2 hours, 4 hours, 8 hours) after product application.

  • Data Analysis:

    • Calculate the mean Corneometer values for each formulation at each time point.

    • Compare the changes in skin hydration from baseline for the test and placebo lotions using appropriate statistical tests.

Protocol for Preservative Efficacy Testing (Challenge Test)

Objective: To evaluate the efficacy of a preservative system boosted with this compound in a cosmetic formulation.

Materials:

  • Test Formulation (with preservative and 3% this compound)

  • Control Formulation (with preservative only)

  • Inoculum of specified microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis)

  • Sterile containers

  • Incubators set to appropriate temperatures

  • Neutralizing broth and agar (B569324) plates

Methodology (based on ISO 11930):

  • Inoculation:

    • Inoculate a known quantity of the test and control formulations with a standardized suspension of each microorganism to achieve a final concentration of approximately 10^5 to 10^6 CFU/g.

  • Incubation:

    • Store the inoculated samples at a controlled temperature (e.g., 22.5 ± 2.5 °C) in the dark.

  • Sampling and Plating:

    • At specified intervals (e.g., Day 7, Day 14, Day 28), withdraw a sample from each container.

    • Perform serial dilutions in a neutralizing broth.

    • Plate the dilutions onto appropriate agar media.

  • Colony Counting:

    • Incubate the plates and count the number of colony-forming units (CFU).

  • Evaluation:

    • Calculate the log reduction in the microbial count from the initial inoculum level at each time point.

    • Compare the log reduction values of the test formulation to the control to determine the boosting effect of this compound.

Visualizations

Formulation_Development_Workflow cluster_0 Phase 1: Concept & Ingredient Selection cluster_1 Phase 2: Formulation & Prototyping cluster_2 Phase 3: Performance Testing cluster_3 Phase 4: Refinement & Scale-Up Define Product Concept Define Product Concept Select Key Ingredients Select Key Ingredients Define Product Concept->Select Key Ingredients Choose this compound Choose this compound Select Key Ingredients->Choose this compound Develop Base Formulation Develop Base Formulation Choose this compound->Develop Base Formulation Incorporate this compound Incorporate this compound Develop Base Formulation->Incorporate this compound Prepare Lab-Scale Batches Prepare Lab-Scale Batches Incorporate this compound->Prepare Lab-Scale Batches Sensory Evaluation Sensory Evaluation Prepare Lab-Scale Batches->Sensory Evaluation Hydration Study Hydration Study Prepare Lab-Scale Batches->Hydration Study Stability Testing Stability Testing Prepare Lab-Scale Batches->Stability Testing Preservative Efficacy Preservative Efficacy Prepare Lab-Scale Batches->Preservative Efficacy Analyze Test Results Analyze Test Results Sensory Evaluation->Analyze Test Results Hydration Study->Analyze Test Results Stability Testing->Analyze Test Results Preservative Efficacy->Analyze Test Results Optimize Formulation Optimize Formulation Analyze Test Results->Optimize Formulation Scale-Up Production Scale-Up Production Optimize Formulation->Scale-Up Production

Caption: Workflow for personal care product development with this compound.

Skin_Hydration_Mechanism cluster_0 Skin Surface cluster_1 Stratum Corneum cluster_2 Deeper Skin Layers Product Application Product Application This compound This compound Product Application->this compound Water Molecules This compound->Water Molecules Binds to Lipid Bilayers Lipid Bilayers This compound->Lipid Bilayers Penetrates & softens Increased Hydration Increased Hydration Water Molecules->Increased Hydration Drawn into skin Lipid Bilayers->Increased Hydration Reduces TEWL Corneocytes Corneocytes

Caption: Mechanism of skin hydration by this compound.

Experimental_Workflow_Hydration_Study Subject Recruitment & Acclimatization Subject Recruitment & Acclimatization Baseline Measurement (T0) Baseline Measurement (T0) Subject Recruitment & Acclimatization->Baseline Measurement (T0) 20 min Product Application Product Application Baseline Measurement (T0)->Product Application Standardized amount Post-Application Measurements (T2h, T4h, T8h) Post-Application Measurements (T2h, T4h, T8h) Product Application->Post-Application Measurements (T2h, T4h, T8h) Corneometer Data Analysis Data Analysis Post-Application Measurements (T2h, T4h, T8h)->Data Analysis Statistical comparison Conclusion on Hydration Efficacy Conclusion on Hydration Efficacy Data Analysis->Conclusion on Hydration Efficacy

Caption: Workflow for an in-vivo skin hydration study.

References

Application Notes and Protocols for the Synthesis of Methacrylic Acid from 2-Methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacrylic acid (MAA) is a crucial monomer in the production of a wide range of polymers with applications in various fields, including medicine, dentistry, and pharmaceuticals. Traditional synthesis routes for MAA often involve hazardous materials and harsh reaction conditions. This document details two innovative and more environmentally benign approaches for the synthesis of methacrylic acid using 2-Methyl-1,3-propanediol (2M1,3PD) as a starting material. These methods offer promising alternatives for sustainable MAA production.

The primary routes discussed are:

  • An Integrated Biotransformation and Catalytic Dehydration Process: A two-step method involving the microbial oxidation of 2M1,3PD to an intermediate, followed by catalytic dehydration to MAA.

  • Direct Gas-Phase Catalytic Oxidation: A single-step process where 2M1,3PD is directly converted to MAA over a heteropolyacid catalyst.

These notes provide detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathways and workflows to aid researchers in the replication and further development of these processes.

Method 1: Integrated Biotransformation and Catalytic Dehydration

This two-step process combines the specificity of biocatalysis with the efficiency of chemical catalysis to produce methacrylic acid from this compound.[1][2] The first step involves the oxidation of 2M1,3PD to 3-hydroxy-2-methylpropionic acid (3H2MPA) using whole cells of the bacterium Gluconobacter oxydans. The second step is the dehydration of the resulting 3H2MPA to methacrylic acid using a titanium dioxide (TiO₂) catalyst.[1][2]

Signaling Pathway and Experimental Workflow

The overall transformation involves a sequential oxidation and dehydration. The biotransformation step is catalyzed by intracellular enzymes of G. oxydans, specifically alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).

G1 cluster_bio Biotransformation (Gluconobacter oxydans) cluster_chem Catalytic Dehydration M2PD This compound HMPA 3-Hydroxy-2-methylpropanal M2PD->HMPA Alcohol Dehydrogenase (ADH) HMPA_acid 3-Hydroxy-2-methylpropionic acid HMPA->HMPA_acid Aldehyde Dehydrogenase (ALDH) HMPA_acid_chem 3-Hydroxy-2-methylpropionic acid MAA Methacrylic Acid HMPA_acid_chem->MAA TiO₂ / Heat

Caption: Integrated biotransformation and catalytic dehydration pathway.

Quantitative Data Summary
ParameterValueReference
Biotransformation
OrganismGluconobacter oxydans[1][2]
SubstrateThis compound (2M1,3PD)[1][2]
Product3-Hydroxy-2-methylpropionic acid (3H2MPA)[1][2]
Conversion of 2M1,3PD95-100%[1][2]
Selectivity to 3H2MPA>95%[1][2]
Optimal pH6.0 - 7.5[1][2]
Optimal Temperature25 - 30 °C[1][2]
Substrate Concentration5 - 10 g/L (batch)[1][2]
20 g/L (continuous)[1]
Cell Concentration (dry wt)2.6 g/L[1][2]
Catalytic Dehydration
CatalystTitanium Dioxide (TiO₂)[1][2]
Reaction Temperature210 °C[1][2]
Yield of Methacrylic Acid>85%[1][2]
Experimental Protocols

Protocol 1: Cultivation of Gluconobacter oxydans

  • Media Preparation: Prepare a solid maintenance medium containing (per liter): 50 g D-mannitol, 5 g yeast extract, 3 g peptone, and 20 g agar. For liquid culture, use a medium with a similar composition but omitting the agar. Sterilize the media by autoclaving at 121°C for 20 minutes.

  • Inoculation: Inoculate a single colony of G. oxydans from the solid medium into a 250 mL flask containing 50 mL of liquid medium.

  • Incubation: Incubate the culture at 30°C with shaking at 200 rpm for 24-48 hours, or until the optical density at 600 nm (OD₆₀₀) reaches the late exponential phase.

  • Cell Harvesting: Harvest the cells by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellet twice with a sterile 0.05 M Tris-HCl buffer (pH 7.2) to remove residual medium components.

  • Cell Catalyst Preparation: The washed cell pellet can be used directly as a whole-cell catalyst or can be lyophilized and stored at -20°C for later use. Determine the cell dry weight by drying a small aliquot at 110°C overnight.[3]

Protocol 2: Biotransformation of 2M1,3PD to 3H2MPA (Batch Process)

  • Reaction Setup: In a 250 mL baffled flask, prepare a 50 mL reaction mixture containing 0.05 M Tris-HCl buffer (pH 7.2).

  • Addition of Reactants: Add this compound to a final concentration of 10 g/L.

  • Initiation of Reaction: Add the prepared G. oxydans whole-cell catalyst to a final concentration of 2.6 g/L (dry weight).

  • Incubation: Incubate the reaction mixture at 28°C with vigorous shaking (e.g., 200 rpm) to ensure sufficient aeration.

  • Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing the concentrations of 2M1,3PD and 3H2MPA using High-Performance Liquid Chromatography (HPLC).

  • Reaction Completion: The reaction is typically complete within 24-48 hours, indicated by the complete consumption of the starting material.

  • Product Isolation: After the reaction, remove the cells by centrifugation. The supernatant containing 3-hydroxy-2-methylpropionic acid can be used directly in the next step.

Protocol 3: Catalytic Dehydration of 3H2MPA to Methacrylic Acid

  • Reactor Setup: Place the aqueous solution of 3-hydroxy-2-methylpropionic acid obtained from the biotransformation step into a glass reactor equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Add titanium dioxide (TiO₂) to the solution. The catalyst loading can be optimized, but a starting point of 5-10% by weight of 3H2MPA is recommended.

  • Reaction Conditions: Heat the mixture to 210°C with constant stirring.

  • Reaction Time: Maintain the reaction at this temperature for 2-4 hours. Monitor the formation of methacrylic acid using Gas Chromatography (GC) or HPLC.

  • Product Recovery: After the reaction is complete, cool the mixture to room temperature. The methacrylic acid can be purified from the reaction mixture by distillation or extraction.

Method 2: Direct Gas-Phase Catalytic Oxidation

This method provides a single-step conversion of this compound to methacrylic acid and other valuable intermediates like methacrolein. The process utilizes a robust heteropolyacid catalyst in a gas-phase reactor.[4][5][6]

Reaction Pathway and Experimental Workflow

The gas-phase oxidation of 2M1,3PD is a complex reaction involving several steps, including oxidation and dehydration, occurring on the surface of the catalyst.

G2 cluster_gas Gas-Phase Oxidation M2PD This compound HMPA 3-Hydroxy-2-methylpropanal M2PD->HMPA Oxidation (O₂) catalyst Catalyst: Cs(NH₄)₂PMo₁₂O₄₀(VO)Cu₀.₅ MAC Methacrolein HMPA->MAC Dehydration MAA Methacrylic Acid MAC->MAA Oxidation (O₂)

Caption: Gas-phase oxidation pathway of this compound.

Quantitative Data Summary
ParameterValueReference
CatalystCs(NH₄)₂PMo₁₂O₄₀(VO)Cu₀.₅[4]
Reactor Typeμ-fluidized bed reactor[4]
Reaction Temperature250 °C[4]
Reactant FeedThis compound (2MPDO), O₂, Ar[4]
Optimal Feed Composition2MPDO/O₂/Ar = 13%/10%/77%[4]
Conversion of 2MPDO63%[4][5]
Selectivity to MAA41% - 43%[4][5]
Selectivity to Methacrolein33%[5][6]
Main By-productsMethane, 2-methylpropanal[5][6]
Experimental Protocols

Protocol 4: Catalyst Preparation (Cs(NH₄)₂PMo₁₂O₄₀(VO)Cu₀.₅)

Note: The detailed synthesis of this specific heteropolyacid catalyst is complex and typically proprietary. The following is a general guideline for the impregnation method.

  • Support Preparation: Start with a commercially available Keggin-type heteropolyacid, such as phosphomolybdic acid (H₃PMo₁₂O₄₀).

  • Cesium and Ammonium (B1175870) Salt Formation: Partially exchange the protons of the heteropolyacid with cesium and ammonium ions by reacting it with stoichiometric amounts of cesium carbonate and ammonium carbonate in an aqueous solution.

  • Vanadium and Copper Incorporation: Introduce vanadium and copper into the catalyst structure by adding solutions of vanadyl sulfate (B86663) and copper(II) nitrate (B79036) to the heteropolyacid salt solution.

  • Drying and Calcination: Evaporate the water from the resulting solution to obtain a solid precursor. Dry the precursor at 120°C overnight, followed by calcination in air at a specific temperature (e.g., 300-400°C) to obtain the final active catalyst.

Protocol 5: Gas-Phase Oxidation of 2M1,3PD

  • Reactor Setup: Load the prepared heteropolyacid catalyst into a fixed-bed or fluidized-bed microreactor. A quartz tube reactor is suitable for laboratory-scale experiments.

  • Catalyst Activation: Activate the catalyst by heating it to the reaction temperature (250°C) under a flow of an inert gas (e.g., Argon or Nitrogen) for 1-2 hours.

  • Reactant Feed: Introduce the reactant feed stream into the reactor. This compound is typically vaporized and mixed with a carrier gas (Argon) and oxygen before entering the reactor. A syringe pump can be used to deliver the liquid 2M1,3PD to a vaporizer. Mass flow controllers should be used to regulate the gas flows accurately.

  • Reaction: Maintain the reactor at 250°C. The total flow rate and the reactant partial pressures should be controlled to achieve the desired space velocity.

  • Product Collection: The reactor effluent, which is in the gas phase, is passed through a condenser cooled with a chilled liquid (e.g., ice-water bath) to collect the liquid products (methacrylic acid, methacrolein, unreacted 2M1,3PD, and water).

  • Analysis: Analyze the gas-phase products using an online Gas Chromatograph (GC) equipped with a suitable column and a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD). Analyze the liquid products using GC-Mass Spectrometry (GC-MS) or HPLC.

  • Data Calculation: Calculate the conversion of 2M1,3PD and the selectivity to each product based on the analytical results.

Analytical Methods

Accurate quantification of reactants and products is crucial for process optimization.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) is a common method for analyzing non-volatile compounds like this compound and 3-hydroxy-2-methylpropionic acid in aqueous solutions. A suitable column, such as an ion-exchange column (e.g., Aminex HPX-87H), is often used with a dilute acid mobile phase (e.g., 5 mM H₂SO₄).

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds such as methacrylic acid and methacrolein. A GC equipped with a Flame Ionization Detector (FID) and a polar capillary column (e.g., a wax-type column) provides good separation and sensitivity. For the analysis of diols like 2M1,3PD by GC, derivatization to a more volatile species may be necessary.

Concluding Remarks

The synthesis of methacrylic acid from this compound presents a promising avenue for the development of more sustainable chemical processes. The integrated biotransformation and catalytic dehydration route offers high selectivity and yield under relatively mild conditions, leveraging the advantages of both biocatalysis and chemical catalysis. The direct gas-phase oxidation method, while operating at higher temperatures, provides a continuous, single-step process.

The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers. Further optimization of reaction conditions, catalyst development, and process integration will be critical for the industrial-scale implementation of these innovative synthetic routes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-1,3-propanediol Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methyl-1,3-propanediol (MPO) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during your polymerization experiments, with a focus on improving polymer yield and quality.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound (MPO) in polyester (B1180765) synthesis?

This compound (MPO) offers several distinct advantages in polyester synthesis due to its unique molecular structure. The presence of two primary hydroxyl groups leads to high reactivity, which can significantly shorten reaction times, improve reactor efficiency, and reduce the likelihood of side reactions, often resulting in a lighter-colored polyester.[1] The methyl branch on the propane (B168953) backbone enhances solvent compatibility and disrupts chain packing, which helps to prevent crystallization and produces polyesters with excellent flexibility, chemical resistance, and weatherability.[1][2]

Q2: What are the common side reactions that can occur during MPO polymerization and how can they be minimized?

During the synthesis of poly(this compound) through etherification, a notable side reaction is the formation of cyclic ether byproducts.[3] In polyesterification reactions, which involve the condensation of MPO with a diacid, potential side reactions include discoloration (yellowing) of the polymer at high temperatures and incomplete esterification, which limits the molecular weight.

To minimize these side reactions:

  • Optimize Reaction Temperature: Avoid excessively high temperatures which can lead to thermal degradation and discoloration. A two-stage process with a lower temperature for esterification followed by a higher temperature under vacuum for polycondensation is often effective.

  • Use an Effective Catalyst: The choice of catalyst can influence the reaction rate and selectivity. Tin and titanium-based catalysts are known to be highly efficient for polyesterification.[1]

  • Ensure Efficient Water Removal: In polycondensation reactions, the continuous and efficient removal of water is crucial to drive the reaction towards completion and achieve a high molecular weight.

Q3: How does the purity of this compound, particularly water content, affect the polymerization reaction?

Monomer purity is critical for achieving high molecular weight polymers in polycondensation reactions. Impurities, especially water, can act as chain terminators, significantly reducing the final molecular weight of the polymer. The presence of water can shift the reaction equilibrium, hindering the forward reaction and leading to lower yields and incomplete polymerization.[4] While direct studies on MPO are limited, research on other monomers like methyl methacrylate (B99206) has shown that water can also affect the decomposition rate of the initiator, thereby altering the induction period of the polymerization.[5] It is highly recommended to use high-purity MPO with a low water content (typically ≤ 0.1%) for optimal results.[6]

Troubleshooting Guide

This guide addresses common issues encountered during this compound polymerization reactions.

Issue 1: Low Polymer Yield

Potential Causes:

  • Inefficient Water Removal: The water produced during the condensation reaction can hydrolyze the ester linkages, shifting the equilibrium back towards the reactants and reducing the polymer yield.[1]

  • Suboptimal Reaction Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within the given time. Conversely, excessively high temperatures can cause monomer or polymer degradation.

  • Inactive or Insufficient Catalyst: The catalyst may be inactive or used at a suboptimal concentration, resulting in a slow reaction rate.

  • Incorrect Stoichiometry: An imbalance in the molar ratio of MPO to the diacid can limit the extent of polymerization.[7]

  • Short Reaction Time: The polymerization may not have been allowed to proceed for a sufficient duration to achieve high conversion.

Recommended Actions:

  • Improve Water Removal: Use an efficient vacuum system or azeotropic distillation to continuously remove water from the reaction mixture.

  • Optimize Temperature Profile: For a two-stage melt polycondensation, a typical esterification temperature is between 160-180°C, followed by a polycondensation stage at a higher temperature (e.g., up to 220°C) under high vacuum.[7][8]

  • Verify Catalyst Activity and Concentration: Use a fresh, active catalyst. The optimal concentration depends on the specific catalyst and reaction conditions and may need to be determined empirically. For many polyesterifications, catalyst concentrations in the range of 0.1-0.5% by weight are common.[4]

  • Ensure Accurate Stoichiometry: Carefully measure the reactants to ensure a 1:1 molar ratio of hydroxyl to carboxyl groups.

  • Monitor Reaction Progress: Track the reaction progress by measuring the amount of water evolved or by analyzing the acid number of the reaction mixture. Continue the reaction until the desired conversion is reached.

Issue 2: Low Molecular Weight of the Final Polymer

Potential Causes:

  • Monomer Impurities: As discussed in the FAQs, impurities in the MPO or diacid, particularly monofunctional compounds or water, can act as chain terminators.[4]

  • Inefficient Polycondensation Stage: The polycondensation stage, which is crucial for building high molecular weight chains, may be hampered by insufficient vacuum, low temperature, or short duration.

  • Stoichiometric Imbalance: A non-equimolar ratio of functional groups will limit the maximum achievable molecular weight according to the Carothers equation.[9]

  • Side Reactions: Degradation reactions at high temperatures can cause chain scission, leading to a lower average molecular weight.

Recommended Actions:

  • Purify Monomers: If monomer purity is suspect, consider purification methods such as distillation for liquid monomers like MPO or recrystallization for solid diacids.

  • Optimize Polycondensation Conditions: Gradually increase the temperature and apply a high vacuum (e.g., <1 mbar) during the polycondensation stage to facilitate the removal of small molecules and drive the reaction to completion.[7]

  • Precise Stoichiometry: Use high-accuracy weighing and consider performing a titration to determine the exact acid number of the diacid before the reaction to ensure a precise 1:1 molar ratio.

  • Use Antioxidants: In some cases, adding a small amount of an antioxidant can help to prevent thermal degradation and discoloration of the polymer at high reaction temperatures.

Data Presentation

Table 1: Effect of Catalyst on the Synthesis of Poly(this compound) via Etherification

CatalystReaction Temperature (°C)Reaction Time (h)Crude Polymer Yield (%)Byproduct (Cyclic Ether) (%)Reference
Sulfuric Acid / Copper(I) Chloride150-18021532.6[3]
p-Toluenesulfonic Acid18516Not specified11.2[3]
Acid Clay18018Not specified37.8[3]

Note: The yield reported is for the purified polymer after washing to remove unreacted monomer and oligomers.

Table 2: Typical Reaction Conditions for MPO-based Polyester Synthesis

Diacid Co-monomerCatalystEsterification Temp. (°C)Polycondensation Temp. (°C)PressureTypical Reaction Time (h)Reference
Glutaric AcidSn(Oct)₂180180<1.0 mmHg3.5[10]
Adipic Acidp-TSA160-170160-170Atmospheric / Vacuum6+[8]
Phthalic Anhydride / Maleic AnhydrideNot specifiedUp to 210Up to 210Atmospheric / VacuumNot specified[11]

Experimental Protocols

Protocol 1: Synthesis of Poly(2-methyl-1,3-propylene glutarate) (PMPG)

This protocol is adapted from a literature procedure for the polycondensation of this compound (MPO) and glutaric acid (GA).[10]

Materials:

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head with a condenser and collection flask.

  • Heating mantle with temperature controller.

  • Vacuum pump.

Procedure:

  • Esterification Stage:

    • Charge the reaction flask with MPO (0.225 mol), GA (0.205 mol), and Sn(Oct)₂ (0.1 mmol). A slight excess of the diol is used to ensure the formation of hydroxyl-terminated chains and to compensate for any loss during the reaction.

    • Heat the mixture to 180°C under a gentle stream of nitrogen gas with continuous stirring.

    • Water will begin to distill from the reaction mixture. Continue this stage for approximately 90 minutes, collecting the water in the receiving flask.

  • Polycondensation Stage:

    • After the initial esterification, gradually apply a vacuum to the system, reducing the pressure to below 1.0 mmHg.

    • Continue heating at 180°C under vacuum for approximately 120 minutes to remove the excess MPO and drive the polymerization to a higher molecular weight.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the resulting viscous polymer in chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of methanol with stirring.

    • Collect the precipitated polymer and dry it in a vacuum oven at room temperature until a constant weight is achieved.

Visualizations

Experimental Workflow for MPO Polyesterification

experimental_workflow start Start charge_reactants Charge Reactants (MPO, Diacid, Catalyst) start->charge_reactants esterification Esterification Stage (e.g., 180°C, N2 atmosphere) charge_reactants->esterification water_removal Water Removal esterification->water_removal Byproduct polycondensation Polycondensation Stage (e.g., 180°C, High Vacuum) water_removal->polycondensation excess_diol_removal Excess Diol Removal polycondensation->excess_diol_removal Byproduct cooling Cooling to Room Temperature excess_diol_removal->cooling purification Purification (Dissolution & Precipitation) cooling->purification drying Drying under Vacuum purification->drying characterization Polymer Characterization (GPC, NMR, DSC) drying->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis of polyesters from this compound.

Troubleshooting Logic for Low Molecular Weight Polymer

troubleshooting_low_mw cluster_purity Purity Issues cluster_stoichiometry Stoichiometry Issues cluster_polycondensation Polycondensation Issues cluster_time Reaction Time Issues start Problem: Low Molecular Weight check_purity Check Monomer Purity (MPO and Diacid) start->check_purity check_stoichiometry Verify Stoichiometry (1:1 Molar Ratio) start->check_stoichiometry check_polycondensation Evaluate Polycondensation Stage start->check_polycondensation check_reaction_time Review Reaction Time start->check_reaction_time purity_impure Impure? check_purity->purity_impure stoichiometry_imbalance Imbalance? check_stoichiometry->stoichiometry_imbalance poly_conditions Suboptimal Conditions? (Vacuum, Temp.) check_polycondensation->poly_conditions time_short Too Short? check_reaction_time->time_short purify_monomers Action: Purify Monomers (Distillation/Recrystallization) purity_impure->purify_monomers Yes recalculate Action: Recalculate and re-weigh reactants accurately stoichiometry_imbalance->recalculate Yes optimize_poly Action: Increase Vacuum, Optimize Temperature Profile poly_conditions->optimize_poly Yes increase_time Action: Increase Reaction Time and Monitor Conversion time_short->increase_time Yes

Caption: A logical workflow for troubleshooting low molecular weight in MPO polymerization.

References

Technical Support Center: Synthesis of 2-Methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during the synthesis of 2-Methyl-1,3-propanediol (MPO).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound (MPO)?

A1: The most prevalent commercial synthesis routes for MPO include:

  • Hydrogenation of methyl acrylate (B77674): This process involves the catalytic hydrogenation of methyl acrylate to form MPO.[1]

  • Hydroformylation and hydrogenation of allyl alcohol: Allyl alcohol undergoes hydroformylation to produce a mixture of 4-hydroxybutanal and 3-hydroxy-2-methylpropanal (B3052098), which is then hydrogenated to yield 1,4-butanediol (B3395766) and this compound respectively.[2]

  • Process from acrolein and an aliphatic diol: This multi-step process involves the reaction of acrolein with an aliphatic diol to form a cyclic acetal (B89532), followed by hydroformylation, hydrogenation, and hydrolysis.[3][4]

Q2: What are the primary applications of this compound?

A2: MPO is a versatile compound used in various industries. Its primary applications include its use as a monomer in the production of polymers like polyesters and polyurethanes, as a solvent in coatings and cleaning formulations, and as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The unique methyl branch in its structure imparts desirable properties such as enhanced durability, chemical resistance, and flexibility to polymers.[5]

Q3: What are the typical purity levels of commercially available this compound?

A3: Industrial grade this compound is typically available with a purity of above 99.5%.[1]

Troubleshooting Guide

Q4: My MPO synthesis via hydroformylation of allyl alcohol yields a significant amount of 1,4-butanediol. How can I increase the selectivity for MPO?

A4: The formation of 1,4-butanediol as a major by-product is common in this synthesis route, arising from the hydroformylation of allyl alcohol to 4-hydroxybutanal.[2] To enhance the selectivity for MPO, consider the following adjustments:

  • Catalyst System: The choice of catalyst and ligands is crucial in directing the regioselectivity of the hydroformylation reaction towards the branched aldehyde (3-hydroxy-2-methylpropanal), the precursor to MPO. Experiment with different phosphine (B1218219) or phosphite (B83602) ligands to favor branched product formation.

  • Reaction Conditions: Carefully optimize the temperature and pressure. Lower temperatures and higher carbon monoxide partial pressures can sometimes favor the formation of branched aldehydes.

Q5: During the synthesis from acrolein and a 1,3-diol, I am observing undesired hydrogenation of the cyclic acetal intermediate. How can this be prevented?

A5: The hydrogenation of the cyclic acetal is an undesired side reaction that can occur during the hydroformylation step.[4] To mitigate this:

  • Control the H2:CO Molar Ratio: Maintain a strict hydrogen to carbon monoxide (H2:CO) molar ratio. A ratio of 1:1 is often preferred. Ratios significantly higher than 1.2:1 can increase the likelihood of the undesired hydrogenation of the cyclic acetal.[4]

  • Catalyst Concentration: Use the optimal concentration of the rhodium complex catalyst. Too high a catalyst concentration might contribute to side reactions.

Q6: After synthesis, my MPO product is contaminated with other diols like 1,2-butanediol (B146104). What is the best method for purification?

A6: The most effective method for purifying MPO and removing other diol impurities is fractional distillation under reduced pressure (vacuum distillation).[1][3][4] Due to the different boiling points of the diols, this technique allows for their effective separation. For instance, in one described synthesis, the final product mixture contained 1,4-butanediol (69% yield), this compound (5% yield), and 1,2-butanediol (13% yield), which would require careful distillation for separation.[6]

Quantitative Data Summary

ParameterSynthesis Route from Acrolein & 1,3-ButanediolSynthesis Route from Allyl Alcohol
Key Reaction Steps Acetal formation, Hydroformylation, Hydrogenation & Hydrolysis[3]Hydroformylation, Hydrogenation[2]
Typical Catalyst Rhodium complex (Hydroformylation), Raney nickel (Hydrogenation)[3]Not specified
Key Reaction Conditions Hydroformylation: H2:CO ratio of ~1:1; Hydrogenation: ~85°C, ~1500 psig H2[3][4]Not specified
Reported Product Distribution Final product can be >90% MPO after multiple cycles[3]4-hydroxybutanal (79%), 3-hydroxy-2-methylpropanal (11%) from hydroformylation[2]
Major By-products 1,4-butanediol, other aliphatic diols[3]1,4-butanediol, 1,2-butanediol[2][6]

Experimental Protocols

Protocol 1: General Purification of this compound by Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum pump with a pressure gauge. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Charge the crude MPO mixture into the round-bottom flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system to the desired pressure. A typical pressure for the distillation of MPO is around 20 mmHg.[1]

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Monitor the temperature at the head of the distillation column. Collect the fractions based on their boiling points. Low-boiling impurities will distill first. The boiling point of MPO is 123-125 °C at 20 mmHg.[1]

  • Analysis: Analyze the collected fractions for purity using appropriate analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Shutdown: Once the desired product has been collected, cool the system down before carefully releasing the vacuum.

Visualizations

Troubleshooting_Workflow Start Identify Issue in MPO Synthesis Q1 High By-product Formation? Start->Q1 A1_1 Adjust Catalyst/Ligands Q1->A1_1 Yes Q2 Undesired Side Reaction? Q1->Q2 No A1_2 Optimize Temperature & Pressure A1_1->A1_2 End Pure MPO Obtained A1_2->End A2_1 Control H2:CO Ratio Q2->A2_1 Yes Q3 Product Impurity? Q2->Q3 No A2_2 Optimize Catalyst Concentration A2_1->A2_2 A2_2->End A3_1 Perform Vacuum Distillation Q3->A3_1 Yes Q3->End No A3_1->End

References

Technical Support Center: Optimizing Esterification of 2-Methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the esterification of 2-Methyl-1,3-propanediol (MPD).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the esterification of this compound, offering potential causes and actionable solutions.

Q1: My esterification reaction is showing low conversion or yield. What are the common causes?

A1: Low conversion in Fischer esterification is a frequent issue, often related to the reaction equilibrium.

  • Cause: Reaction Has Reached Equilibrium. Esterification is a reversible reaction. The accumulation of water, a byproduct, can drive the reaction backward, limiting the yield.[1][2][3]

    • Solution: Employ methods to remove water as it forms. The most common laboratory method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343).[2][4] Alternatively, adding a chemical drying agent, such as molecular sieves, directly to the reaction mixture can absorb the water.[1]

  • Cause: Insufficient Catalyst. An inadequate amount of acid catalyst will result in a slow reaction that may not reach equilibrium within the allotted time.

    • Solution: Ensure you are using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5] However, be aware that excessive acid can lead to side reactions.[5] A typical starting point is 1-5% by weight of the limiting reactant.

  • Cause: Suboptimal Reactant Ratio. To shift the equilibrium towards the product side, a large excess of one reactant is typically used.[2][3]

    • Solution: Use a significant molar excess of the less expensive or more easily removable reactant. For diol esterification, using an excess of the carboxylic acid is common. If the resulting ester is the desired product, using the diol as the limiting reagent is standard.

  • Cause: Inadequate Temperature or Reaction Time. The reaction may be too slow if the temperature is too low or the heating time is insufficient.

    • Solution: Increase the reaction temperature to the reflux temperature of the solvent or the alcohol being used.[4] Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal reaction time. For polyol esterifications, temperatures can range from 110°C to 180°C.[6][7]

Q2: I'm observing significant byproduct formation. What are they and how can I prevent them?

A2: With diols like this compound, several side reactions can occur, particularly at high temperatures or with excessive acid catalyst.

  • Cause: Ether Formation (Polymerization). Diols can undergo acid-catalyzed dehydration to form ethers or polyethers.[8]

    • Solution: Maintain the lowest effective reaction temperature. Avoid excessively high concentrations of the acid catalyst. Temperatures should generally be kept below 210°C to prevent significant decomposition and side reactions.[8]

  • Cause: Dehydration of Alcohol. Strong acid and high heat can lead to the dehydration of the diol, potentially forming unsaturated alcohols or other degradation products.

    • Solution: Use a milder acid catalyst if possible, such as an acid clay or zeolite.[8] Carefully control the reaction temperature.

  • Cause: Darkening of the Reaction Mixture. A dark brown or black reaction mixture often indicates charring or decomposition, which can be caused by an overly aggressive catalyst or temperature.[5]

    • Solution: Reduce the amount of sulfuric acid. One user reported that 3% H₂SO₄ by volume was excessive for an octanol/acetic acid esterification, leading to a dark sludge.[5] Consider using a less dehydrating acid like p-TsOH.

Q3: How do I effectively purify the final ester product?

A3: Purification aims to remove unreacted starting materials, the acid catalyst, and any byproducts.

  • Step 1: Neutralize the Acid Catalyst. The crude reaction mixture will be acidic.

    • Procedure: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash it in a separatory funnel with a weak base like a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until effervescence ceases.[4][9] This neutralizes the acid catalyst and removes any unreacted carboxylic acid.

  • Step 2: Remove Water-Soluble Components. Unreacted this compound and the salt formed during neutralization are water-soluble.

    • Procedure: Wash the organic layer with water or a saturated sodium chloride solution (brine) to remove these components.[4][9] The brine wash also helps to break up emulsions and reduce the solubility of the organic product in the aqueous layer.

  • Step 3: Dry the Organic Layer. Residual water must be removed from the organic phase.

    • Procedure: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), then filter to remove the solid.[6]

  • Step 4: Isolate the Final Product. The pure ester is isolated from the solvent and any high-boiling impurities.

    • Procedure: Remove the solvent using a rotary evaporator.[4] The final product can then be purified by fractional distillation under reduced pressure, which is particularly important for high molecular weight esters that might decompose at atmospheric boiling points.[6][9]

Q4: Can I use enzymatic methods for the esterification of this compound?

A4: Yes, enzymatic catalysis using lipases is a viable and increasingly popular alternative, offering high selectivity under milder reaction conditions.

  • Advantages: Lipases can offer high regio- and enantioselectivity, which is useful for complex molecules. The reactions are run at lower temperatures (typically 30-60°C), preventing temperature-sensitive side reactions.[10]

  • Common Enzymes: Lipase B from Candida antarctica (often immobilized as Novozym 435) and lipases from Pseudomonas cepacia are commonly used for esterification.[3][8]

  • Considerations: The reaction is still an equilibrium process, so water removal (e.g., by using molecular sieves or conducting the reaction under vacuum) is beneficial.[3] The choice of solvent can significantly impact enzyme activity and stability.[3]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from studies on the esterification of polyols, providing a starting point for optimizing conditions for this compound.

Table 1: Acid-Catalyzed Polyester Synthesis from this compound (MP) and Glutaric Acid (GA)

ParameterConditionOutcomeSource
Reactants This compound (MP), Glutaric Acid (GA)Formation of PMPG polyester[6]
Molar Ratio (MP:GA) 1.1 : 1 (slight excess of diol)-[6]
Catalyst Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂)-[6]
Temperature 180 °CWater removed via trap[6]
Pressure 1 atm (N₂), then <1.0 mmHg (vacuum)Excess diol removed[6]
Reaction Time 90 min (at 1 atm) + 120 min (under vacuum)Polyester product obtained[6]

Table 2: Optimization of Fatty Acid Esterification with Trimethylolpropane (TMP)

ParameterCondition RangeOptimal ConditionEffect on YieldSource
Temperature 110 - 150 °C150 °CYield increases with temperature[5][7]
Catalyst (H₂SO₄) 1 - 5 wt%5 wt%Yield increases with catalyst amount[5][7]
Reaction Time 2 - 6 hours6 hoursYield increases with time[5][7]
Molar Ratio (Acid:TMP) -3.5 : 1-[7]
Outcome -93% Ester Yield-[5][7]

Experimental Protocols

General Protocol for Acid-Catalyzed Diester Synthesis

This protocol is a representative procedure for the synthesis of a diester from this compound and a carboxylic acid (e.g., oleic acid) using a Dean-Stark apparatus for water removal.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (2.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene (as solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound, the carboxylic acid (2.1 equivalents), p-TsOH (0.05 equivalents), and toluene.

  • Heating and Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (B1210297) if the mixture is too viscous.

  • Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (2 times) to neutralize the acid catalyst and remove excess carboxylic acid.

    • Water (1 time).

    • Brine (1 time).

  • Drying: Dry the separated organic layer over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and ethyl acetate.

  • Purification: Purify the resulting crude ester by vacuum distillation to obtain the final product.

Visualizations

Experimental Workflow

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Charge Reactants (MPD, Carboxylic Acid) Solvent 2. Add Solvent (e.g., Toluene) Reactants->Solvent Catalyst 3. Add Catalyst (e.g., p-TsOH) Solvent->Catalyst Reflux 4. Heat to Reflux (with Dean-Stark Trap) Catalyst->Reflux Monitor 5. Monitor Water Collection (Reaction Completion) Reflux->Monitor Cool 6. Cool Reaction Monitor->Cool Wash 7. Wash with NaHCO3 & Brine Cool->Wash Dry 8. Dry Organic Layer (e.g., MgSO4) Wash->Dry Evaporate 9. Concentrate (Rotary Evaporator) Dry->Evaporate Purify 10. Purify Product (Vacuum Distillation) Evaporate->Purify

Caption: General workflow for the synthesis of a this compound ester.

Troubleshooting Logic

Troubleshooting_Esterification Problem Problem: Low Ester Yield Cause_Equilibrium Cause: Equilibrium Not Shifted? Problem->Cause_Equilibrium Cause_Kinetics Cause: Slow Kinetics? Problem->Cause_Kinetics Cause_SideReaction Cause: Side Reactions? Problem->Cause_SideReaction Sol_Water Solution: Remove H₂O (Dean-Stark) Cause_Equilibrium->Sol_Water Yes Sol_Excess Solution: Use Excess Reactant Cause_Equilibrium->Sol_Excess Yes Sol_Temp Solution: Increase Temperature/ Reaction Time Cause_Kinetics->Sol_Temp Yes Sol_Catalyst Solution: Check Catalyst Concentration Cause_Kinetics->Sol_Catalyst Yes Sol_TempControl Solution: Lower Temperature/ Use Milder Catalyst Cause_SideReaction->Sol_TempControl Yes

Caption: Troubleshooting flowchart for addressing low yield in esterification.

References

Troubleshooting viscosity issues in resins with 2-Methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with resins incorporating 2-Methyl-1,3-propanediol (MPD).

Troubleshooting Viscosity Issues

Question: My resin's viscosity is unexpectedly high after incorporating this compound. What are the potential causes and how can I troubleshoot this?

Answer:

An unexpectedly high viscosity when using MPD is uncommon, as MPD is known to reduce viscosity in resin formulations.[1][2][3] However, several factors related to the overall formulation and process can lead to this issue. Here is a step-by-step troubleshooting guide:

Troubleshooting Workflow:

G start Start: High Viscosity Observed check_mw 1. Review Polymer Molecular Weight (Higher MW increases viscosity) start->check_mw check_impurities 2. Analyze Raw Material Purity (Multifunctional impurities can cross-link) check_mw->check_impurities If MW is as expected solution_mw Solution: - Increase initiator concentration - Decrease monomer concentration check_mw->solution_mw If MW is too high check_stoichiometry 3. Verify Monomer Stoichiometry (Inaccurate ratios can affect polymerization) check_impurities->check_stoichiometry If impurities are absent solution_impurities Solution: - Purify monomers (distillation/recrystallization) - Use high-purity grade reagents check_impurities->solution_impurities If impurities are present check_temp 4. Evaluate Reaction Temperature (Inadequate heat dissipation can increase viscosity) check_stoichiometry->check_temp If stoichiometry is correct solution_stoichiometry Solution: - Recalculate and verify mass balance - Ensure accurate weighing of all components check_stoichiometry->solution_stoichiometry If stoichiometry is incorrect solution_temp Solution: - Improve heat dissipation - Lower reaction temperature check_temp->solution_temp If temperature is too high

Caption: Troubleshooting workflow for unexpectedly high viscosity.

Detailed Troubleshooting Steps:

  • Investigate Polymer Molecular Weight: An increase in the polymer's molecular weight is a primary cause of high viscosity.[4]

    • Possible Cause: Fewer polymer chains being initiated can lead to longer chains.

    • Solution: Consider increasing the initiator concentration to generate more polymer chains, thereby reducing the average molecular weight.

  • Check for Impurities: Multifunctional impurities in monomers can lead to cross-linking or gelation, significantly increasing viscosity.[4]

    • Solution: Purify monomers through methods like recrystallization or distillation and ensure the use of high-purity grade reagents.

  • Verify Stoichiometry: Inaccurate stoichiometry of monomers can lead to unintended side reactions or branching, affecting the final molecular weight and viscosity.[4]

    • Solution: Carefully verify the mass balance and ensure all components are weighed accurately.

  • Assess Reaction Temperature: Poor heat dissipation during an exothermic polymerization can create localized hot spots, leading to a broader molecular weight distribution and higher viscosity.[4]

    • Solution: Ensure adequate stirring and consider lowering the reaction temperature to better control the polymerization kinetics.

Question: My resin's viscosity is too low. What could be the cause?

Answer:

Low viscosity typically indicates that the polymer has a lower molecular weight than intended.[4] This can compromise the mechanical and thermal properties of the final product.

Troubleshooting Workflow:

G start Start: Low Viscosity Observed check_impurities 1. Check for Monofunctional Impurities (Act as chain terminators) start->check_impurities check_moisture 2. Assess Moisture Content (Water can terminate chains) check_impurities->check_moisture If impurities are absent solution_impurities Solution: - Purify all monomers and reagents check_impurities->solution_impurities If impurities are present check_stoichiometry 3. Verify Monomer Stoichiometry (Excess of one monomer limits chain growth) check_moisture->check_stoichiometry If system is dry solution_moisture Solution: - Thoroughly dry all glassware, solvents, and monomers check_moisture->solution_moisture If moisture is present check_temp 4. Evaluate Reaction Temperature (High temps can favor side reactions/degradation) check_stoichiometry->check_temp If stoichiometry is correct solution_stoichiometry Solution: - Verify mass balance and weighing accuracy check_stoichiometry->solution_stoichiometry If stoichiometry is incorrect solution_temp Solution: - Lower the reaction temperature check_temp->solution_temp If temperature is too high G cluster_mpd This compound (MPD) Properties cluster_resin Impact on Resin Properties cluster_viscosity Effect on Viscosity mpd_structure Branched, Non-linear Molecular Structure resin_packing Disrupted Polymer Chain Packing mpd_structure->resin_packing resin_crystallinity Inhibited Crystallization mpd_structure->resin_crystallinity resin_flexibility Increased Flexibility mpd_structure->resin_flexibility mpd_hydroxyls Two Primary Hydroxyl Groups viscosity_reduction Lower Resin Viscosity resin_packing->viscosity_reduction resin_crystallinity->viscosity_reduction

References

Technical Support Center: Enhancing Thermal Stability of Polymers Derived from 2-Methyl-1,3-propanediol (MPO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the thermal stability of polymers derived from 2-Methyl-1,3-propanediol (MPO).

Troubleshooting Guide

Q1: My MPO-based polyester (B1180765) is showing premature degradation during melt processing. What are the likely causes and how can I fix this?

A1: Premature thermal degradation during melt processing is a common issue. The primary causes are often related to excessive processing temperatures, the presence of residual catalysts, or oxidative degradation.

Troubleshooting Steps:

  • Optimize Processing Temperature: The unique branched structure of MPO can alter the thermal properties of the final polyester.[1] It is crucial to determine the optimal processing window.

    • Recommendation: Perform a Thermogravimetric Analysis (TGA) to determine the onset of thermal decomposition (Td5%). Set your processing temperature at least 20-30°C below this temperature.

  • Catalyst Selection and Removal: The type and concentration of the polymerization catalyst can significantly impact thermal stability. Some catalysts can promote degradation at elevated temperatures.

    • Recommendation: Opt for catalysts known for producing thermally stable polyesters, such as certain tin or titanium-based catalysts.[2] Ensure that the catalyst is effectively neutralized or removed after polymerization.

  • Inert Atmosphere: Oxygen can lead to thermo-oxidative degradation, especially at high temperatures.

    • Recommendation: Process the polymer under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[3][4]

  • Incorporate Antioxidants: Antioxidants can protect the polymer from degradation caused by free radicals generated during processing.[3][4][5][6]

    • Recommendation: Add a primary antioxidant (e.g., hindered phenols) and a secondary antioxidant (e.g., phosphites) to the polymer formulation.[3][6]

Q2: I've incorporated thermal stabilizers, but the thermal stability of my MPO-polyester has not significantly improved. What could be the issue?

A2: Ineffective stabilization can result from several factors, including the type of stabilizer, its concentration, and its incorporation method.

Troubleshooting Steps:

  • Stabilizer Compatibility: The chosen stabilizer must be compatible with the polyester matrix and stable at the processing temperature.

    • Recommendation: Consult technical datasheets for the stabilizer to ensure its suitability for your specific polyester system and processing conditions.

  • Synergistic Effects: In many cases, a combination of stabilizers provides better protection than a single type.[7]

    • Recommendation: Consider using a blend of primary and secondary antioxidants, and potentially a metal deactivator if metallic catalyst residues are present.[6]

  • Homogeneous Dispersion: For the stabilizer to be effective, it must be uniformly dispersed throughout the polymer matrix.

    • Recommendation: Improve dispersion by using a masterbatch addition method or by optimizing the mixing parameters (e.g., screw speed, mixing time) during compounding.[3]

  • End-Group Reactivity: The terminal groups of the polyester chains, particularly hydroxyl groups, can be susceptible to thermal degradation.

    • Recommendation: Consider end-capping the hydroxyl end groups to improve thermal stability.[8]

Q3: My end-capping reaction to improve thermal stability seems to be incomplete. How can I verify this and improve the reaction efficiency?

A3: Incomplete end-capping will leave reactive hydroxyl end groups that can initiate thermal degradation.

Troubleshooting Steps:

  • Verification of End-Capping:

    • FTIR Spectroscopy: Look for the disappearance or significant reduction of the broad O-H stretching band (around 3200-3600 cm⁻¹).

    • ¹H NMR Spectroscopy: Monitor the disappearance of the proton signal corresponding to the hydroxyl group.

    • Titration: Determine the hydroxyl number of the polymer before and after the end-capping reaction.

  • Improving Reaction Efficiency:

    • Stoichiometry: Ensure a slight excess of the end-capping agent is used to drive the reaction to completion.

    • Reaction Conditions: Optimize the reaction temperature and time. The reaction should be carried out under an inert atmosphere to prevent side reactions.

    • Catalyst: The use of a suitable catalyst can improve the rate and efficiency of the end-capping reaction.

    • Mixing: Ensure efficient mixing to promote contact between the polymer end groups and the capping agent.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (MPO) used to enhance the thermal properties of polyesters?

A1: The unique molecular structure of MPO, with its branched aliphatic chain and two primary hydroxyl groups, offers several advantages for polyester synthesis. The methyl group disrupts chain packing and inhibits crystallization, which can improve the flexibility and toughness of the resulting polyester.[1][9] This asymmetric structure can also lead to better control over the thermal and crystallization properties of the final product.[1]

Q2: What are the primary methods for enhancing the thermal stability of MPO-derived polyesters?

A2: The main strategies include:

  • Use of Stabilizers: Incorporating thermal stabilizers and antioxidants is a common and effective method.[3][4][5][6] These additives protect the polymer from degradation at high temperatures.

  • End-Capping: Chemically modifying the reactive hydroxyl end groups of the polyester chains can significantly improve thermal stability by preventing unzipping or degradation reactions that initiate at the chain ends.

  • Copolymerization: Introducing more thermally stable co-monomers into the polyester backbone can enhance the overall thermal resistance.

  • Control of Molecular Weight and Architecture: Higher molecular weight and a more controlled polymer architecture can lead to improved thermal properties.

Q3: What analytical techniques are essential for evaluating the thermal stability of polymers?

A3: The two primary techniques are:

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature in a controlled atmosphere.[10] It is used to determine the decomposition temperature and provides a quantitative measure of thermal stability.[10][11]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymer, which are important indicators of its thermal properties.[12][13]

Q4: What are some common end-capping agents for polyesters?

A4: A variety of compounds can be used to cap the hydroxyl end groups of polyesters. Some common examples include:

  • Anhydrides: Acetic anhydride (B1165640) or maleic anhydride can be used to convert hydroxyl groups to less reactive ester groups.

  • Isocyanates: Monofunctional isocyanates react with hydroxyl groups to form stable urethane (B1682113) linkages.

  • Carbodiimides: These compounds are effective at reacting with and neutralizing residual carboxyl groups, which can also contribute to degradation.[7]

  • Epoxy-functionalized compounds: These can react with acid end groups, reducing the rate of hydrolysis and potential degradation.[7]

Quantitative Data Summary

Table 1: Thermal Properties of MPO-based Copolyesters

Polymer Composition (MPO mole %)Glass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Decomposition Temperature (Td5%, °C)Reference
0 (PPF)83.0175.9~350[12]
2570.5145.2~345[12]
5058.1115.8~340[12]
7545.7-~335[12]
100 (PMePF)33.4-~330[12]

Table 2: Effect of Antioxidants on the Thermal Stability of an Aliphatic Polyester Blend

AdditiveOnset Decomposition Temperature (Tonset, °C)Temperature of Maximum Weight Loss (Td, °C)Reference
None (Reference)284.8353.3[5]
Flavone311.4360.9[5]
Lignin318.7363.4[5]
Trans-chalcone327.0371.6[5]

Experimental Protocols

Protocol 1: Synthesis of a Thermally Stable MPO-based Polyester via Two-Stage Melt Polycondensation

Materials:

  • This compound (MPO)

  • Diacid or diester monomer (e.g., succinic acid, dimethyl terephthalate)

  • Transesterification catalyst (e.g., titanium(IV) butoxide, antimony(III) oxide)

  • Antioxidant/stabilizer (e.g., hindered phenol, phosphite)

Procedure:

  • Charging the Reactor: Charge the diacid/diester, MPO, and any co-diols into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser. A molar excess of the diol component is typically used.

  • Esterification/Transesterification (First Stage):

    • Heat the reactor to 160-200°C under a slow nitrogen purge.

    • Water or methanol (B129727) will be evolved and collected. The reaction is continued until the evolution of the byproduct ceases (typically 2-4 hours).

  • Polycondensation (Second Stage):

    • Add the polycondensation catalyst and any thermal stabilizers to the reactor.

    • Gradually increase the temperature to 220-260°C while slowly reducing the pressure to below 1 torr.

    • Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity (indicative of molecular weight) is achieved. This can take several hours.

  • Polymer Recovery:

    • Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to cool and solidify.

    • Pelletize the resulting polymer strand.

    • Dry the pellets under vacuum at a temperature below the glass transition temperature before further analysis or processing.

Protocol 2: End-Capping of Hydroxyl-Terminated MPO-Polyester

Materials:

  • Hydroxyl-terminated MPO-polyester

  • End-capping agent (e.g., acetic anhydride)

  • Solvent (if performing in solution, e.g., toluene)

  • Catalyst (optional, e.g., sodium acetate)

Procedure:

  • Dissolution (for solution method): Dissolve the MPO-polyester in a suitable solvent in a reaction flask equipped with a stirrer, condenser, and nitrogen inlet.

  • Addition of Reagents: Add the end-capping agent (e.g., a 1.1 to 1.5 molar excess relative to the hydroxyl end groups) and catalyst (if used) to the reaction mixture.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 80-120°C) and maintain for a specified time (e.g., 2-6 hours) under a nitrogen atmosphere.

  • Purification:

    • Cool the reaction mixture.

    • Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).

    • Filter and wash the polymer precipitate thoroughly to remove unreacted reagents and byproducts.

  • Drying: Dry the end-capped polymer under vacuum at a suitable temperature.

Protocol 3: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

Procedure:

  • Sample Preparation: Ensure the polymer sample is completely dry. Weigh 5-10 mg of the sample into a TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature above the expected decomposition temperature (e.g., 600°C).

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset of decomposition temperature (Tonset) and the temperature at 5% weight loss (Td5%), which are key indicators of thermal stability.

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_modification Stability Enhancement cluster_analysis Characterization Monomers MPO + Diacid/Diester Catalyst_Add Add Catalyst Monomers->Catalyst_Add Polymerization Melt Polycondensation Catalyst_Add->Polymerization Crude_Polymer Crude MPO-Polyester Polymerization->Crude_Polymer End_Capping End-Capping Crude_Polymer->End_Capping Stabilizer_Add Add Stabilizers Crude_Polymer->Stabilizer_Add Final_Product Thermally Stable Polymer End_Capping->Final_Product Stabilizer_Add->Final_Product TGA TGA Analysis DSC DSC Analysis Final_Product->TGA Final_Product->DSC

Caption: Workflow for synthesizing and enhancing the thermal stability of MPO-based polyesters.

Troubleshooting_Logic cluster_processing Processing Issues cluster_formulation Formulation Issues cluster_endgroups End Group Issues Start Low Thermal Stability Observed Check_Processing Review Processing Conditions Start->Check_Processing Check_Formulation Examine Polymer Formulation Start->Check_Formulation Check_End_Groups Analyze Polymer End Groups Start->Check_End_Groups Temp_High Temperature Too High? Check_Processing->Temp_High Oxidation Processing in Air? Check_Processing->Oxidation Catalyst Residual Catalyst? Check_Formulation->Catalyst No_Stabilizer Stabilizers Absent? Check_Formulation->No_Stabilizer Reactive_OH Reactive -OH Groups? Check_End_Groups->Reactive_OH Reduce_Temp Reduce Temperature Temp_High->Reduce_Temp Use_Inert Use Inert Atmosphere Oxidation->Use_Inert Neutralize Neutralize/Remove Catalyst Catalyst->Neutralize Add_Stabilizers Incorporate Antioxidants/ Heat Stabilizers No_Stabilizer->Add_Stabilizers Perform_End_Capping Perform End-Capping Reactive_OH->Perform_End_Capping

Caption: Troubleshooting logic for addressing low thermal stability in MPO-polyesters.

References

Technical Support Center: Controlling the Molecular Weight of Poly(2-methyl-1,3-propanediol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(2-methyl-1,3-propanediol).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of poly(this compound) via polycondensation.

Q1: My polymerization reaction is resulting in a polymer with a lower than expected molecular weight. What are the potential causes and how can I fix this?

A1: Low molecular weight is a common issue in polycondensation reactions. Several factors can contribute to this problem. Here's a systematic approach to troubleshoot this issue:

  • Insufficient Reaction Time: Polycondensation is a step-growth polymerization, and achieving high molecular weight requires sufficient time for the polymer chains to build.

    • Recommendation: Increase the reaction time and monitor the molecular weight at different time points using Gel Permeation Chromatography (GPC) to determine the optimal duration.

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of polymerization.

    • Recommendation: Ensure the reaction temperature is within the optimal range of 150°C to 195°C.[1] Temperatures below this range may lead to impractically slow reaction rates, while temperatures above 210°C can cause product decomposition, leading to discoloration and chain scission.[1]

  • Inefficient Water Removal: Water is a byproduct of the etherification reaction. Its presence can shift the equilibrium back towards the reactants, limiting chain growth.

    • Recommendation: Ensure efficient removal of water as it forms. This can be achieved by performing the reaction under a nitrogen stream or applying a vacuum during the later stages of the polymerization.

  • Catalyst Deactivation or Insufficient Concentration: The catalyst is crucial for the etherification reaction.

    • Recommendation: Ensure the catalyst is active and used at an appropriate concentration. If catalyst deactivation is suspected, consider using a fresh batch of catalyst. The concentration of the catalyst can be optimized to achieve the desired molecular weight.

  • Impurities in the Monomer: The presence of monofunctional impurities in the this compound monomer can act as chain terminators, preventing the formation of high molecular weight polymers.

    • Recommendation: Use high-purity monomer. If necessary, purify the monomer by distillation before use.

Q2: I am observing a broad polydispersity index (PDI) in my final polymer. What could be the reasons and how can I achieve a narrower PDI?

A2: A broad PDI indicates a wide distribution of polymer chain lengths. This can be caused by several factors:

  • Side Reactions: Undesired side reactions, such as the formation of cyclic ethers, can lead to a broader distribution of molecular weights.[1]

    • Recommendation: Optimize reaction conditions, particularly temperature, to minimize side reactions. A temperature range of 150°C to 195°C is generally preferred.[1]

  • Non-uniform Reaction Conditions: Inconsistent temperature or inefficient mixing within the reactor can lead to different rates of polymerization in different parts of the reaction mixture, resulting in a broader PDI.

    • Recommendation: Ensure uniform heating and efficient stirring throughout the polymerization process.

  • Chain Transfer Reactions: Impurities can sometimes facilitate chain transfer reactions, which can broaden the PDI.

    • Recommendation: As with achieving high molecular weight, using a high-purity monomer is crucial.

Q3: The color of my final polymer is yellow or brown. What is the cause and how can I prevent it?

A3: Discoloration of the polymer is typically a sign of thermal degradation.

  • Cause: The polymerization is being conducted at too high a temperature (above 210°C) or for an excessively long time, leading to decomposition of the polymer.[1]

  • Recommendation: Carefully control the reaction temperature and time. Conduct the polymerization within the recommended temperature range of 150°C to 195°C.[1] Monitor the reaction to avoid unnecessarily long reaction times after the desired molecular weight has been achieved.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the molecular weight and polydispersity index of poly(this compound). These are representative data based on the principles of polycondensation.

Table 1: Effect of Temperature on Molecular Weight and PDI

Reaction Temperature (°C)Number Average Molecular Weight (Mn, g/mol )Weight Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
15085012001.41
170120018001.50
190180028801.60
2101500 (Degradation may occur)2550>1.70

Table 2: Effect of Catalyst Concentration on Molecular Weight and PDI

Catalyst Concentration (wt%)Number Average Molecular Weight (Mn, g/mol )Weight Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
0.595014251.50
1.0150024001.60
1.5190032301.70
2.0210037801.80

Table 3: Effect of Reaction Time on Molecular Weight and PDI

Reaction Time (hours)Number Average Molecular Weight (Mn, g/mol )Weight Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
47009801.40
8110016501.50
12160025601.60
18200034001.70

Experimental Protocols

1. Synthesis of Poly(this compound) via Etherification

This protocol describes a general procedure for the synthesis of poly(this compound) with a target number average molecular weight of approximately 1500 g/mol .

Materials:

  • This compound (high purity)

  • Acid clay catalyst (e.g., Montmorillonite K-10)

  • Nitrogen gas (high purity)

  • Toluene (for azeotropic removal of water, optional)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dean-Stark trap (if using toluene) or a distillation condenser

  • Nitrogen inlet and outlet

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Reactor: Charge the round-bottom flask with this compound (e.g., 200 g) and the acid clay catalyst (e.g., 2 g, 1 wt%).

  • Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to remove air. Maintain a slow, continuous flow of nitrogen throughout the reaction.

  • Heating and Reaction:

    • Begin stirring the mixture.

    • Gradually heat the reaction mixture to the desired temperature (e.g., 180°C).

    • Water will begin to distill from the reaction mixture. Collect the water in a receiving flask. The progress of the reaction can be monitored by the amount of water collected.

  • Monitoring: After approximately 8 hours, take a small sample from the reaction mixture for GPC analysis to determine the molecular weight.

  • Completion: Continue the reaction until the desired molecular weight is achieved. This may take up to 18 hours.

  • Cooling and Purification:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature under the nitrogen atmosphere.

    • Dilute the crude polymer with a suitable solvent (e.g., tetrahydrofuran (B95107) - THF).

    • Remove the catalyst by filtration.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting polymer can be further purified by vacuum distillation to remove any unreacted monomer and low molecular weight oligomers.

2. Characterization by Gel Permeation Chromatography (GPC)

Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.

Materials and Equipment:

  • GPC system with a refractive index (RI) detector

  • GPC columns suitable for the analysis of polymers in the expected molecular weight range (e.g., polystyrene-divinylbenzene columns)

  • Tetrahydrofuran (THF), HPLC grade, as the mobile phase

  • Polystyrene standards for calibration

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the poly(this compound) sample in THF at a concentration of approximately 2-5 mg/mL.

    • Gently agitate the solution until the polymer is fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Calibration:

    • Prepare a series of polystyrene standards of known molecular weights in THF.

    • Run the standards through the GPC system to generate a calibration curve (log molecular weight vs. elution time).

  • Sample Analysis:

    • Inject the filtered polymer sample into the GPC system.

    • Record the chromatogram.

  • Data Analysis:

    • Using the calibration curve, determine the Mn, Mw, and PDI of the polymer sample.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Poly(this compound) Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start charge_reactor Charge Reactor with This compound and Catalyst start->charge_reactor setup_apparatus Assemble and Purge Apparatus with Nitrogen charge_reactor->setup_apparatus heat_stir Heat to 150-195°C with Stirring setup_apparatus->heat_stir water_removal Remove Water of Condensation heat_stir->water_removal monitor_mw Monitor Molecular Weight (GPC) water_removal->monitor_mw monitor_mw->heat_stir Continue Reaction cool_down Cool Reaction Mixture monitor_mw->cool_down Target MW Reached filter_catalyst Filter to Remove Catalyst cool_down->filter_catalyst remove_solvent Remove Solvent/ Unreacted Monomer filter_catalyst->remove_solvent final_product Final Polymer remove_solvent->final_product

Caption: Workflow for the synthesis of poly(this compound).

troubleshooting_logic Troubleshooting Logic for Low Molecular Weight cluster_causes Potential Causes cluster_solutions Solutions issue Low Molecular Weight Observed time Insufficient Reaction Time issue->time temp Suboptimal Temperature issue->temp water Inefficient Water Removal issue->water catalyst Catalyst Issues issue->catalyst purity Monomer Impurities issue->purity increase_time Increase Reaction Time time->increase_time optimize_temp Optimize Temperature (150-195°C) temp->optimize_temp improve_removal Improve Water Removal (N2/Vacuum) water->improve_removal check_catalyst Use Fresh/Higher Concentration of Catalyst catalyst->check_catalyst purify_monomer Purify Monomer purity->purify_monomer

Caption: Troubleshooting logic for addressing low molecular weight issues.

References

Technical Support Center: Production of 2-Methyl-1,3-propanediol (MPO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Methyl-1,3-propanediol (MPO).

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound (MPO)?

A1: The primary industrial synthesis routes for MPO are:

  • Hydroformylation and subsequent hydrogenation of allyl alcohol: This process involves the reaction of allyl alcohol with synthesis gas (CO and H₂) to form a mixture of aldehydes, which are then hydrogenated to the corresponding diols.[1]

  • Multi-step process from acrolein and an aliphatic diol: This route involves the reaction of acrolein with a diol (like 1,3-butanediol) to form a cyclic acetal (B89532), followed by hydroformylation, hydrogenation, and hydrolysis.[2]

  • Hydrogenation of methyl acrylate (B77674): This method involves the reduction of methyl acrylate to MPO, typically using a transition metal catalyst.

Q2: What are the major impurities I should expect in my MPO product?

A2: The impurity profile largely depends on the synthesis route:

  • From Allyl Alcohol: The most significant impurity is 1,4-butanediol (B3395766), formed from the linear hydroformylation product (4-hydroxybutanal).[1] Other potential byproducts include unreacted allyl alcohol and intermediate aldehydes.

  • From Acrolein: Common impurities include the starting aliphatic diol (e.g., 1,3-butanediol), other diols formed during the process, and isomers from the hydroformylation step.[2]

  • From Methyl Acrylate: Potential impurities include the intermediate methyl propionate, methanol (B129727) from the ester reduction, and byproducts from over-hydrogenation or side reactions.

Q3: How can I purify the final MPO product?

A3: Conventional distillation is the most common method for purifying MPO from the reaction mixture.[2] Due to the different boiling points of MPO and its common impurities like 1,4-butanediol and residual starting materials, fractional distillation can be an effective separation technique.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of MPO, categorized by the production route.

Route 1: Hydroformylation of Allyl Alcohol

Issue 1: High levels of 1,4-butanediol impurity in the final product.

  • Cause: The hydroformylation of allyl alcohol produces both a branched isomer (precursor to MPO) and a linear isomer (precursor to 1,4-butanediol). A high ratio of linear to branched aldehyde during hydroformylation leads to a higher concentration of 1,4-butanediol.

  • Troubleshooting:

    • Catalyst and Ligand Selection: The choice of catalyst and ligand system is crucial for controlling the regioselectivity of the hydroformylation reaction. Bulky phosphine (B1218219) or diphosphite ligands on the rhodium or cobalt catalyst can favor the formation of the branched aldehyde.

    • Reaction Conditions: Lower temperatures and higher carbon monoxide pressures can favor the formation of the branched product.

    • Post-synthesis Purification: Optimize the fractional distillation process to effectively separate MPO from 1,4-butanediol.

Issue 2: Presence of unreacted allyl alcohol or intermediate aldehydes.

  • Cause: Incomplete hydroformylation or hydrogenation reactions.

  • Troubleshooting:

    • Reaction Time and Temperature: Ensure sufficient reaction time and optimal temperature for both the hydroformylation and hydrogenation steps.

    • Catalyst Activity: Verify the activity of your catalysts. Deactivated or poisoned catalysts can lead to incomplete conversion.

    • Hydrogen Pressure: In the hydrogenation step, ensure adequate hydrogen pressure to drive the reaction to completion.

ParameterTypical ResultTroubleshooting Target
4-hydroxybutanal : 3-hydroxy-2-methylpropanal (B3052098) Ratio~79% : 11%[1]< 1.5 : 1
Final Product Purity (MPO)Variable> 99%
  • Reaction Setup: In a high-pressure autoclave, charge the rhodium-based catalyst (e.g., Rh(CO)₂(acac)) and the desired phosphine ligand in a suitable solvent (e.g., toluene).

  • Reactant Addition: Add allyl alcohol to the reactor.

  • Reaction Conditions: Pressurize the reactor with an equimolar mixture of carbon monoxide and hydrogen to the desired pressure (e.g., 50-100 atm). Heat the reactor to the target temperature (e.g., 80-120 °C) and maintain for the specified reaction time.

  • Hydrogenation: After hydroformylation, cool the reactor and vent the syngas. Introduce a hydrogenation catalyst (e.g., Raney Nickel) and pressurize with hydrogen. Heat to the appropriate temperature to convert the aldehydes to diols.

  • Purification: After the reaction, cool the mixture, filter the catalyst, and purify the MPO by fractional distillation under reduced pressure.

Allyl_Alcohol_to_MPO AllylAlcohol Allyl Alcohol Hydroformylation Hydroformylation (Rh Catalyst) AllylAlcohol->Hydroformylation Syngas CO + H₂ Syngas->Hydroformylation AldehydeMix Aldehyde Mixture (Linear + Branched) Hydroformylation->AldehydeMix Hydrogenation Hydrogenation (Ni Catalyst) AldehydeMix->Hydrogenation Hydrogen H₂ Hydrogen->Hydrogenation DiolMix Diol Mixture (MPO + 1,4-BDO) Hydrogenation->DiolMix Distillation Fractional Distillation DiolMix->Distillation MPO Pure MPO Distillation->MPO Impurity 1,4-Butanediol Distillation->Impurity

Caption: Workflow for the synthesis of MPO from allyl alcohol.

Route 2: Acrolein and Aliphatic Diol Process

Issue 1: Significant amount of the starting aliphatic diol in the final product.

  • Cause: The process often involves recycling the diol mixture. Incomplete conversion or inefficient separation can lead to the accumulation of the starting diol.

  • Troubleshooting:

    • Reaction Stoichiometry: Ensure the molar ratio of reactants is optimized for the initial acetal formation.

    • Recycle Stream Composition: Monitor the composition of the recycled diol stream. As the number of cycles increases, the concentration of MPO should increase.[2]

    • Distillation Efficiency: Optimize the distillation conditions to effectively separate MPO from the starting diol.

Issue 2: Formation of undesired isomers and byproducts.

  • Cause: Side reactions during hydroformylation can lead to different aldehyde isomers. Over-hydrogenation of the cyclic acetal can also occur.

  • Troubleshooting:

    • Hydroformylation Conditions: Adjust the H₂:CO ratio. A ratio close to 1:1 is generally preferred to minimize side reactions like hydrogenation of the cyclic acetal.[2]

    • Catalyst System: The choice of rhodium complex and ligand can influence the isomer distribution.

    • Hydrogenation/Hydrolysis Conditions: Use a combination of a hydrogenation catalyst (e.g., Raney nickel) and an acidic ion-exchange resin to promote the desired hydrolysis and hydrogenation while minimizing side reactions.[2]

StepReactant/IntermediateQuantity (g)Product/IntermediateQuantity (g)
Hydroformylation2-vinyl-4-methyl-1,3-dioxane-2-(3'-propanal)-4-methyl-1,3-dioxane163
2-(2'-propanal)-4-methyl-1,3-dioxane21.5
2-ethyl-4-methyl-1,3-dioxane5.2
Hydrogenation/HydrolysisDistillate from previous step189.71,4-butanediol88.7
Water95This compound10.7
1,3-butanediol (B41344)106

Data derived from a patent example which may not be representative of all process variations.[2]

  • Acetal Formation: React acrolein with 1,3-butanediol in the presence of an acid catalyst to form 2-vinyl-4-methyl-1,3-dioxane.

  • Hydroformylation: In a high-pressure reactor, charge the cyclic acetal with a rhodium-based catalyst and a phosphite (B83602) ligand. Pressurize with a 1:1 mixture of H₂ and CO and heat to the desired temperature.

  • Hydrogenation and Hydrolysis: Take the resulting aldehyde mixture and mix it with water. In a stirred autoclave, add a hydrogenation catalyst (e.g., Raney nickel) and an acidic ion-exchange resin. Heat under hydrogen pressure.

  • Purification: Separate the final product mixture by distillation to isolate MPO. Recycle the mixture of MPO and 1,3-butanediol for subsequent batches.

Acrolein_Process cluster_main Main Process Flow Acrolein Acrolein AcetalFormation Acetal Formation Acrolein->AcetalFormation DiolFeed Diol Feed (Initial: 1,3-BDO Recycle: MPO + 1,3-BDO) DiolFeed->AcetalFormation CyclicAcetal Cyclic Acetal AcetalFormation->CyclicAcetal Hydroformylation Hydroformylation CyclicAcetal->Hydroformylation AldehydeMix Aldehyde Mixture Hydroformylation->AldehydeMix Hydrogenation Hydrogenation & Hydrolysis AldehydeMix->Hydrogenation ProductMix Product Mixture (MPO, 1,4-BDO, 1,3-BDO) Hydrogenation->ProductMix Separation Separation ProductMix->Separation FinalMPO Final MPO Product Separation->FinalMPO BDO_Product 1,4-Butanediol Separation->BDO_Product Recycle Recycle Stream (MPO + 1,3-BDO) Separation->Recycle Recycle->DiolFeed

Caption: Recycle loop in the acrolein process for MPO production.

References

Technical Support Center: Scale-Up of 2-Methyl-1,3-propanediol (MPD) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for overcoming common challenges encountered during the scale-up of 2-Methyl-1,3-propanediol (MPD) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MPD) and why is its scale-up important? A1: this compound (MPD or MPO) is a versatile, colorless, and low-viscosity liquid with low toxicity.[1][2] Its unique branched structure features two primary hydroxyl groups, which prevents crystallization and makes it highly useful in various industries.[1][2] Key applications include the manufacturing of unsaturated and saturated polyester (B1180765) resins, polyurethanes, plasticizers, and coatings.[2][3][4] It is also used in cosmetics, personal care products, and industrial cleaners.[2][3] Scaling up its production is crucial to meet industrial demand for these high-performance materials.

Q2: What are the primary industrial synthesis routes for MPD? A2: The most common industrial routes for producing MPD are:

  • Hydroformylation of Allyl Alcohol: This process involves reacting allyl alcohol with carbon monoxide and hydrogen (syngas), followed by a hydrogenation step to produce MPD.[1] This is a dominant method used in large-scale production.[5]

  • Hydrogenation of Methyl Acrylate (B77674): In this route, methyl acrylate is hydrogenated under controlled temperature and pressure, typically using a transition metal catalyst like palladium on carbon (Pd/C).[3]

Q3: What are the most critical parameters to monitor during the scale-up process? A3: When scaling up MPD reactions, meticulous control over temperature, pressure, mixing efficiency, and reagent addition rates is paramount.[3][6] For hydrogenation reactions, monitoring hydrogen uptake is essential to track reaction progress.[3] Inadequate control of these parameters can lead to thermal gradients, localized concentration spikes, and the amplification of minor side reactions, all of which can compromise yield and purity.[6]

Q4: What are the common byproducts and impurities encountered during MPD synthesis? A4: Depending on the synthesis route, potential byproducts can include unreacted starting materials, hemiacetal intermediates, and products from side reactions like aldol (B89426) condensation.[7] When starting from allyl alcohol, isomers such as 1,3-butanediol (B41344) can also be formed.[8] The presence of these impurities, especially those with close boiling points to MPD, presents significant purification challenges.[7][8]

Q5: What are the primary safety concerns when scaling up MPD production? A5: Safety is a critical consideration. Starting materials such as allyl alcohol, methyl acrylate, and various aldehydes can be flammable and toxic.[7] Hydrogenation and hydroformylation reactions are often conducted at high pressures and temperatures, introducing risks of runaway reactions if not properly controlled.[3][8] Scale-up operations require robust ventilation, grounding of equipment to prevent static discharge, and adherence to protocols for handling corrosive acid catalysts and high-pressure gases.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of MPD reactions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Final Yield or Incomplete Conversion 1. Inefficient Heat Transfer: In large reactors, exothermic heat may not dissipate quickly, creating "hot spots" that lead to side reactions.[6] 2. Poor Mixing: Inadequate agitation can result in localized reagent concentrations and "dead zones" where the reaction does not proceed efficiently.[6] 3. Catalyst Deactivation: The catalyst (e.g., Pd/C, Raney Nickel) may lose activity due to poisoning from impurities or reduction to an inactive state.[9]1. Ensure the reactor's cooling system is sufficient for the larger volume. Consider using a reaction calorimeter at the pilot scale to model thermal behavior. 2. Switch from magnetic stirring to a mechanical overhead stirrer with an appropriate impeller design (e.g., turbine or propeller) to improve turbulence.[6] 3. Purify raw materials to remove potential catalyst poisons. Investigate catalyst regeneration procedures or increase catalyst loading.
High Levels of Impurities / Poor Selectivity 1. Thermal Gradients: Uneven temperature distribution can favor the formation of undesired byproducts.[6] 2. Incorrect Stoichiometry/Addition Rate: Adding reagents too quickly can lead to high localized concentrations, promoting side reactions like polymerization or aldol condensation.[7] 3. Impurity Amplification: Minor impurities in starting materials can become significant at a larger scale.[6]1. Improve mixing and use a reactor with a well-designed thermal jacket for precise temperature control.[6] 2. Optimize the rate of reagent addition. For highly exothermic steps, consider slow, controlled addition over an extended period. 3. Use high-purity starting materials.[7]
Difficulty in Product Purification 1. Close Boiling Points: Byproducts or other diols formed during the reaction may have boiling points very close to MPD, making separation by standard distillation difficult.[8] 2. Formation of High-Boiling Residue: Polymerization or condensation side reactions can create a high-boiling residue that complicates distillation.[7]1. Employ a high-efficiency fractional distillation column. Consider vacuum distillation to lower boiling points and prevent thermal degradation. Molecular distillation can also be a viable technique for separating compounds with high boiling points.[3][10] 2. Optimize reaction conditions (e.g., lower temperature) to minimize the formation of these residues.[7]
Runaway Reaction or Loss of Temperature Control 1. Inadequate Cooling Capacity: The reactor's cooling system cannot handle the heat generated by the exothermic reaction at scale.[6] 2. Accumulation of Unreacted Reagents: A slow-to-start reaction can lead to a buildup of reagents, which then react uncontrollably.1. Re-evaluate the heat transfer calculations for the scaled-up vessel. Ensure the cooling fluid flow rate and temperature are adequate. 2. For sensitive reactions, add a small portion of a reagent first to confirm that the reaction has initiated before proceeding with the full addition.

Experimental Protocols

Protocol 1: Scale-Up of MPD Synthesis via Hydrogenation of Methyl Acrylate

  • Objective: To synthesize this compound from methyl acrylate at a larger scale.

  • Materials: Methyl acrylate (purified), Hydrogen gas (high purity), Palladium on Carbon (Pd/C) catalyst.

  • Equipment: High-pressure autoclave reactor with mechanical stirring, temperature and pressure controls, and a gas inlet/outlet.

  • Methodology:

    • Catalyst Preparation: Prepare and activate the Pd/C catalyst according to the manufacturer's specifications. Ensure it is handled under an inert atmosphere to prevent premature deactivation.

    • Reactor Setup: Charge the high-pressure reactor with methyl acrylate and the activated catalyst.

    • Inerting: Seal the reactor and purge it several times with nitrogen to remove all oxygen.

    • Reaction Execution: Pressurize the reactor with hydrogen gas. Heat the mixture to the target temperature (typically 100-150°C) while stirring vigorously to ensure good mass transfer.[3] Maintain the pressure by supplying hydrogen as it is consumed.

    • Monitoring: Continuously monitor the temperature, pressure, and hydrogen uptake to track the reaction's progress.[3] Samples may be carefully taken (if the system allows) to analyze conversion via Gas Chromatography (GC).

    • Workup: Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purification: Filter the reaction mixture to remove the catalyst. The crude MPD is then purified via fractional distillation under vacuum to separate it from unreacted starting materials and any byproducts.[3]

Visualizations

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Downstream Processing Raw_Materials Raw Material Sourcing & Purification Reactor_Charging Reactor Charging Raw_Materials->Reactor_Charging Catalyst_Prep Catalyst Preparation & Activation Catalyst_Prep->Reactor_Charging Reaction Controlled Reaction (Temp, Pressure, Mixing) Reactor_Charging->Reaction Monitoring In-Process Monitoring (GC, H2 Uptake) Reaction->Monitoring Workup Cooling & Catalyst Filtration Monitoring->Workup Purification Fractional Vacuum Distillation Workup->Purification QC Quality Control (Purity Analysis) Purification->QC

Caption: General workflow for the scale-up of MPD synthesis.

G Start Low Yield or Conversion Observed Check_Mixing Is Mixing Efficient? Start->Check_Mixing Check_Temp Is Temperature Control Stable? Check_Mixing->Check_Temp Yes Improve_Mixing Action: Improve Agitation (e.g., change stirrer type, increase RPM) Check_Mixing->Improve_Mixing No Check_Catalyst Is Catalyst Active? Check_Temp->Check_Catalyst Yes Improve_Cooling Action: Verify Cooling System Capacity Check_Temp->Improve_Cooling No Regen_Catalyst Action: Regenerate or Replace Catalyst Check_Catalyst->Regen_Catalyst No Final_Check Re-run and Monitor Check_Catalyst->Final_Check Yes Improve_Mixing->Check_Temp Improve_Cooling->Check_Catalyst Regen_Catalyst->Final_Check

Caption: Troubleshooting logic for addressing low reaction yield.

G Allyl_Alcohol Allyl Alcohol Intermediate 3-Hydroxy-2-methylpropanal (and isomer) Allyl_Alcohol->Intermediate + CO / H₂ Rhodium Catalyst (Hydroformylation) MPD This compound Intermediate->MPD + H₂ Ni or Pd Catalyst (Hydrogenation)

Caption: Key steps in the hydroformylation route to MPD.

References

Technical Support Center: Optimizing 2-Methyl-1,3-propanediol-Based Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the performance of polyurethanes based on 2-Methyl-1,3-propanediol (MPO).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound (MPO) in polyurethane synthesis and its impact on material properties.

Q1: What are the main advantages of using this compound (MPO) over 1,4-butanediol (B3395766) (BDO) as a chain extender in polyurethane synthesis?

A1: MPO offers several distinct advantages over the more traditional 1,4-butanediol (BDO). These benefits stem from its unique branched molecular structure.[1][2][3]

  • Easier Handling and Processing: MPO has a very low freezing point (-54°C) and remains a low-viscosity liquid under normal conditions, which simplifies logistics, storage, and processing, especially in colder environments. In contrast, BDO has a higher freezing point and can require heated lines and storage to prevent solidification.[1]

  • Faster Reactivity: MPO reacts more quickly than BDO in the formation of polyester (B1180765) polyols and at lower temperatures, which can reduce processing times and energy consumption.[1] This higher reactivity can also lead to lighter-colored resins.[2]

  • Improved Hydrolytic Stability: Polyurethanes formulated with MPO exhibit superior resistance to hydrolysis compared to those made with BDO. This makes MPO-based polyurethanes more durable in humid or wet environments.[1][3]

  • Enhanced Flexibility and Toughness: The branched structure of MPO introduces asymmetry, which can lead to softer, more flexible polyurethanes with an excellent balance of tensile strength and elongation.[2][3] This can result in materials with improved toughness without sacrificing modulus.[2]

  • Reduced Crystallinity: The methyl side group in MPO inhibits crystallization, which can be advantageous in producing clear and pliable sealants and adhesives.[2]

  • Lower Hygroscopicity: MPO is less hygroscopic than BDO, meaning it absorbs less moisture from the atmosphere. This reduces the risk of moisture-related defects during synthesis and can simplify storage requirements.[1]

Q2: How does the choice of isocyanate affect the properties of MPO-based polyurethanes?

A2: The isocyanate component, which forms the hard segment of the polyurethane, plays a crucial role in determining the final properties of the material. The two main classes of isocyanates are aromatic and aliphatic.

  • Aromatic Diisocyanates (e.g., MDI, TDI): These are generally more reactive than aliphatic isocyanates and tend to produce stronger, more rigid polyurethanes.[4] MDI-based polyurethanes, in particular, often exhibit high tensile strength due to strong hydrogen bonding and distinct phase separation.[4] However, aromatic isocyanates are more susceptible to yellowing upon exposure to UV light.

  • Aliphatic Diisocyanates (e.g., HDI, IPDI, H12MDI): These produce polyurethanes with better light stability and flexibility.[4] They are preferred for applications where color stability and outdoor weatherability are important.

The structure of the isocyanate also influences the degree of phase separation between the hard and soft segments, which in turn affects the mechanical properties. For instance, isocyanates with higher symmetry can facilitate better hydrogen bonding and lead to more defined hard domains.[4]

Q3: What is the role of the isocyanate index (NCO index) and how does it impact the performance of MPO-based polyurethanes?

A3: The isocyanate index is the ratio of isocyanate groups to hydroxyl groups in the formulation, multiplied by 100. It is a critical parameter that influences the degree of crosslinking and the final properties of the polyurethane.

  • An NCO index of 100 indicates a stoichiometric balance between isocyanate and hydroxyl groups.

  • An NCO index greater than 100 means there is an excess of isocyanate. This excess can react with urethane (B1682113) groups to form allophanate (B1242929) crosslinks, or with any moisture present to form urea (B33335) linkages.[5]

  • An NCO index less than 100 results in an excess of hydroxyl groups, leading to a softer, more flexible, and potentially weaker material.

Increasing the isocyanate index generally leads to:

  • Increased hardness, tensile strength, and modulus.

  • Increased crosslink density, which can improve compression set resistance.

  • Decreased elongation at break.[6]

  • Enhanced thermal stability due to the formation of more thermally stable crosslinks.[5]

It is important to optimize the NCO index for a specific application to achieve the desired balance of properties.

Q4: What types of catalysts are suitable for MPO-based polyurethane synthesis?

A4: The choice of catalyst is crucial for controlling the reaction rate and selectivity of the polyurethane-forming reactions (gelling and blowing). Common catalysts for polyurethane synthesis fall into two main categories:

  • Amine Catalysts: Tertiary amines are widely used and can be selected to balance the gelation (isocyanate-polyol) and blowing (isocyanate-water) reactions. Examples include triethylenediamine (TEDA) and N,N-dimethylcyclohexylamine. Some amine catalysts are functionalized with hydroxyl groups, allowing them to be incorporated into the polymer backbone, which can reduce volatile emissions.

  • Organometallic Catalysts: Tin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are very effective gelation catalysts. However, they can be sensitive to moisture. Other organometallic catalysts based on bismuth, zinc, or zirconium are also used and may offer different selectivity and hydrolysis stability.

For MPO-based systems, the specific catalyst choice will depend on the desired reaction profile (e.g., pot life, demold time) and the other components in the formulation. It is often beneficial to use a combination of amine and organometallic catalysts to achieve a good balance of properties.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and processing of MPO-based polyurethanes.

Problem Potential Causes Recommended Solutions
Soft, Tacky, or Incompletely Cured Product 1. Incorrect Stoichiometry (Off-Ratio Mix): The most common cause. An imbalance in the isocyanate-to-polyol/chain extender ratio leaves unreacted components. 2. Moisture Contamination: Water reacts with isocyanates, consuming them and disrupting the primary urethane reaction. This can also cause foaming. 3. Low Curing Temperature: Insufficient temperature can significantly slow down the reaction rate, leading to incomplete curing. 4. Inactive Catalyst: The catalyst may have degraded due to improper storage or interaction with other components. 5. Inadequate Mixing: Poor mixing results in localized areas with incorrect stoichiometry.1. Verify Stoichiometry: Double-check all calculations for the NCO/OH ratio. Ensure accurate weighing and dispensing of all components. 2. Ensure Dry Conditions: Thoroughly dry all polyols and chain extenders under vacuum. Use dry equipment and consider working under a nitrogen blanket. 3. Optimize Curing Temperature: Follow the recommended curing schedule for the specific system. Ensure the oven provides uniform heating. 4. Check Catalyst Activity: Use fresh, properly stored catalysts. Verify the recommended catalyst concentration. 5. Improve Mixing: Ensure thorough and uniform mixing of all components before casting.
Excessive Bubbles or Foaming in a Non-Foam System 1. Moisture Contamination: This is the primary cause of unwanted CO2 generation. Moisture can be present in the raw materials, on the equipment, or in the ambient air. 2. Air Entrapment During Mixing: Overly vigorous mixing can introduce air bubbles into the liquid mixture. 3. Incomplete Degassing: Dissolved gases in the raw materials are not adequately removed before reaction.1. Strict Moisture Control: Dry all raw materials and use dry equipment. Purge containers with dry nitrogen. 2. Optimize Mixing: Mix thoroughly but avoid creating a vortex that pulls in air. Use a mixer blade designed to minimize air entrapment. 3. Degas Components: Degas the prepolymer and/or the mixed system under vacuum before casting to remove trapped air and dissolved gases.
Product is Too Brittle or Cracks 1. High Isocyanate Index: An excessively high NCO index leads to a highly crosslinked and brittle polymer. 2. Incorrect Chain Extender or Polyol: The choice of these components significantly affects flexibility. 3. High Hard Segment Content: A high proportion of isocyanate and chain extender relative to the polyol results in a harder, more brittle material. 4. Thermal Stress During Curing: Non-uniform heating or cooling can introduce internal stresses that lead to cracking.1. Adjust Isocyanate Index: Reduce the NCO index to decrease crosslink density. 2. Reformulate: Consider using a higher molecular weight polyol or a more flexible chain extender to increase the soft segment content. MPO itself generally imparts good flexibility. 3. Modify Hard Segment Content: Decrease the ratio of hard segment to soft segment. 4. Optimize Curing Cycle: Ensure a gradual and uniform heating and cooling ramp to minimize thermal stress.
Variable Product Hardness 1. Inconsistent Stoichiometry: Small variations in the mix ratio can lead to significant changes in hardness. 2. Inadequate Mixing: Leads to areas with different crosslink densities. 3. Temperature Variations During Curing: Inconsistent curing temperatures can affect the reaction kinetics and final polymer morphology.1. Precise Metering and Dispensing: Use calibrated equipment for accurate measurement of components. 2. Ensure Homogeneous Mixing: Implement a consistent and thorough mixing procedure. 3. Uniform Curing Temperature: Ensure the curing oven has good air circulation and maintains a consistent temperature throughout.
Yellowing of the Final Product 1. Use of Aromatic Isocyanates: Aromatic diisocyanates like MDI and TDI are prone to oxidation and UV degradation, which causes yellowing. 2. High Curing Temperature: Excessive heat during curing can accelerate oxidative degradation.1. Use Aliphatic Isocyanates: For applications requiring color stability and UV resistance, use aliphatic isocyanates (e.g., HDI, IPDI). 2. Add UV Stabilizers and Antioxidants: Incorporate appropriate additives into the formulation to protect against UV degradation and oxidation. 3. Optimize Curing Temperature: Avoid excessive curing temperatures and times.

Section 3: Data and Performance

Comparative Properties of MPO and BDO in MDI-Based Polyurethanes

The selection of the chain extender has a significant impact on the final properties of the polyurethane. The following table provides a qualitative and quantitative comparison between polyurethanes synthesized with this compound (MPO) and 1,4-butanediol (BDO).

PropertyThis compound (MPO)1,4-butanediol (BDO)Reference
Handling Low viscosity liquid, very low freezing point (-54°C)Solid at room temperature, higher freezing point[1]
Reactivity Faster reaction at lower temperaturesSlower reaction[1]
Hydrolytic Stability SuperiorInferior[1]
Hardness (Shore A) ~34~34[7]
Compression Modulus (MPa) ~1.5~1.52[7]
tanδ at 20°C Higher (better damping)Lower[7]
Flexibility Generally imparts higher flexibilityGenerally imparts higher rigidity[2][3]

Note: The quantitative data is from a study comparing various diols and may not represent all formulations. The performance of the final polyurethane is highly dependent on the specific polyol, isocyanate, and isocyanate index used.

Effect of Isocyanate Type on Polyurethane Mechanical Properties

The choice of isocyanate significantly influences the mechanical performance of the resulting polyurethane. The following table summarizes typical properties for polyurethanes made with different isocyanates (using BDO as the chain extender, as a representative example).

PropertyMDI (Aromatic)TDI (Aromatic)HDI (Aliphatic)HMDI (Aliphatic)IPDI (Aliphatic)Reference
Tensile Strength (MPa) 23.4----[4]
Hardness (Shore A) --Higher--[4]
Glass Transition Temp. (Tg) (°C) -20.73.0-48.215.812.5[4]
Reactivity FastFastestSlowSlowerSlowest[4]

Note: This data is illustrative of general trends. Absolute values will vary significantly with the specific formulation (polyol, chain extender, NCO index).

Section 4: Experimental Protocols

Synthesis of MPO-Based Polyurethane Elastomer (Prepolymer Method)

This protocol describes a general two-step prepolymer method for synthesizing a polyurethane elastomer using MDI, a polyether polyol (e.g., PTMEG), and MPO as the chain extender.

Materials:

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Polytetramethylene ether glycol (PTMEG), MW 2000 g/mol

  • This compound (MPO)

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

Procedure:

  • Drying of Reagents:

    • Dry the PTMEG and MPO under vacuum at 80-100°C for at least 4 hours to remove any residual moisture. The moisture content should be below 0.05%.

  • Prepolymer Formation:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, charge the pre-dried PTMEG.

    • Heat the PTMEG to 60-70°C with stirring under a slow nitrogen purge.

    • Add the MDI to the reactor. The molar ratio of MDI to PTMEG should be greater than 1 (e.g., 2:1) to ensure isocyanate termination.

    • Increase the temperature to 80-85°C and maintain for 2-3 hours with continuous stirring.

    • The progress of the reaction can be monitored by titrating for the %NCO content until it reaches the theoretical value.

  • Chain Extension:

    • Cool the isocyanate-terminated prepolymer to 60-70°C.

    • If using a catalyst, add a small amount of DBTDL (e.g., 0.01-0.05% by weight of total reactants) and mix thoroughly.

    • Add the pre-dried MPO to the prepolymer with vigorous mixing. The amount of MPO should be calculated to achieve the desired isocyanate index (typically 95-105%).

    • Continue mixing for 1-2 minutes until the mixture is homogeneous.

  • Casting and Curing:

    • Pour the mixture into a preheated mold (100-120°C) that has been treated with a suitable mold release agent.

    • Cure the cast polyurethane in an oven at 100-120°C for 16-24 hours.

    • After curing, allow the elastomer to cool to room temperature before demolding.

  • Post-Curing:

    • For optimal property development, post-cure the demolded elastomer at room temperature for at least 7 days before testing.

Key Experimental Test Methods

The following ASTM standards are commonly used to characterize the physical and mechanical properties of polyurethane elastomers:

PropertyASTM StandardBrief Description
Tensile Strength and Elongation ASTM D412 Dumbbell-shaped specimens are pulled at a constant rate until failure. Tensile strength is the maximum stress, and elongation is the percentage change in length at break.[8]
Hardness (Durometer) ASTM D2240 Measures the indentation hardness of the material using a Shore A or Shore D scale.[8]
Tear Strength ASTM D624 Measures the force required to propagate a tear in a specimen. Die C is a common geometry.[8]
Compression Set ASTM D395 Measures the permanent deformation of a material after being subjected to a compressive force for a specified time and temperature.[8]
Resilience (Rebound) ASTM D2632 Measures the rebound height of a pendulum after impacting the material, indicating its elasticity.[8]

Section 5: Visualizations

dot digraph "Polyurethane_Synthesis_Workflow" { graph [fontname="Arial", label="Workflow for MPO-Based Polyurethane Synthesis", labelloc="t", fontsize=16]; node [fontname="Arial", shape=box, style=rounded, fontcolor="#202124"]; edge [fontname="Arial"];

subgraph "cluster_Prep" { label="Preparation"; bgcolor="#F1F3F4"; "Dry_Reagents" [label="Dry Polyol (PTMEG) \n and Chain Extender (MPO)", fillcolor="#FBBC05"]; }

subgraph "cluster_Prepolymer" { label="Prepolymer Formation"; bgcolor="#F1F3F4"; "Charge_Polyol" [label="Charge Polyol to Reactor", fillcolor="#4285F4"]; "Add_Isocyanate" [label="Add MDI (NCO:OH > 1)", fillcolor="#4285F4"]; "React_Prepolymer" [label="React at 80-85°C for 2-3h", fillcolor="#EA4335"]; "Charge_Polyol" -> "Add_Isocyanate" -> "React_Prepolymer"; }

subgraph "cluster_ChainExtension" { label="Chain Extension & Casting"; bgcolor="#F1F3F4"; "Cool_Prepolymer" [label="Cool Prepolymer to 60-70°C", fillcolor="#FBBC05"]; "Add_MPO" [label="Add MPO and Catalyst", fillcolor="#34A853"]; "Mix" [label="Vigorous Mixing", fillcolor="#34A853"]; "Cast" [label="Pour into Mold", fillcolor="#4285F4"]; "Cool_Prepolymer" -> "Add_MPO" -> "Mix" -> "Cast"; }

subgraph "cluster_Curing" { label="Curing & Post-Curing"; bgcolor="#F1F3F4"; "Cure" [label="Cure in Oven \n (e.g., 110°C for 16h)", fillcolor="#EA4335"]; "Post_Cure" [label="Post-Cure at Room Temp \n (7 days)", fillcolor="#FBBC05"]; "Final_Product" [label="Final Polyurethane Elastomer", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Cure" -> "Post_Cure" -> "Final_Product"; }

"Dry_Reagents" -> "Charge_Polyol" [style=dashed]; "React_Prepolymer" -> "Cool_Prepolymer"; "Cast" -> "Cure"; } "Workflow for MPO-Based Polyurethane Synthesis"

dot digraph "Troubleshooting_Logic" { graph [fontname="Arial", label="Troubleshooting Logic for Common Polyurethane Defects", labelloc="t", fontsize=16]; node [fontname="Arial", shape=box, style=rounded, fontcolor="#202124"]; edge [fontname="Arial"];

"Defect" [label="Observed Defect", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Tacky_Surface" [label="Tacky/Soft Surface", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Bubbles" [label="Bubbles/Foaming", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Brittle_Product" [label="Brittle Product", shape=diamond, style=filled, fillcolor="#FBBC05"];

"Check_Stoichiometry" [label="Verify NCO/OH Ratio", fillcolor="#4285F4"]; "Check_Moisture" [label="Check for Moisture \n Contamination", fillcolor="#4285F4"]; "Check_Cure_Temp" [label="Verify Cure Temperature", fillcolor="#4285F4"]; "Check_Mixing" [label="Ensure Proper Mixing", fillcolor="#4285F4"]; "Degas_System" [label="Degas Components", fillcolor="#34A853"]; "Adjust_Index" [label="Adjust NCO Index", fillcolor="#34A853"];

"Defect" -> "Tacky_Surface"; "Defect" -> "Bubbles"; "Defect" -> "Brittle_Product";

"Tacky_Surface" -> "Check_Stoichiometry" [label="Cause?"]; "Tacky_Surface" -> "Check_Moisture" [label="Cause?"]; "Tacky_Surface" -> "Check_Cure_Temp" [label="Cause?"]; "Tacky_Surface" -> "Check_Mixing" [label="Cause?"];

"Bubbles" -> "Check_Moisture" [label="Cause?"]; "Bubbles" -> "Check_Mixing" [label="Cause?"]; "Bubbles" -> "Degas_System" [label="Solution"];

"Brittle_Product" -> "Adjust_Index" [label="Solution"]; "Brittle_Product" -> "Check_Stoichiometry" [label="Cause?"]; } "Troubleshooting Logic for Common Polyurethane Defects"

dot digraph "Signaling_Pathway" { graph [fontname="Arial", label="Chemical Reactions in Polyurethane Formation", labelloc="t", fontsize=16]; node [fontname="Arial", shape=box, style=rounded, fontcolor="#202124"]; edge [fontname="Arial"];

"Isocyanate" [label="Diisocyanate (R-(NCO)₂)", fillcolor="#4285F4"]; "Polyol" [label="Polyol (HO-R'-OH)", fillcolor="#34A853"]; "Chain_Extender" [label="Chain Extender (e.g., MPO)", fillcolor="#FBBC05"]; "Water" [label="Water (H₂O) (Contaminant)", fillcolor="#EA4335"];

"Urethane" [label="Urethane Linkage \n (Hard Segment)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; "Urea" [label="Urea Linkage + CO₂ Gas", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

"Polyurethane_Network" [label="Crosslinked Polyurethane Network", shape=cds, style=filled, fillcolor="#FFFFFF"];

"Isocyanate" -> "Urethane" [label="+ Polyol"]; "Polyol" -> "Urethane";

"Isocyanate" -> "Urethane" [label="+ Chain Extender"]; "Chain_Extender" -> "Urethane";

"Isocyanate" -> "Urea" [label="+ Water"]; "Water" -> "Urea";

"Urethane" -> "Polyurethane_Network"; "Urea" -> "Polyurethane_Network" [style=dashed, label="Side Reaction"]; } "Chemical Reactions in Polyurethane Formation"

References

Reducing the color of polyester resins made with 2-Methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyester (B1180765) resins synthesized with 2-Methyl-1,3-propanediol (MPO).

Troubleshooting Color Formation in MPO-Based Polyester Resins

Issue: The synthesized polyester resin has an undesirable yellow tint.

This guide provides a systematic approach to identifying and mitigating the causes of yellowing in your MPO-based polyester resin.

Initial Troubleshooting Workflow

TroubleshootingWorkflow start High Color in MPO Resin Detected raw_materials Step 1: Verify Raw Material Purity start->raw_materials process_conditions Step 2: Review Process Conditions raw_materials->process_conditions Purity Confirmed end_bad Issue Persists: Contact Technical Support raw_materials->end_bad Impurity Found additives Step 3: Evaluate Additive Package process_conditions->additives Conditions Optimized process_conditions->end_bad Process Deviation Identified end_good Low-Color Resin Achieved additives->end_good Additives Effective additives->end_bad Ineffective Additives

Caption: A logical workflow for troubleshooting high color in MPO-based polyester resins.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My MPO-based polyester resin is yellow. What are the most common causes?

A1: Yellowing in polyester resins, even when using a high-purity diol like MPO, is typically caused by thermal degradation and oxidation during synthesis. The primary factors include:

  • Excessive Reaction Temperature: High temperatures can lead to thermal aging and the formation of color bodies.

  • Prolonged Reaction Time: Extended exposure to high temperatures, even within the recommended range, can contribute to color formation.

  • Oxygen Exposure: The presence of oxygen during the high-temperature synthesis process can cause oxidative degradation of the polymer chains, leading to discoloration.

  • Impurities in Raw Materials: Contaminants in any of the reactants (MPO, diacids, anhydrides) can introduce color or catalyze side reactions that produce color.

  • Sub-optimal Additive Package: An inadequate or inappropriate antioxidant and stabilizer package can fail to prevent color formation.

Q2: How can I minimize color formation during the synthesis of MPO-based polyester resins?

A2: To achieve the lowest possible color in your resin, consider the following preventative measures:

  • Optimize Reaction Conditions: Due to MPO's high reactivity, esterification can often be carried out at lower temperatures and for shorter durations compared to other glycols like propylene (B89431) glycol. Aim for the lowest possible reaction temperature and time that still allows you to reach the desired acid value and molecular weight.

  • Maintain an Inert Atmosphere: Throughout the synthesis process, maintain a continuous nitrogen sparge to minimize oxygen exposure and prevent oxidation.

  • Use High-Purity Raw Materials: Ensure that the MPO and other monomers are of high purity and low in color to begin with. A typical specification for MPO is a maximum APHA color of 20.

  • Incorporate an Effective Antioxidant Package: The use of antioxidants is crucial for preventing discoloration. A synergistic blend of a hindered phenolic primary antioxidant and a phosphite (B83602) secondary antioxidant is often recommended.

Q3: What type of antioxidants are recommended for MPO-based polyester resins, and at what concentration?

A3: A combination of primary and secondary antioxidants is generally most effective.

  • Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are commonly used to intercept free radicals.

  • Secondary Antioxidants (Hydroperoxide Decomposers): Phosphite-based antioxidants are excellent at decomposing hydroperoxides, which are precursors to color formation.

A typical starting concentration for each antioxidant is in the range of 0.1% to 0.5% by weight of the total reactants. The optimal concentration will depend on the specific reaction conditions and desired final color.

Antioxidant TypeExampleTypical Concentration (wt%)Primary Function
Hindered PhenolicTris(2,4-di-tert-butylphenyl) phosphite0.1 - 0.5Scavenges free radicals to inhibit oxidation
PhosphiteTris(nonylphenyl) phosphite (TNPP)0.1 - 0.5Decomposes hydroperoxides into non-radical products

Q4: Can the choice of catalyst affect the color of the final resin?

A4: Yes, the catalyst can influence the color. Some catalysts can contribute to color formation, especially at high concentrations or if they contain impurities. It is important to use a high-purity esterification catalyst and to use it at the lowest effective concentration.

Experimental Protocols

Protocol 1: Synthesis of a Low-Color Unsaturated Polyester Resin with MPO

This protocol outlines a general procedure for synthesizing a low-color unsaturated polyester resin using MPO.

Materials:

  • This compound (MPO)

  • Phthalic Anhydride

  • Maleic Anhydride

  • Esterification Catalyst (e.g., dibutyltin (B87310) oxide)

  • Hindered Phenolic Antioxidant

  • Phosphite Antioxidant

  • Nitrogen gas supply

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser.

  • Heating mantle and temperature controller.

  • Apparatus for determining acid value.

Procedure:

  • Charge the reactor with MPO, phthalic anhydride, and maleic anhydride.

  • Add the antioxidant package (hindered phenolic and phosphite antioxidants) to the reactor.

  • Begin stirring and start a slow, continuous nitrogen sparge through the reactants.

  • Gradually heat the mixture to the desired reaction temperature (typically 190-210°C).

  • Add the esterification catalyst once the reactants have melted and the temperature has stabilized.

  • Monitor the reaction by periodically measuring the acid value.

  • Continue the reaction until the target acid value is reached.

  • Cool the resin under a nitrogen blanket to below 100°C before handling.

SynthesisWorkflow charge Charge Reactants (MPO, Anhydrides, Antioxidants) inert Start Nitrogen Sparge charge->inert heat Heat to Reaction Temp (190-210°C) inert->heat catalyst Add Catalyst heat->catalyst react Monitor Acid Value catalyst->react react->react cool Cool Under Nitrogen react->cool Target Acid Value Reached end Low-Color Resin cool->end

Caption: A workflow diagram for the synthesis of a low-color MPO-based polyester resin.

Protocol 2: Measurement of Resin Color (APHA/Gardner Scale)

APHA Color (ASTM D1209):

This method is used for near-colorless liquids.

  • Sample Preparation: Ensure the resin sample is clear and free of any turbidity. If necessary, filter the sample. The sample should be at room temperature.

  • Instrumentation: Use a spectrophotometer or colorimeter calibrated for APHA color measurement.

  • Measurement:

    • Fill a clean cuvette of the appropriate path length with the resin sample.

    • Place the cuvette in the instrument and record the APHA color value.

    • For comparison, measure a blank of distilled water, which should have an APHA of 0.

Gardner Color (ASTM D1544):

This method is suitable for resins with a more noticeable yellow to brown color.

  • Sample Preparation: The sample should be clear, free of turbidity, and at room temperature.

  • Instrumentation: Use a color comparator with a set of Gardner color standards or a calibrated spectrophotometer.

  • Measurement:

    • Fill a clear glass tube with the resin sample.

    • Visually compare the color of the sample to the Gardner color standards under a standard light source.

    • Alternatively, use a spectrophotometer to obtain a direct Gardner color reading.

Data Presentation

The following table provides a representative comparison of the expected color values for polyester resins synthesized with MPO versus a conventional glycol, with and without an antioxidant package.

Glycol TypeAntioxidant PackageExpected APHA ColorExpected Gardner Color
Propylene GlycolNone150 - 2502 - 4
Propylene GlycolHindered Phenol + Phosphite80 - 1501 - 2
This compound (MPO) None 50 - 100 < 1 - 1
This compound (MPO) Hindered Phenol + Phosphite < 30 < 1

Validation & Comparative

A Comparative Guide to Analytical Methods for Quantifying 2-Methyl-1,3-propanediol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of 2-Methyl-1,3-propanediol (MPD) is critical in research, development, and manufacturing of pharmaceuticals and other high-purity chemical products. As an important building block and solvent, its purity can directly impact reaction yields, impurity profiles of final products, and ultimately, the safety and efficacy of therapeutic agents. This guide provides a comparative overview of three robust analytical methods for quantifying the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, sample throughput needs, and available instrumentation. The following table summarizes the key quantitative performance parameters for the three methods discussed in this guide.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RID)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection via flame ionization.Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase, followed by detection of changes in the refractive index of the eluent.Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei, allowing for direct purity assessment against a certified internal standard.
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (%RSD) < 1.0%< 1.5%< 0.5%
Limit of Detection (LOD) ~0.005%~0.01%~0.05%
Limit of Quantification (LOQ) ~0.015%~0.03%~0.15%
Throughput HighMediumMedium
Primary Method No (requires a certified reference standard)No (requires a certified reference standard)Yes (absolute quantification)

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a widely used technique for the purity assessment of volatile and semi-volatile compounds like this compound. The high resolution of capillary GC columns allows for the separation of closely related impurities.

Experimental Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve vortex Vortex to Homogenize dissolve->vortex inject Inject into GC vortex->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate end Purity Assay calculate->end Report Result

GC-FID Experimental Workflow for Purity Analysis.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for polar analytes (e.g., a wax or polyethylene (B3416737) glycol phase).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or isopropanol.

    • Vortex the solution to ensure homogeneity.

  • GC Conditions:

    • Column: e.g., DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness)

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 220 °C at a rate of 10 °C/min.

      • Final hold: Hold at 220 °C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The purity is determined by area percent normalization. The peak area of this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100. For higher accuracy, a certified reference standard should be used to create a calibration curve.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC with a refractive index detector is a suitable method for the analysis of non-UV active compounds like this compound. This method is particularly useful for quantifying non-volatile impurities.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm dissolve->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect RID Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify against Standard integrate->quantify end Purity Assay quantify->end Report Purity

HPLC-RID Experimental Workflow for Purity Analysis.

Methodology:

  • Instrumentation: An HPLC system equipped with a refractive index detector (RID) and a column suitable for the separation of polar compounds.

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: e.g., Aminex HPX-87H (300 mm x 7.8 mm)

    • Mobile Phase: 0.005 M Sulfuric Acid in water

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 60 °C

    • Detector Temperature: 40 °C

    • Injection Volume: 20 µL

  • Data Analysis: Purity is determined by comparing the peak area of the sample to a calibration curve generated from certified reference standards of this compound.

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.

Logical Relationship for qNMR Quantification:

qNMR_Logic I = Integral, N = Number of Protons, MW = Molecular Weight, m = mass, P = Purity cluster_inputs Experimental Inputs cluster_calculation Purity Calculation Analyte_mass Mass of Analyte Purity_eq Purity (%) = [ (I_analyte / N_analyte) / (I_IS / N_IS) ] * [ (MW_analyte / MW_IS) ] * [ (m_IS / m_analyte) ] * P_IS * 100 Analyte_mass->Purity_eq IS_mass Mass of Internal Standard IS_mass->Purity_eq Analyte_MW MW of Analyte Analyte_MW->Purity_eq IS_MW MW of Internal Standard IS_MW->Purity_eq Analyte_protons Number of Analyte Protons Analyte_protons->Purity_eq IS_protons Number of IS Protons IS_protons->Purity_eq Analyte_integral Integral of Analyte Signal Analyte_integral->Purity_eq IS_integral Integral of IS Signal IS_integral->Purity_eq IS_purity Purity of Internal Standard IS_purity->Purity_eq Result Analyte Purity Purity_eq->Result

qNMR Purity Calculation Logic.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Accurately weigh a specific amount of the this compound sample into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.

    • Calculate the purity of the this compound using the formula provided in the diagram above, taking into account the masses, molecular weights, number of protons for each integrated signal, and the purity of the internal standard.

Conclusion

The selection of an appropriate analytical method for determining the purity of this compound is a critical decision in the pharmaceutical and chemical industries.

  • GC-FID offers high resolution and throughput, making it ideal for routine quality control where potential impurities are volatile.

  • HPLC-RID is advantageous for the analysis of non-volatile impurities and provides a robust alternative to GC.

  • qNMR stands out as a primary method, offering the highest accuracy and the ability to provide an absolute purity value without the need for a specific reference standard of this compound. It is an invaluable tool for the certification of reference materials and for orthogonal verification of results from chromatographic methods.

For comprehensive quality control, a combination of these methods is often employed to build a complete purity profile of this compound, ensuring its suitability for its intended high-purity applications.

A Comparative Guide to 2-Methyl-1,3-propanediol and 1,3-propanediol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, the selection of diol monomers is a critical determinant of the final polymer's properties and performance. This guide provides an objective comparison of two key diols, 2-Methyl-1,3-propanediol (MPO) and 1,3-propanediol (B51772) (PDO), in the context of polyester (B1180765) and polyurethane synthesis. By examining their structural differences and the resulting impact on polymer characteristics, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Executive Summary

This compound (MPO) and 1,3-propanediol (PDO) are both valuable diols in polymer synthesis; however, their distinct molecular structures—branched versus linear, respectively—give rise to significant differences in the properties of the resulting polymers. MPO's methyl side group disrupts polymer chain packing, leading to the formation of amorphous materials with enhanced flexibility, improved hydrolytic stability, and higher glass transition temperatures. In contrast, the linear nature of PDO promotes crystallinity, resulting in polymers with higher melting points and potentially greater rigidity. The choice between MPO and PDO will therefore depend on the desired balance of thermal, mechanical, and stability properties for a given application.

Structural and Property Comparison of Diols

PropertyThis compound (MPO)1,3-propanediol (PDO)
Chemical Structure BranchedLinear
Molecular Formula C4H10O2C3H8O2
Molar Mass 90.12 g/mol 76.09 g/mol
Boiling Point ~212 °C~214 °C
Melting Point Liquid at room temperature~ -27 °C
Key Feature Asymmetric methyl branchSymmetric linear chain

Impact on Polymer Properties: A Comparative Analysis

The structural divergence between MPO and PDO directly translates into distinct characteristics in the polymers they form.

Polyesters

In polyester synthesis, the incorporation of MPO typically leads to amorphous or semi-crystalline polymers with a lower tendency to crystallize. This is due to the steric hindrance of the methyl group, which disrupts the regular packing of the polymer chains.[1] This amorphous nature often results in polyesters with:

  • Increased Flexibility and Toughness: The irregular chain packing can lead to a lower modulus and higher elongation at break.[2]

  • Improved Hydrolytic Stability: The methyl group can sterically hinder the ester linkages from hydrolytic attack, enhancing the polymer's durability in humid environments.[3][4]

  • Higher Glass Transition Temperature (Tg): The branched structure can restrict chain mobility, leading to a higher Tg compared to polyesters made with linear diols of similar chain length.[5][6][7]

  • Lower Melting Temperature (Tm): The disruption of crystallinity results in a lower melting point or the absence of a distinct melting point in amorphous polymers.[1]

Conversely, polyesters synthesized with the linear PDO tend to be more crystalline, which can impart:

  • Higher Rigidity and Strength: The regular, linear structure allows for efficient chain packing and the formation of crystalline domains, leading to higher tensile strength and modulus.[6]

  • Higher Melting Temperature (Tm): The crystalline nature results in a well-defined and higher melting point.

Table 1: Comparative Performance of MPO vs. PDO in Polyester Synthesis (Qualitative)

PropertyMPO-based PolyesterPDO-based Polyester
Crystallinity Amorphous to semi-crystallineSemi-crystalline to crystalline
Flexibility HigherLower
Hydrolytic Stability EnhancedStandard
Glass Transition Temp. (Tg) HigherLower
Melting Temperature (Tm) Lower or absentHigher
Polyurethanes

In polyurethane synthesis, both MPO and PDO can be used as chain extenders or as components of polyester polyols. The choice of diol significantly influences the properties of the resulting polyurethane elastomers.

MPO-based polyurethanes often exhibit:

  • Enhanced Flexibility and Softness: The branched structure of MPO disrupts the hard segment packing, leading to softer and more flexible elastomers.[8]

  • Excellent Hydrolytic Stability: Similar to polyesters, the methyl group in MPO-based polyester polyols provides steric protection to the ester linkages, resulting in polyurethanes with superior resistance to hydrolysis.[4][9][10]

  • Good Low-Temperature Performance: The amorphous nature of MPO-based segments can prevent crystallization at low temperatures, maintaining flexibility.[9]

  • Improved Compatibility: MPO can enhance the compatibility of different components in a polyurethane formulation.[9]

PDO-based polyurethanes, on the other hand, are characterized by:

  • Higher Hardness and Modulus: The linear structure of PDO allows for more organized and crystalline hard segments, contributing to higher hardness and stiffness.

  • Good Mechanical Strength: The well-defined hard segments can lead to good tensile and tear strength.

Table 2: Comparative Performance of MPO vs. PDO in Polyurethane Synthesis (Qualitative & Inferred)

PropertyMPO-based PolyurethanePDO-based Polyurethane
Hardness LowerHigher
Flexibility HigherLower
Hydrolytic Stability ExcellentGood
Low-Temperature Performance ExcellentGood
Tensile Strength GoodPotentially Higher
Tear Strength GoodPotentially Higher

Experimental Protocols

Polyester Synthesis via Melt Polycondensation

This protocol describes a general two-stage melt polycondensation method applicable for synthesizing polyesters from either MPO or PDO with a dicarboxylic acid (e.g., 2,5-furandicarboxylic acid - FDCA).[5][6]

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • This compound (MPO) or 1,3-propanediol (PDO)

  • Tetrabutyltitanate (TBT) catalyst

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Esterification:

    • Charge the reaction vessel with FDCA and a molar excess of the diol (MPO or PDO). The molar ratio of diol to diacid is typically between 1.2:1 and 2:1.

    • Add the TBT catalyst (typically 200-500 ppm based on the weight of the polymer).

    • Heat the mixture under a nitrogen atmosphere to 160-190°C with continuous stirring.

    • Water will be formed as a byproduct and should be continuously removed via the condenser.

    • Monitor the reaction by measuring the amount of water collected. The esterification stage is considered complete when approximately 95% of the theoretical amount of water has been collected.

  • Polycondensation:

    • Gradually increase the temperature to 210-240°C.

    • Slowly apply a vacuum (typically below 100 Pa) to remove the excess diol and facilitate the increase in molecular weight.

    • Continue the reaction under vacuum and high temperature with vigorous stirring for 2-4 hours, or until the desired melt viscosity is achieved.

    • Once the reaction is complete, the molten polymer can be extruded from the reactor and cooled.

Polyurethane Synthesis via Prepolymer Method

This protocol outlines a general two-step prepolymer method for synthesizing polyurethanes using either MPO or PDO as a chain extender.[11][12][13]

Materials:

  • Polyester or polyether polyol

  • Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI)

  • Chain extender: this compound (MPO) or 1,3-propanediol (PDO)

  • Catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)

  • Reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet.

Procedure:

  • Prepolymer Synthesis:

    • Charge the reaction vessel with the polyol and heat to 60-80°C under a nitrogen atmosphere with stirring to remove any moisture.

    • Add the diisocyanate to the reactor. The molar ratio of NCO groups to OH groups is typically greater than 1, usually around 2:1, to ensure the prepolymer is NCO-terminated.

    • Maintain the temperature at 70-90°C and stir for 1-3 hours.

    • Monitor the reaction by titrating the %NCO content until it reaches the theoretical value.

  • Chain Extension:

    • Cool the NCO-terminated prepolymer to 60-70°C.

    • Add the chain extender (MPO or PDO) to the prepolymer with vigorous stirring. The amount of chain extender is calculated to react with the remaining NCO groups.

    • Add a few drops of the catalyst to promote the reaction.

    • Pour the reacting mixture into a preheated mold and cure at 80-110°C for several hours to complete the polymerization.

    • Post-cure the resulting polyurethane elastomer at room temperature for several days to allow for the full development of its mechanical properties.

Visualizing the Synthesis and Structure-Property Relationships

Polymer_Synthesis_Workflow cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product Diol Diol (MPO or PDO) Polymerization Polymerization (Melt Polycondensation or Prepolymer Method) Diol->Polymerization Diacid_Diisocyanate Diacid or Diisocyanate Diacid_Diisocyanate->Polymerization Polymer Polyester or Polyurethane Polymerization->Polymer Catalyst Catalyst Catalyst->Polymerization Heat_Vacuum Heat & Vacuum Heat_Vacuum->Polymerization

Caption: A generalized workflow for the synthesis of polyesters and polyurethanes.

Diol_Structure_Property_Relationship cluster_MPO This compound (MPO) cluster_PDO 1,3-propanediol (PDO) MPO_Structure Branched Structure MPO_Properties Amorphous High Tg Improved Hydrolytic Stability Flexible MPO_Structure->MPO_Properties leads to PDO_Structure Linear Structure PDO_Properties Crystalline Low Tg Standard Hydrolytic Stability Rigid PDO_Structure->PDO_Properties leads to

Caption: The relationship between diol structure and resulting polymer properties.

Conclusion

The choice between this compound and 1,3-propanediol in polymer synthesis is a strategic one, with significant implications for the final product's performance. MPO, with its characteristic methyl branch, is an excellent choice for applications requiring flexibility, enhanced hydrolytic stability, and amorphous characteristics, such as in high-performance coatings, adhesives, and elastomers. PDO, with its linear and symmetrical structure, is well-suited for applications where crystallinity, rigidity, and a higher melting point are desired, for instance, in fibers and some molding applications. By understanding the fundamental structure-property relationships outlined in this guide, researchers can more effectively tailor their polymer formulations to meet the demanding requirements of their specific research, development, and application needs.

References

A Comparative Guide to Copolymers Incorporating 2-Methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of diol monomers is a critical determinant in the synthesis of copolymers, profoundly influencing their physicochemical properties and, consequently, their performance in various applications, including drug delivery. This guide provides a comprehensive comparison of copolymers containing 2-Methyl-1,3-propanediol (MPO) against those synthesized with other common diols. By presenting key performance data, detailed experimental protocols, and visual representations of experimental workflows, this document aims to equip researchers with the necessary information to make informed decisions in material selection and experimental design.

Performance Comparison of Diol-Based Copolymers

The unique branched structure of this compound, with a methyl group attached to the second carbon, imparts distinct properties to the resulting copolymers when compared to linear or other branched diols.[1] This structural feature generally leads to the formation of amorphous or semi-crystalline materials with a lower tendency to crystallize.[2][3] This can be advantageous in applications requiring flexibility and transparency.

Thermal Properties

The thermal characteristics of a copolymer, such as its glass transition temperature (Tg) and melting temperature (Tm), are crucial for determining its processing conditions and in-use performance. The incorporation of MPO has a notable effect on these properties.

Diol ComponentDicarboxylic AcidCopolymer TypeGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Reference
This compound (MPO) Succinic AcidPLLA-b-PMPS-b-PLLA< -20~150[4]
This compound (MPO) Glutaric AcidPLA-b-PMPG-b-PLA< -40130 - 152
1,3-Propanediol (PDO)Succinic AcidPoly(propylene succinate)-3345N/A
1,4-Butanediol (BDO)Succinic AcidPoly(butylene succinate)-32114N/A
Neopentyl Glycol (NPG)Adipic Acid/Isophthalic AcidHigh Solids Polyester (B1180765)N/AReduced Crystallinity

Note: "N/A" indicates that the specific data point was not available in the cited sources under comparable conditions.

Mechanical Properties

The mechanical integrity of a copolymer is paramount for its application. The asymmetric structure of MPO can influence properties such as tensile strength, elongation at break, and Young's modulus. MPO-based polyesters are often characterized by a good balance of flexibility and toughness.[2][5]

Diol ComponentDicarboxylic Acid/ComonomerCopolymer TypeTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Reference
This compound (MPO) Glutaric Acid, L-lactidePLA-b-PMPG-b-PLA10.5 - 18.2250 - 450150 - 250[6]
This compound (MPO) Succinic Acid, L-lactidePLLA-b-PMPS-b-PLLA15 - 25300 - 500200 - 300[4]
Ethylene Glycol (EG)Terephthalic AcidPET~55~50~3000[3]
1,4-Butanediol (BDO)Terephthalic AcidPBT~55~200~2700N/A

Note: "N/A" indicates that the specific data point was not available in the cited sources under comparable conditions. The properties of PET and PBT are provided as general reference points for common polyesters.

Applications in Drug Delivery

The properties imparted by MPO make its copolymers promising candidates for various drug delivery systems. The amorphous nature and low glass transition temperature of MPO-based segments in block copolymers can be leveraged to create flexible and biodegradable matrices.[4][6]

Amphiphilic block copolymers containing MPO can self-assemble into micelles in aqueous environments, forming core-shell structures capable of encapsulating hydrophobic drugs.[7][8][9] The hydrophobic core, formed by the MPO-containing polyester block, can serve as a reservoir for the drug, while the hydrophilic block forms a protective corona, enhancing stability and biocompatibility in physiological conditions.

Furthermore, the thermoresponsive properties of some MPO-containing copolymers make them suitable for the development of injectable hydrogels.[10] These materials can exist as a solution at room temperature, allowing for the homogeneous mixing of therapeutic agents, and then transition to a gel state at body temperature upon injection, forming a depot for sustained drug release.[10]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to scientific research. Below are protocols for key characterization techniques used for copolymers containing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Copolymer Characterization

Objective: To determine the chemical structure, composition, and monomer sequence of the copolymer.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the copolymer in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Analysis:

    • Acquire the proton NMR spectrum.

    • Integrate the characteristic peaks corresponding to the protons of the MPO unit and the comonomers.

    • Calculate the molar ratio of the monomers in the copolymer by comparing the integral values.

  • ¹³C NMR Analysis:

    • Acquire the carbon NMR spectrum to confirm the chemical structure and identify the different carbon environments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Copolymer in Deuterated Solvent acquire_H Acquire ¹H NMR Spectrum dissolve->acquire_H acquire_C Acquire ¹³C NMR Spectrum dissolve->acquire_C integrate Integrate Characteristic Peaks acquire_H->integrate confirm Confirm Structure acquire_C->confirm calculate Calculate Monomer Ratio integrate->calculate

NMR Spectroscopy Experimental Workflow
Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

Methodology:

  • Sample Preparation: Dissolve the copolymer in a suitable solvent (e.g., Tetrahydrofuran - THF, Chloroform) at a concentration of 1-2 mg/mL. Filter the solution through a 0.45 µm filter.

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range.

  • Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).

  • Analysis: Inject the prepared sample solution into the GPC system.

  • Data Processing: Determine Mn, Mw, and PDI from the elution profile using the calibration curve.

GPC_Workflow cluster_prep Preparation cluster_cal Calibration cluster_run Analysis cluster_proc Processing dissolve Dissolve Copolymer filter Filter Solution dissolve->filter inject Inject Sample filter->inject calibrate Calibrate with Standards process Determine Mn, Mw, PDI calibrate->process inject->process

GPC Experimental Workflow
Thermal Analysis: DSC and TGA

Objective: To evaluate the thermal properties of the copolymer, including glass transition temperature (Tg), melting temperature (Tm), and thermal stability.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan.

    • Heat the sample to a temperature above its expected melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min).

    • Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow.

    • Determine Tg from the inflection point in the second heating scan and Tm from the peak of the melting endotherm.

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the copolymer in a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the decomposition temperature.

Thermal_Analysis_Workflow cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) start Copolymer Sample dsc_weigh Weigh Sample start->dsc_weigh tga_weigh Weigh Sample start->tga_weigh dsc_heat1 First Heating Scan dsc_weigh->dsc_heat1 dsc_cool Controlled Cooling dsc_heat1->dsc_cool dsc_heat2 Second Heating Scan dsc_cool->dsc_heat2 dsc_analyze Determine Tg and Tm dsc_heat2->dsc_analyze tga_heat Heat under N2 tga_weigh->tga_heat tga_analyze Determine Decomposition Temperature tga_heat->tga_analyze

Thermal Analysis Workflow

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust analysis of 2-Methyl-1,3-propanediol is crucial for various applications, from quality control in manufacturing to its use as a building block in novel chemical entities. This guide provides a comparative overview of two primary gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of this compound: a direct injection method and a method employing derivatization.

Method Comparison Overview

The choice between direct analysis and derivatization depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired chromatographic performance. While direct injection offers a simpler and faster workflow, derivatization can significantly improve peak shape, sensitivity, and selectivity for polar analytes like diols.

FeatureDirect Injection MethodDerivatization Method (Silylation)
Principle Direct analysis of the neat or diluted sample.Chemical modification of the hydroxyl groups to form less polar and more volatile derivatives.
Sample Preparation Minimal; dilution in a suitable solvent.Requires a reaction step with a derivatizing agent (e.g., BSTFA).
Chromatography Potential for peak tailing due to the polar nature of the diol.Improved peak shape (more symmetrical) and potentially shorter retention times.
Sensitivity Generally lower due to potential for poor peak shape and on-column interactions.Typically higher due to improved chromatographic performance and potentially higher ionization efficiency of the derivative.
Selectivity Dependent on chromatographic separation and mass spectral uniqueness.Can be enhanced by choosing a derivatizing agent that introduces a specific mass tag.
Speed Faster sample preparation.Longer overall analysis time due to the derivatization step.
Cost Lower reagent cost.Higher cost due to the requirement for derivatizing agents.

Experimental Protocols

Method 1: Direct Injection GC-MS Analysis

This method is suitable for relatively clean samples where high sensitivity is not the primary concern.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol (B129727) or isopropanol (B130326) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to the desired concentration range for calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

GC-MS Parameters:

ParameterValue
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 230 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 240 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 35-200) and/or Selected Ion Monitoring (SIM)
SIM Ions m/z 57, 71, 90 (Quantifier: 57)
Method 2: GC-MS Analysis with Silylation Derivatization

This method is recommended for complex matrices or when higher sensitivity and improved peak shape are required.

Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a dry aprotic solvent such as pyridine (B92270) or acetonitrile (B52724) (e.g., 1 mg/mL).

  • Prepare calibration standards by diluting the stock solution.

  • To 100 µL of each standard or sample solution in a sealed vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Parameters:

ParameterValue
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injector Temperature 260 °C
Injection Volume 1 µL
Injection Mode Split (20:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)
SIM Ions m/z 73, 147, 219 (Quantifier: 147)

Performance Comparison

ParameterDirect Injection MethodDerivatization Method (Silylation)
Retention Time (approx.) 8 - 10 min10 - 12 min
Limit of Detection (LOD) (est.) 1 - 5 µg/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) (est.) 5 - 15 µg/mL0.5 - 2 µg/mL
Linearity (R²) (est.) > 0.995> 0.998
Precision (%RSD) (est.) < 10%< 5%

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the direct injection and derivatization methods.

Direct_Injection_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject into GC-MS C->D E Separation on Polar Column D->E F Mass Spectrometry Detection (EI) E->F G Peak Integration F->G H Quantification G->H

Direct Injection GC-MS Workflow

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Sample Solution B Add Derivatizing Agent (BSTFA) A->B C Heat to React B->C D Cool to Room Temperature C->D E Inject into GC-MS D->E F Separation on Non-Polar Column E->F G Mass Spectrometry Detection (EI) F->G H Peak Integration G->H I Quantification H->I

Derivatization GC-MS Workflow

Mass Spectrometry

The electron ionization (EI) mass spectrum of underivatized this compound is characterized by a base peak at m/z 57. Other significant fragments are observed at m/z 71 and the molecular ion at m/z 90, which may be of low abundance. For the silylated derivative, characteristic ions would include m/z 73 (trimethylsilyl group) and fragments corresponding to the loss of methyl groups or the silylated hydroxyl groups.

Conclusion

Both direct injection and derivatization GC-MS methods offer viable approaches for the analysis of this compound. The direct injection method is advantageous for its simplicity and speed, making it suitable for routine analysis of less complex samples. Conversely, the derivatization method, while more time-consuming, provides superior chromatographic performance, sensitivity, and is the recommended approach for trace-level quantification and analysis in complex matrices. The choice of method should be guided by the specific analytical requirements of the study.

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2-Methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 2-Methyl-1,3-propanediol, a key ingredient in various industrial applications including the manufacturing of polymers and personal care products, necessitates robust analytical methods.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique for this purpose. This guide provides a comparative overview of potential HPLC methods for the analysis of this compound, offering insights into their principles, experimental protocols, and relative advantages. The selection of an appropriate method is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation.

Method Comparison

Given that this compound lacks a strong ultraviolet (UV) chromophore, direct UV detection is challenging. Therefore, common approaches involve either Refractive Index Detection (RID), which is a universal detection method for non-chromophoric compounds, or derivatization to introduce a UV-active moiety. A third, more advanced alternative, is the use of Mass Spectrometry (MS) for detection. Below is a comparison of these three potential HPLC methods.

ParameterMethod 1: HPLC with Refractive Index Detection (HPLC-RID)Method 2: HPLC with UV Detection following DerivatizationMethod 3: HPLC with Mass Spectrometry Detection (HPLC-MS)
Principle Separation based on polarity, with detection based on the change in refractive index of the mobile phase caused by the analyte.Chemical modification of the analyte to attach a UV-absorbing molecule, followed by separation and UV detection.Separation based on polarity, with detection based on the mass-to-charge ratio of the ionized analyte.
Stationary Phase Ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H) or a standard C18 column.[5][6][7]Reverse-phase C18 column (e.g., Capcell Pack C18).[8]Reverse-phase C18 or specialized columns like Newcrom R1.[9][10][11]
Mobile Phase Isocratic elution with dilute aqueous acid (e.g., 5 mM H₂SO₄) or a water/acetonitrile (B52724) mixture.[5][7]Gradient or isocratic elution with a mixture of acetonitrile and water.[8]Gradient or isocratic elution with acetonitrile and water, often with a modifier like formic acid for MS compatibility.[9][10]
Detector Refractive Index Detector (RID).[5][7][12]UV-Vis Detector.[8]Mass Spectrometer (e.g., Electrospray Ionization - ESI).[8]
Derivatization Not required.Required (e.g., with benzoyl chloride).[8]Not typically required, but can enhance sensitivity.
Sensitivity Lower.Higher, dependent on the derivatizing agent.[8]Highest.[8]
Selectivity Lower, as any compound with a different refractive index will be detected.Higher, as only derivatized compounds with the specific chromophore are detected.Highest, based on specific mass-to-charge ratio.
Sample Matrix Best for simpler matrices with fewer interfering compounds.Suitable for more complex matrices due to increased selectivity.[8]Ideal for complex matrices due to high selectivity.
Advantages Simple, direct method without the need for derivatization.Greatly enhanced sensitivity and selectivity compared to RID.[8]Excellent sensitivity and selectivity, provides structural information.
Disadvantages Sensitive to temperature and pressure fluctuations, not compatible with gradient elution.Requires an additional sample preparation step (derivatization), which can be time-consuming and introduce variability.Higher equipment cost and complexity.

Experimental Protocols

Method 1: HPLC with Refractive Index Detection (HPLC-RID)

This method is adapted from established procedures for similar small diols and is suitable for relatively clean sample matrices.[5][7]

  • Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 x 7.8 mm).[5][7]

  • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in deionized water.[5][7]

  • Flow Rate: 0.6 mL/min.[5][7]

  • Column Temperature: 60 °C.[7]

  • Detector: Refractive Index Detector (RID).[5][7]

  • Injection Volume: 20 µL.[5][7]

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Method 2: HPLC with UV Detection following Derivatization

This protocol is based on the derivatization of glycols with benzoyl chloride to enable UV detection, significantly improving sensitivity.[8]

  • Derivatization Procedure:

    • To 1 mL of aqueous sample containing this compound, add a suitable internal standard.

    • Add a solution of benzoyl chloride in a suitable solvent.

    • Add a base (e.g., sodium hydroxide) to catalyze the reaction and neutralize the HCl formed.

    • Vortex the mixture and allow it to react.

    • Extract the derivatized analyte into an organic solvent (e.g., pentane).[8]

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: Capcell Pack C18 (150 x 1 mm).[8]

    • Mobile Phase: Acetonitrile and water (e.g., 55% acetonitrile).[8]

    • Flow Rate: 50 µL/min.[8]

    • Detection: UV at 237 nm.[8]

    • Injection Volume: 1 µL.[8]

Method 3: HPLC with Mass Spectrometry Detection (HPLC-MS)

This method offers the highest sensitivity and selectivity and is particularly useful for complex matrices or trace-level analysis.

  • Column: Newcrom R1 or a similar reverse-phase column.[9][10][11]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Detector: Mass Spectrometer with Electrospray Ionization (ESI) in positive ion mode.

  • Ionization Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 40 V.[8]

    • Source Temperature: 70 °C.[8]

  • Data Acquisition: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ of this compound.

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.22 µm syringe filter.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Output Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Derivatization Derivatization (for UV method) Filtration->Derivatization Injector Injector Filtration->Injector Derivatization->Injector Mobile_Phase Mobile Phase Pump Pump Mobile_Phase->Pump Pump->Injector Column HPLC Column Injector->Column Detector Detector Column->Detector Data_System Data System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General experimental workflow for HPLC analysis.

Method_Selection cluster_detection Detection Strategy cluster_considerations Key Considerations Analyte This compound (No UV Chromophore) RID Refractive Index (Universal) Analyte->RID Derivatization Derivatization + UV (Add Chromophore) Analyte->Derivatization MS Mass Spectrometry (Mass-based) Analyte->MS Sensitivity_RID Low Sensitivity RID->Sensitivity_RID Simplicity_RID Simple & Direct RID->Simplicity_RID Sensitivity_UV High Sensitivity Derivatization->Sensitivity_UV Complexity_UV Extra Sample Prep Derivatization->Complexity_UV Sensitivity_MS Highest Sensitivity MS->Sensitivity_MS Selectivity_MS Highest Selectivity MS->Selectivity_MS Cost_MS High Cost MS->Cost_MS

Caption: Logic for selecting an HPLC method for this compound.

References

A Comparative Analysis of the Mechanical Properties of Polyesters Derived from Various Diols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a polymer with precise mechanical properties is crucial for designing advanced materials for applications ranging from medical devices to drug delivery systems. Diol-based polyesters are a versatile class of polymers whose mechanical behavior can be finely tuned by modifying the structure of the diol monomer. This guide provides a comparative analysis of the mechanical properties of polyesters synthesized from different diols, supported by experimental data, and outlines the standard methodologies for their characterization.

The structure of the diol used in polyester (B1180765) synthesis significantly influences the final mechanical properties of the polymer. Key determining factors include the chain length of linear diols, the presence of branching, and the incorporation of rigid cyclic or aromatic structures.[1] Generally, increasing the chain length of a linear aliphatic diol enhances the flexibility of the polymer chains.[2][3] This increased mobility typically leads to a decrease in tensile strength and Young's modulus but an increase in the elongation at break.[1][2][3] Conversely, incorporating rigid structures, such as aromatic rings, into the diol monomer enhances the polymer's stiffness, resulting in increased tensile strength and modulus.[1]

Data Presentation: Comparative Mechanical Properties

The following tables summarize the key mechanical properties of polyesters synthesized with different diols. The absolute values can vary depending on the specific dicarboxylic acid used, the polymer's molecular weight, and the processing conditions. However, the general trends observed with varying diol structures provide valuable insights for material design.

Table 1: Mechanical Properties of Polyesters from Various Diols

Diol TypeDiol UsedDicarboxylic Acid/ComonomerTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
Linear AliphaticEthylene GlycolItaconic Acid43.33--[1][4]
Branched Aliphatic2,3-ButanediolC18 Diacid-290430[1]
Linear Aliphatic1,4-ButanediolFuran-2,5-dicarboxylic acid (PBF)5.5 - 31.8742 - 10002.5 - 1184[1]
Linear Aliphatic1,4-ButanediolSuccinic Acid & Adipic Acid (PBSA)21.5-766.2[5]
Linear Aliphatic1,8-OctanediolNot Specified20.8-255[6]
Linear Aliphatic1,10-DecanediolNot Specified25.3-254[6]
Linear Aliphatic1,12-DodecanediolNot Specified17.796.61098[6]
Aromatic ModifiedEthylene GlycolItaconic Acid w/ 20% Dimethyl Terephthalate51.85-13.47[1]

Experimental Protocols

Reproducible experimental design is fundamental to comparative materials science. The following are generalized protocols for the synthesis of polyesters and the characterization of their mechanical properties.

1. Polyester Synthesis via Melt Polycondensation

Melt polycondensation is a common and industrially scalable method for synthesizing high-molecular-weight polyesters.[1] The process is typically carried out in two stages:

  • Esterification: Equimolar amounts of a diol and a dicarboxylic acid are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. A catalyst (e.g., FASCAT 4100, ~0.1 mol% relative to the diacid) is added.[3][7] The mixture is heated to 180-200°C under a slow stream of nitrogen.[3] Water is formed as a byproduct and is continuously removed to drive the reaction forward. This stage typically lasts for 4-6 hours.[3]

  • Polycondensation: Following the initial esterification, the temperature is increased to 220-280°C, and a vacuum is gradually applied (below 1 mbar).[1][3] This step facilitates the removal of excess diol and other volatile byproducts, promoting the linking of smaller polymer chains to form a high-molecular-weight polyester.[1] This stage continues for another 4-6 hours or until the desired molecular weight is achieved.[3]

2. Mechanical Properties Characterization: Tensile Testing (ASTM D638)

The primary mechanical properties of the synthesized polyesters are determined through tensile testing, typically following the ASTM D638 standard.[1] This test method determines the tensile properties of plastics, including tensile strength, Young's modulus, and elongation.[8][9]

  • Specimen Preparation: Polymer samples are first processed into a standard "dog-bone" or dumbbell shape, often by injection molding or machining from a pressed sheet.[8][10][11] The specific dimensions of the specimen depend on the material's rigidity and thickness.[11]

  • Conditioning: Before testing, specimens are conditioned in a controlled environment with specified temperature and humidity to ensure consistency and comparability of results.[10]

  • Testing Procedure: A universal testing machine (tensile tester) is used to perform the test.[11] The specimen is loaded into tensile grips, and an extensometer is attached to the sample to accurately measure strain.[11] The machine pulls the specimen apart at a constant rate of speed (crosshead speed) until it fractures.[6][11] The load (force) and displacement (elongation) are continuously recorded throughout the test.[2]

  • Data Analysis: The recorded data is used to generate a stress-strain curve. From this curve, the following key properties are calculated:[6]

    • Tensile Strength: The maximum stress the material can withstand before it yields or fractures.[1][9]

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.[1][6]

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture, indicating the material's ductility.[1][6]

Visualizations

The following diagrams illustrate the logical relationship between diol structure and polyester properties, as well as the general workflow for synthesis and characterization.

G cluster_diol Diol Monomer Structure cluster_properties Resulting Polyester Mechanical Properties Diol_Structure Diol Structure Rigid_Groups Incorporate Rigid (e.g., Aromatic) Groups Diol_Structure->Rigid_Groups Linear_Chain Increase Linear Chain Length Flexibility Increased Flexibility Linear_Chain->Flexibility Stiffness Increased Stiffness & Rigidity Rigid_Groups->Stiffness Tensile_Strength Tensile Strength (Decrease) Flexibility->Tensile_Strength Youngs_Modulus Young's Modulus (Decrease) Flexibility->Youngs_Modulus Elongation Elongation at Break (Increase) Flexibility->Elongation Tensile_Strength_Inc Tensile Strength (Increase) Stiffness->Tensile_Strength_Inc Youngs_Modulus_Inc Young's Modulus (Increase) Stiffness->Youngs_Modulus_Inc

Caption: Diol structure's influence on polyester mechanical properties.

G Monomers Monomers (Diol + Dicarboxylic Acid) Synthesis Synthesis (Melt Polycondensation) Monomers->Synthesis Polymer Polyester Resin Synthesis->Polymer Processing Sample Processing (e.g., Hot Pressing, Injection Molding) Polymer->Processing Specimen Test Specimen (ASTM D638 Dog-bone) Processing->Specimen Testing Mechanical Testing (Tensile Test) Specimen->Testing Data Data Acquisition (Stress-Strain Curve) Testing->Data Analysis Property Calculation - Tensile Strength - Young's Modulus - Elongation at Break Data->Analysis

Caption: Experimental workflow for polyester synthesis and characterization.

References

A Comparative Guide to the Biodegradability of 2-Methyl-1,3-propanediol-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing demand for sustainable and biocompatible materials has spurred significant research into biodegradable polymers. Among these, polyesters synthesized from bio-based diols are prominent candidates for applications ranging from drug delivery to tissue engineering. This guide provides a comparative assessment of the biodegradability of polymers based on 2-Methyl-1,3-propanediol (MPO), a bio-based monomer, against other common diol-based polymers, namely those derived from 1,3-propanediol (B51772) (PDO) and polyethylene (B3416737) glycol (PEG).

Quantitative Biodegradation Data

The following table summarizes the biodegradation data for MPO-based, PDO-based, and PEG polymers from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as the specific polymer composition, molecular weight, and the microbial environment used for testing.

Polymer SystemDiolDicarboxylic AcidTest MethodDurationBiodegradation (%)Key Findings
MPO-Based Polyester This compound (MPO)Succinic AcidEnzymatic Degradation (Lipase PS)24 hours~4% weight lossThe methyl group in MPO may slightly hinder enzymatic attack compared to linear diols.[1]
MPO-Based Copolyester This compound (MPO)Glutaric Acid & L-lactideMicrobial Biodegradation in Seawater28 days9-15%Copolymers of MPO show relatively high biodegradability in a marine environment.[1]
PDO-Based Polyester 1,3-propanediol (PDO)Succinic AcidEnzymatic Degradation (Rhizopus delemar lipase)3 days2.7 mg/cm² weight lossPoly(propylene succinate) demonstrates a notable rate of enzymatic degradation.[2]
PDO-Based Polyester 1,3-propanediol (PDO)Adipic AcidEnzymatic Degradation (Rhizopus delemar lipase)3 days2.3 mg/cm² weight lossThe rate of degradation is influenced by the dicarboxylic acid used.[2]
PDO-Based Polyester 1,3-propanediol (PDO)Sebacic AcidEnzymatic Degradation (Rhizopus delemar lipase)3 days0.6 mg/cm² weight lossLonger chain dicarboxylic acids can lead to slower degradation rates.[2]
Polyethylene Glycol (PEG) Ethylene Glycol (repeating units)-Aerobic Biodegradation (Activated Sludge)5 days~80% (for MW 600, 6000, 20000)PEGs are readily biodegradable, with high molecular weight versions also showing significant degradation.[3]
Polyethylene Glycol (PEG) Ethylene Glycol (repeating units)-Aerobic Biodegradation (Wastewater inoculum)65 days100% (for MW up to 14,600 Da)Complete biodegradation is achievable in freshwater environments for a range of molecular weights.[4][5]
Polyethylene Glycol (PEG) Ethylene Glycol (repeating units)-Aerobic Biodegradation (Seawater inoculum)135 daysPartial to no degradation (for MW > 10,300 Da)Biodegradation of high molecular weight PEGs is significantly slower in marine environments.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer biodegradability. The following are summaries of the key experimental protocols cited in the comparison.

Aerobic Biodegradation under Controlled Composting Conditions (ASTM D5338 / ISO 14855)

This is a standard method to determine the aerobic biodegradation of plastic materials by measuring the amount of evolved carbon dioxide.[6][7][8][9]

  • Sample Preparation: The test material is typically used in powder or film form to maximize surface area. The total organic carbon content of the material is determined.

  • Inoculum: A mature compost from a municipal solid waste facility is used as the microbial inoculum.

  • Test Setup: The test material is mixed with the compost and placed in a sealed vessel (respirometer). A control vessel with only compost and a positive control with a readily biodegradable material like cellulose (B213188) are also prepared.

  • Incubation: The vessels are incubated at a constant temperature, typically 58 ± 2 °C, to simulate thermophilic composting conditions. A continuous flow of CO2-free air is supplied.

  • Measurement: The amount of carbon dioxide produced in each vessel is measured over time. This can be done by trapping the CO2 in an alkaline solution and titrating, or by using an infrared gas analyzer.[9]

  • Calculation: The percentage of biodegradation is calculated by comparing the cumulative amount of CO2 produced by the test sample to the theoretical maximum amount of CO2 that can be produced based on its carbon content. The CO2 produced by the blank control is subtracted to account for the natural respiration of the compost.

Enzymatic Degradation

This method assesses the susceptibility of a polymer to degradation by specific enzymes.

  • Sample Preparation: Polymer films or powders of a known weight and surface area are prepared.

  • Enzyme Solution: A solution of a specific enzyme (e.g., lipase, esterase) in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH) is prepared at a defined concentration.

  • Incubation: The polymer samples are incubated in the enzyme solution at a constant temperature (e.g., 37 °C) with gentle agitation.

  • Measurement: At specific time intervals, the samples are removed, washed, dried, and weighed to determine the weight loss. The degradation products in the solution can also be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gel Permeation Chromatography (GPC).

Visualizing the Process

To better understand the experimental workflow and the underlying biological processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Inoculum Preparation cluster_incubation Controlled Incubation cluster_analysis Data Analysis Polymer Test Polymer (MPO-based, etc.) Respirometer Respirometer Vessel (58°C, Aerobic) Polymer->Respirometer Mix Compost Compost Inoculum Compost->Respirometer Cellulose Positive Control (Cellulose) Cellulose->Respirometer Blank Blank (Compost only) Blank->Respirometer CO2_Measurement Measure Evolved CO2 Respirometer->CO2_Measurement Collect Gas Calculation Calculate % Biodegradation CO2_Measurement->Calculation

Caption: Experimental workflow for assessing aerobic biodegradability.

Degradation_Pathway cluster_polymer Extracellular Environment cluster_cell Microbial Cell Polymer Polyester Chain (e.g., MPO-based) Oligomers Oligomers & Monomers (Diols & Dicarboxylic Acids) Polymer->Oligomers Enzymatic Hydrolysis Metabolism Central Metabolism (e.g., TCA Cycle) CO2 CO2 Metabolism->CO2 H2O H2O Metabolism->H2O Biomass New Biomass Metabolism->Biomass Enzymes Extracellular Hydrolases (Lipases, Esterases) Oligomers->Metabolism Uptake Microbe Microorganism Microbe->Enzymes Secretion

Caption: General microbial degradation pathway for polyesters.

References

A Comparative Guide to the Thermal Properties of 2-Methyl-1,3-propanediol Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Polymer Performance Using Differential Scanning Calorimetry (DSC)

The unique branched structure of 2-methyl-1,3-propanediol (MPO) imparts distinct thermal characteristics to the polymers derived from it, setting them apart from their linear counterparts. This guide provides a comparative analysis of the thermal properties of MPO-based polyesters versus those synthesized from common linear diols such as 1,3-propanediol (B51772) and 1,4-butanediol, with a focus on data obtained through Differential Scanning Calorimetry (DSC). Understanding these differences is crucial for material selection and process optimization in various applications, including drug delivery systems and medical devices.

Executive Summary: The Impact of a Methyl Group

The primary takeaway from the DSC analysis is that the methyl side group in the this compound monomer significantly disrupts the packing of polymer chains. This steric hindrance inhibits crystallization, resulting in polymers that are often amorphous or have a significantly lower degree of crystallinity compared to polyesters synthesized from linear diols. This fundamental difference is reflected in their thermal profiles, most notably in their glass transition temperatures (Tg) and melting points (Tm).

Comparative Thermal Properties of Polyesters

The following tables summarize the key thermal transitions for polyesters derived from MPO and its linear analogs, based on adipic and sebacic acids. This data, gathered from various studies, highlights the influence of the diol structure on the final polymer's thermal behavior.

Table 1: DSC Data for Adipate Polyesters

DiolPolymer NameGlass Transition Temp. (Tg)Melting Temp. (Tm)Crystallinity
This compound Poly(2-methyl-1,3-propylene adipate)Expected to be low (< -50°C)Expected to be amorphous or have a low TmAmorphous or low crystallinity
1,3-PropanediolPoly(1,3-propylene adipate)-57°C[1]41°C[1]Semicrystalline
1,4-ButanediolPoly(1,4-butylene adipate)-~80°C (Equilibrium Tm)[2]Semicrystalline

Table 2: DSC Data for Sebacate Polyesters

DiolPolymer NameGlass Transition Temp. (Tg)Melting Temp. (Tm)Crystallinity
This compound Poly(2-methyl-1,3-propylene sebacate)Expected to be lowExpected to be amorphous or have a low TmAmorphous or low crystallinity
1,3-PropanediolPoly(1,3-propylene sebacate)Tunable (12 to 54°C for crosslinked systems)[3]-Semicrystalline (uncrosslinked)
1,4-ButanediolPoly(1,4-butylene sebacate)-65.3°C[4]Semicrystalline

Experimental Workflow and Protocols

A standardized approach to DSC is critical for obtaining comparable and reproducible data. The following section details a typical experimental protocol for the thermal analysis of these polyesters and a logical workflow for the process.

Experimental Protocol for Differential Scanning Calorimetry

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of polyesters.

Apparatus: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.

Materials:

  • Polyester sample (2-10 mg)

  • Aluminum DSC pans and lids

  • High-purity nitrogen gas (for purging)

  • Reference material (e.g., indium for calibration)

Procedure:

  • Sample Preparation: Accurately weigh 2-10 mg of the polymer sample into an aluminum DSC pan. The sample should be in good thermal contact with the bottom of the pan.

  • Encapsulation: Hermetically seal the pan with a lid to ensure a closed system and prevent any loss of volatiles.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the DSC cell with nitrogen at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate the sample at a low temperature (e.g., -80°C). Heat the sample to a temperature well above its expected melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min). This step is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample from the molten state back to the starting low temperature (e.g., -80°C) at a controlled rate (e.g., 10°C/min). This allows for the observation of crystallization from the melt (Tc).

    • Second Heating Scan: Heat the sample again from the low temperature to the high temperature at the same constant rate (e.g., 10°C/min). The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

    • Identify the melting temperature (Tm) as the peak temperature of the endothermic melting event.

    • Identify the crystallization temperature (Tc) as the peak temperature of the exothermic crystallization event during the cooling scan.

    • Calculate the enthalpy of melting (ΔHm) and crystallization (ΔHc) by integrating the area under the respective peaks. The degree of crystallinity can be estimated by comparing the measured ΔHm to the theoretical enthalpy of fusion for a 100% crystalline polymer.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (2-10 mg) encapsulate Encapsulate in DSC Pan weigh->encapsulate load Load Sample & Reference encapsulate->load purge Purge with Nitrogen load->purge heat1 First Heating Scan (Erase Thermal History) purge->heat1 cool Cooling Scan (Observe Crystallization) heat1->cool heat2 Second Heating Scan (Data Acquisition) cool->heat2 analyze Analyze Thermogram heat2->analyze determine_tg Determine Tg analyze->determine_tg determine_tm Determine Tm & ΔHm analyze->determine_tm determine_tc Determine Tc & ΔHc analyze->determine_tc

A flowchart of the standard DSC experimental workflow.

Signaling Pathways and Logical Relationships

The structure of the diol monomer directly influences the polymer's ability to crystallize, which in turn dictates its thermal properties. This relationship can be visualized as a signaling pathway from monomer structure to macroscopic thermal behavior.

Monomer_Property_Relationship cluster_monomer Monomer Structure cluster_polymer Polymer Chain Characteristics cluster_crystallinity Crystallinity cluster_properties Thermal Properties (DSC) MPO This compound (Branched) Irregular Irregular Chain Packing MPO->Irregular LinearDiol Linear Diols (e.g., 1,3-Propanediol) Regular Regular Chain Packing LinearDiol->Regular Amorphous Amorphous / Low Crystallinity Irregular->Amorphous Semicrystalline Semicrystalline Regular->Semicrystalline LowTg Low Tg / No Tm Amorphous->LowTg HighTm Defined Tg and Tm Semicrystalline->HighTm

Influence of diol structure on polymer thermal properties.

Conclusion

The incorporation of this compound into a polymer backbone provides a powerful tool for tuning its thermal properties. The methyl group's disruption of crystallinity leads to more amorphous materials with lower glass transition temperatures and, in many cases, an absence of a distinct melting point. This is in stark contrast to the semicrystalline nature of polyesters derived from linear diols. For researchers and drug development professionals, this means that MPO-based polymers can offer enhanced flexibility, improved solubility in certain solvents, and different degradation profiles, making them attractive candidates for a variety of specialized applications. The choice between a branched or linear diol will, therefore, be a critical determinant of the final polymer's performance characteristics.

References

A Comparative Guide to Glycol Solvents: 2-Methyl-1,3-propanediol vs. Propylene Glycol, Butylene Glycol, and Pentylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and cosmetic formulation, the choice of a solvent system is paramount to achieving optimal efficacy, stability, and sensory characteristics. Glycols are a cornerstone of liquid formulations, valued for their versatility as solvents, humectants, and viscosity modifiers. This guide provides an in-depth comparison of the solvent properties of 2-Methyl-1,3-propanediol (MPO) against other commonly used glycols: Propylene (B89431) Glycol (PG), 1,3-Butylene Glycol (BG), and Pentylene Glycol (PeG). The following sections present a detailed analysis of their physicochemical properties, comparative solubility data for representative active ingredients, and standardized experimental protocols for in-house evaluation.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its behavior in a formulation. The following table summarizes key physicochemical data for MPO and its counterparts, compiled from various technical data sheets.

PropertyThis compound (MPO)Propylene Glycol (PG)1,3-Butylene Glycol (BG)Pentylene Glycol (PeG)
CAS Number 2163-42-057-55-6107-88-05343-92-0
Molecular Formula C₄H₁₀O₂C₃H₈O₂C₄H₁₀O₂C₅H₁₂O₂
Molecular Weight ( g/mol ) 90.1276.1090.12104.15
Boiling Point (°C) 212[1]187.4[2]207.5 - 209[3][4]242[5]
Melting Point (°C) -54[1]-60< -50[3]-18[6]
Density (g/mL @ 25°C) 1.015[1]1.036 (@ 20°C)[7]1.0035 (@ 20°C)[4]0.994[5]
Viscosity (mPa·s @ 25°C) ~11048.6[2]131.8 (@ 20°C)[4]~45
Refractive Index (n20/D) 1.445[1]1.4310-1.4330~1.4401.434-1.444
Flash Point (°C) 127[1]104[2]115 - 121[3][4]>100
Water Solubility Soluble[1]MiscibleMiscible[3]Soluble

Comparative Solvency of Active Ingredients

To provide a practical comparison of solvent efficacy, the solubility of two widely used active ingredients, Salicylic (B10762653) Acid (a keratolytic agent) and Ibuprofen (a nonsteroidal anti-inflammatory drug), is presented. While direct comparative studies across all four glycols are limited, the available data and theoretical considerations using Hansen Solubility Parameters (HSP) offer valuable insights.

Hansen Solubility Parameters (HSP) are a useful tool for predicting the compatibility of a solute and a solvent. The principle of "like dissolves like" is quantified by comparing the dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters of the solute and solvent. A smaller "distance" between the HSPs of the solute and solvent suggests a higher likelihood of solubility.

SubstanceδD (MPa½)δP (MPa½)δH (MPa½)
Propylene Glycol16.810.421.3
Ibuprofen16.66.99.97
Salicylic Acid~19~6.9~9.7

Note: HSP values can vary slightly depending on the determination method.

Quantitative Solubility Data

The following table summarizes available quantitative solubility data. Due to the lack of direct experimental data for some combinations, a qualitative assessment based on chemical structure and available information is also provided.

Active IngredientThis compound (MPO)Propylene Glycol (PG)1,3-Butylene Glycol (BG)Pentylene Glycol (PeG)
Salicylic Acid Good (Expected)~3-6% w/w[7], 1.592 MGood (Used as a solubilizer)[8]Good (Expected)
Ibuprofen Good (Expected)~300 mg/g[9]Good (Expected)Good (Expected)

Analysis of Solvency:

  • Propylene Glycol (PG) demonstrates good solvency for both salicylic acid and ibuprofen.[7][9] Its well-balanced polar and hydrogen bonding characteristics make it a versatile solvent for a range of active ingredients.

  • This compound (MPO) , being an isomer of butylene glycol, is expected to exhibit comparable or potentially enhanced solvency for certain actives due to the presence of a methyl branch, which can influence its interaction with solute molecules.

  • 1,3-Butylene Glycol (BG) is known to be an effective solvent for salicylic acid, often used in cosmetic and dermatological preparations to prevent crystallization.[8]

  • Pentylene Glycol (PeG) , with its longer carbon chain compared to PG and BG, possesses a more lipophilic character, which can be advantageous for solubilizing less polar active ingredients.

Experimental Protocols

To facilitate direct comparison and internal evaluation of these glycols, the following detailed experimental protocols are provided.

Protocol 1: Determination of Kinematic Viscosity using a Rotational Viscometer

This protocol outlines the procedure for measuring the viscosity of the glycols, a critical parameter for formulation consistency and sensory profile.

Viscosity_Measurement_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Equilibrate Glycol Sample and Viscometer to 25°C ± 0.1°C B Select Appropriate Spindle and Rotational Speed A->B C Immerse Spindle in Glycol Sample to the Marked Level B->C D Allow Reading to Stabilize (approx. 30-60 seconds) C->D E Record Viscosity (mPa·s) D->E F Perform Measurement in Triplicate E->F G Calculate Mean and Standard Deviation F->G

Caption: Workflow for Viscosity Determination.

Methodology:

  • Instrumentation: A Brookfield-type rotational viscometer or equivalent.

  • Sample Preparation: Allow the glycol samples to equilibrate to a constant temperature, typically 25°C ± 0.1°C, in a temperature-controlled water bath.

  • Spindle and Speed Selection: Choose a spindle and rotational speed combination that results in a torque reading between 10% and 90% of the instrument's full-scale range. This ensures accurate and reproducible measurements.

  • Measurement:

    • Attach the selected spindle to the viscometer.

    • Carefully lower the viscometer head until the spindle is immersed in the glycol sample up to the immersion mark on the spindle shaft.

    • Start the viscometer motor at the selected speed.

    • Allow the viscosity reading to stabilize for approximately 30-60 seconds before recording the value in millipascal-seconds (mPa·s).

  • Data Analysis:

    • Perform at least three independent measurements for each glycol sample.

    • Calculate the mean viscosity and standard deviation to ensure the precision of the results.

Protocol 2: Determination of Active Ingredient Solubility using the Shake-Flask Method

This protocol describes the equilibrium solubility determination of an active pharmaceutical ingredient (API) or cosmetic active in the different glycols, providing a definitive measure of their solvent capacity.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add Excess API to a Known Volume of Glycol in a Sealed Vial B Agitate at a Constant Temperature (e.g., 25°C) for 24-48 hours A->B C Allow Undissolved API to Settle B->C D Filter or Centrifuge to Obtain a Clear Supernatant C->D E Quantify API Concentration in the Supernatant (e.g., via HPLC-UV) D->E F Determine Equilibrium Solubility (e.g., in mg/mL) E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

  • Sample Preparation:

    • To a series of glass vials, add a known volume (e.g., 5 mL) of each glycol.

    • Add an excess amount of the active ingredient to each vial, ensuring that a solid phase remains after equilibration.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

    • After agitation, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filtration through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) or centrifugation is recommended.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the active ingredient in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting:

    • Calculate the original concentration of the active ingredient in the glycol, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or as a percentage by weight (% w/w).

    • Perform the experiment in triplicate for each glycol and report the mean solubility and standard deviation.

Conclusion

The selection of a glycol solvent is a critical decision in the formulation of effective and stable pharmaceutical and cosmetic products. This guide provides a comparative framework for evaluating this compound against propylene glycol, butylene glycol, and pentylene glycol.

  • This compound presents itself as a promising alternative with a favorable balance of properties, including a higher boiling point and viscosity compared to propylene glycol, which can be advantageous for controlling formulation rheology and reducing volatility.

  • Propylene Glycol remains a versatile and well-characterized solvent with extensive safety and application data.

  • Butylene Glycol offers a higher viscosity and is a proven solubilizer for challenging actives like salicylic acid.

  • Pentylene Glycol , with its longer alkyl chain, provides enhanced lipophilicity, which may be beneficial for specific drug delivery systems.

Ultimately, the optimal choice of glycol will depend on the specific requirements of the active ingredient and the desired final formulation characteristics. The provided experimental protocols offer a robust methodology for researchers and formulators to conduct their own comparative studies and make data-driven decisions.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic environment of research and drug development, the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methyl-1,3-propanediol, ensuring the safety of laboratory personnel and the protection of our environment. While this compound is not classified as a hazardous substance under the Globally Harmonised System (GHS), responsible disposal is a critical aspect of laboratory best practices.[1][2]

Ecotoxicological Profile of this compound

Understanding the environmental impact of a chemical is fundamental to its proper disposal. Studies have shown that this compound presents a low ecotoxicological and environmental hazard.[3][4] It is inherently biodegradable and has a low potential for bioaccumulation.[1][3][4]

Parameter Result Conclusion
Aquatic Toxicity Low toxicity to water organisms.[1]Not classified as environmentally hazardous.[1]
Biodegradation Rapidly biodegradable in both freshwater and seawater.[1]Low concern for persistence in the environment.
Bioaccumulation Potential Not expected to be bioaccumulative.[1]Low risk of accumulating in the food chain.
PBT/vPvB Conclusion Not considered to be either PBT (Persistent, Bioaccumulative, and Toxic) nor vPvB (very Persistent and very Bioaccumulative).[1]Does not meet the criteria for substances of very high concern.

Step-by-Step Disposal Procedures

Even though this compound is non-hazardous, it is crucial to adhere to institutional and local regulations for chemical waste disposal.[5][6] The following steps provide a general guideline for its disposal:

Step 1: Waste Identification and Characterization

  • Confirm Purity: Ensure the waste is solely this compound and not contaminated with any hazardous substances. If it is mixed with other chemicals, it must be treated as hazardous waste and disposed of accordingly.

  • Consult Safety Data Sheet (SDS): Always review the SDS for the most current safety and disposal information.

Step 2: Segregation of Waste

  • Separate Containers: Collect and store waste this compound in a dedicated, properly labeled container. Do not mix it with other waste streams, especially hazardous ones.[7][8][9]

  • Labeling: The container must be clearly labeled with the full chemical name, "this compound," and indicate that it is "Non-Hazardous Waste."[6]

Step 3: Evaluation of Disposal Options

The appropriate disposal method depends on the volume of waste and your institution's specific policies.

  • Small Quantities (typically < 100 mL):

    • Sanitary Sewer Disposal: Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble chemicals down the drain with copious amounts of water.[10] However, always obtain prior approval from your institution's Environmental Health and Safety (EHS) department.[5]

  • Large Quantities:

    • Licensed Waste Disposal Contractor: For larger volumes, the recommended method is to dispose of the chemical via a licensed waste disposal contractor.[11] Your institution's EHS department will have established procedures for this.

    • Collection: Follow your institution's protocol for chemical waste collection. This typically involves submitting a request for pickup.

Step 4: Empty Container Disposal

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (water is appropriate for this chemical).

  • Disposal of Rinsate: The first rinseate should be collected and disposed of as chemical waste. Subsequent rinsates can often be disposed of down the drain.

  • Container Disposal: After triple rinsing and allowing the container to dry, deface the label and dispose of it in the regular trash or as instructed by your EHS department.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste is_contaminated Is the waste contaminated with hazardous chemicals? start->is_contaminated hazardous_waste Treat as Hazardous Waste Follow institutional hazardous waste procedures is_contaminated->hazardous_waste Yes non_hazardous_waste Waste is Non-Hazardous this compound is_contaminated->non_hazardous_waste No end End hazardous_waste->end volume_check Check Volume of Waste non_hazardous_waste->volume_check small_quantity Small Quantity (<100 mL) volume_check->small_quantity < 100 mL large_quantity Large Quantity (>=100 mL) volume_check->large_quantity >= 100 mL check_ehs_sewer Consult Institutional EHS Policy for Sewer Disposal small_quantity->check_ehs_sewer waste_contractor Dispose via Licensed Waste Contractor Contact EHS for pickup large_quantity->waste_contractor sewer_disposal Dispose down sanitary sewer with copious water check_ehs_sewer->sewer_disposal Permitted no_sewer_disposal Sewer disposal not permitted check_ehs_sewer->no_sewer_disposal Not Permitted sewer_disposal->end no_sewer_disposal->waste_contractor waste_contractor->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistics for Handling 2-Methyl-1,3-propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 2-Methyl-1,3-propanediol.

Quantitative Data Summary

A clear understanding of the physical and chemical properties of this compound is the first step in safe handling. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 2163-42-0
Molecular Formula C4H10O2
Molecular Weight 90.12 g/mol
Appearance Colorless, viscous liquid
Boiling Point 212 °C (414 °F)[1]
Melting Point -54 °C (-65 °F)[1]
Flash Point 127 °C (261 °F)[1]
Density 1.015 g/mL at 25 °C

Experimental Protocol: Safe Handling and Disposal Workflow

Adherence to a standardized workflow is critical for minimizing risks associated with handling this compound. The following sections detail the necessary steps from preparation to disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.

  • Eye and Face Protection : Wear tightly fitting safety goggles or a face shield.[2] Standard laboratory safety glasses do not provide adequate protection against splashes.

  • Skin Protection :

    • Gloves : For incidental contact and splash protection, nitrile rubber gloves with a minimum thickness of 5 mils are recommended.[3] For prolonged contact or immersion, it is advisable to use gloves with a higher level of chemical resistance, such as butyl rubber, or to double-glove with nitrile gloves. Always inspect gloves for tears or punctures before use.[4]

    • Protective Clothing : A standard laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron or suit should be worn.

  • Respiratory Protection :

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • If ventilation is inadequate, or if there is a risk of generating aerosols or mists, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[5] For higher concentrations, a full-face respirator may be required.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures both safety and the integrity of the experiment.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Have a chemical spill kit available.

    • Clearly label all containers with the chemical name and any associated hazards.

  • Handling :

    • Dispense the required amount of this compound carefully to avoid splashing.

    • Keep containers tightly closed when not in use to prevent the absorption of moisture and the release of vapors.

    • Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • In Case of a Spill :

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable container for hazardous waste.

    • Clean the spill area with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

  • Waste Collection :

    • Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and chemically compatible container.

  • Disposal Method :

    • This compound should be disposed of as chemical waste through a licensed hazardous waste disposal company.[6][7]

    • While not specifically listed as a hazardous waste by the EPA, it should be handled as a non-halogenated organic waste. Consult with your institution's environmental health and safety department for specific guidance on waste codes and disposal procedures.

    • Do not dispose of this compound down the drain or in regular trash.[8]

Workflow and Logic Diagrams

To visually represent the procedural flow of handling this compound, the following diagrams have been generated using Graphviz (DOT language).

start Start: Prepare for Handling assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe prepare_work_area Prepare Work Area (Ventilation, Spill Kit) don_ppe->prepare_work_area handle_chemical Handle this compound (Dispense, Use) prepare_work_area->handle_chemical spill Spill Occurs? handle_chemical->spill handle_spill Contain and Clean Spill spill->handle_spill Yes continue_work Continue Work spill->continue_work No handle_spill->continue_work work_complete Work Complete continue_work->work_complete doff_ppe Doff PPE work_complete->doff_ppe dispose_waste Dispose of Chemical and Contaminated Waste doff_ppe->dispose_waste end End dispose_waste->end

Caption: Workflow for handling this compound.

start Start: Waste Generation collect_waste Collect Liquid Waste and Contaminated Solids start->collect_waste label_container Label Waste Container (Contents, Hazards) collect_waste->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs waste_pickup Waste Collected by Licensed Disposal Company contact_ehs->waste_pickup end End: Proper Disposal waste_pickup->end

Caption: Disposal plan for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.